molecular formula C11H15NO2 B119976 (3-Morpholinophenyl)methanol CAS No. 145127-38-4

(3-Morpholinophenyl)methanol

Cat. No.: B119976
CAS No.: 145127-38-4
M. Wt: 193.24 g/mol
InChI Key: MXBVALXTJZMIJB-UHFFFAOYSA-N
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Description

(3-Morpholinophenyl)methanol is a valuable chemical building block in medicinal chemistry and neuroscience research, serving as a key synthetic intermediate for the development of novel psychoactive compounds. Its core research value lies in the morpholine moiety, a privileged structural motif in drug design known to enhance blood-brain barrier permeability and contribute to favorable pharmacokinetic properties for central nervous system (CNS)-targeted molecules . Researchers utilize this compound in the synthesis of chalcone derivatives and other scaffolds being investigated for their potential as reversible and selective inhibitors of monoamine oxidase A (MAO-A), a crucial enzymatic target for the treatment of major depressive disorder and other neurological conditions . Furthermore, morpholine derivatives analogous to this compound have demonstrated significant potential as norepinephrine reuptake inhibitors, expanding their research applicability to a broader range of neuropsychiatric disorders and cognitive dysfunctions . The compound's utility extends to multi-parameter optimization programs in PET tracer development, where it contributes to creating ligands with improved kinetic profiles for imaging key enzymes in the brain, such as monoacylglycerol lipase (MAGL) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-morpholin-4-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-9-10-2-1-3-11(8-10)12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBVALXTJZMIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428149
Record name [3-(Morpholin-4-yl)phenyl]methanol
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145127-38-4
Record name 3-(4-Morpholinyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145127-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Morpholin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Morpholinophenyl)methanol: A Linchpin for Advanced Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Morpholinophenyl)methanol (CAS Number: 145127-38-4) has emerged as a pivotal, yet often unheralded, building block in contemporary medicinal chemistry. Its strategic importance lies in its bifunctional nature, presenting a readily modifiable benzylic alcohol and a privileged morpholine scaffold. This guide provides a comprehensive technical overview of this compound, offering field-proven insights into its synthesis, characterization, and critical application as a synthetic intermediate. We will delve into the causality behind its utility, particularly in the rational design of next-generation kinase inhibitors, with a focus on the Phosphoinositide 3-kinase (PI3K) pathway, a cornerstone of modern oncology research. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic discovery programs.

Introduction: The Strategic Value of the Morpholine Moiety

The morpholine heterocycle is a ubiquitous and privileged pharmacophore in medicinal chemistry, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inclusion in a molecular scaffold can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor through its oxygen atom, which is crucial for binding to many biological targets.[3] this compound strategically combines this valuable morpholine ring with a reactive benzyl alcohol, creating a versatile intermediate for the synthesis of complex, biologically active molecules. While not typically a final drug product itself, its role as a foundational building block is critical in the assembly of advanced therapeutic agents.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 145127-38-4[4]
Molecular Formula C₁₁H₁₅NO₂[4]
Molecular Weight 193.24 g/mol [4]
IUPAC Name (3-morpholin-4-ylphenyl)methanol[4]
Appearance Solid (typical)
Purity ≥96% (typical commercial grade)[4]
SMILES C1=CC(=CC(=C1)N2CCOCC2)CO[4]
InChI Key MXBVALXTJZMIJB-UHFFFAOYSA-N[4]

Synthesis of this compound: A Plausible and Detailed Protocol

Proposed Synthetic Workflow

Synthesis_Workflow A 3-Formylbenzoic acid C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Morpholine B->C D 3-Morpholinobenzoic acid C->D Formation of C-N bond E Reduction (e.g., LiAlH₄ or BH₃·THF) D->E F This compound E->F Reduction of carboxylic acid

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Morpholinobenzoic Acid

This step involves the reductive amination of 3-formylbenzoic acid with morpholine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.

  • Reaction Setup: To a stirred solution of 3-formylbenzoic acid (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add morpholine (1.1 eq).

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-morpholinobenzoic acid can be purified by recrystallization or column chromatography.

Step 2: Reduction of 3-Morpholinobenzoic Acid to this compound

The carboxylic acid is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Carboxylic Acid: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of 3-morpholinobenzoic acid (1.0 eq) in anhydrous THF to the suspension. The addition should be dropwise to control the evolution of hydrogen gas.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation and Purification: Filter the mixture through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by silica gel column chromatography.

Analytical Characterization: A Self-Validating System

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton (which may be broad and its chemical shift solvent-dependent), and the two sets of methylene protons of the morpholine ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

  • A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic protons around 2800-3100 cm⁻¹.

  • C-O stretching for the alcohol at approximately 1050-1150 cm⁻¹.

  • C-N stretching of the morpholine group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight (193.24).

Application in Drug Discovery: A Key Intermediate for PI3K Inhibitors

The primary value of this compound lies in its utility as a synthetic intermediate for the construction of more complex molecules, particularly inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][5]

The morpholine moiety is a key structural feature in many potent and selective PI3K inhibitors.[3] It often forms a crucial hydrogen bond with the hinge region of the kinase domain. This compound provides a scaffold where the benzyl alcohol can be further functionalized to append other pharmacophoric elements necessary for potent and selective inhibition.

The PI3K Signaling Pathway and the Role of Morpholine-Containing Inhibitors

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K signaling pathway and the point of intervention for inhibitors.

For instance, the hydroxyl group of this compound can be converted into a leaving group (e.g., a tosylate or mesylate) or oxidized to an aldehyde for further elaboration. This allows for the attachment of other heterocyclic systems or functional groups that can interact with other regions of the ATP-binding pocket of PI3K, leading to the development of highly potent and isoform-selective inhibitors.[6][7]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound, with its CAS number 145127-38-4, represents a strategically important building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its value is particularly evident in the development of kinase inhibitors, where the embedded morpholine moiety provides a well-established anchor for potent biological activity. This guide has provided a comprehensive overview of its properties, a detailed and plausible synthetic protocol, and a discussion of its critical role in the context of PI3K inhibition. By understanding and applying the principles outlined herein, researchers can effectively utilize this compound to accelerate their drug discovery efforts and contribute to the development of new and innovative medicines.

References

  • R. Singh, et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • C. Thorpe, et al. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. Current Topics in Medicinal Chemistry, 15(8), 773-781. [Link]

  • A. Matralis, et al. (2019). Morpholine as a Privileged Structure in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(11), 4464-4479. [Link]

  • A. Noor, et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 230, 114106. [Link]

  • M. Welker, et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(10), 19348-19363. [Link]

  • M. P. Wymann, et al. (2017). PI3K-isoform-selective inhibitors: from the bench to the clinic and back. Current Opinion in Cell Biology, 45, 1-8. [Link]

  • Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Chemical synthesis of morpholine derivatives.
  • The use of methanol as a C1 building block. Nature Protocols. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

Sources

An In-depth Technical Guide to (3-Morpholinophenyl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Morpholinophenyl)methanol is a versatile bifunctional molecule increasingly recognized for its utility as a building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, outlines a robust laboratory-scale synthesis protocol, and details the analytical methodologies required for its characterization. The narrative emphasizes the causal relationships behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. By integrating data on its synthesis, characterization, reactivity, and safety, this document serves as an essential resource for the effective application of this valuable chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-Morpholinobenzyl alcohol, is an aromatic alcohol featuring a morpholine substituent at the meta-position of the benzene ring.[1] This unique structure, combining a hydrophilic morpholine ring and a reactive benzylic alcohol, imparts a set of physicochemical properties that are highly valuable in the synthesis of more complex molecular architectures, particularly within the pharmaceutical industry.[2]

The morpholine moiety is a privileged scaffold in drug design, often introduced to improve aqueous solubility, modulate basicity, and enhance pharmacokinetic profiles. The primary alcohol provides a convenient handle for subsequent chemical modifications, such as oxidation, esterification, or etherification.

Core Identifiers and Properties

A summary of the key identifiers and quantitative physicochemical data for this compound is presented below. This data is crucial for laboratory handling, reaction setup, and computational modeling.

PropertyValueReference(s)
CAS Number 145127-38-4[3][4][5]
IUPAC Name (3-morpholin-4-ylphenyl)methanol[3]
Molecular Formula C₁₁H₁₅NO₂[3][5]
Molecular Weight 193.24 g/mol [5]
Physical State Off-white Solid[6]
Melting Point 51 - 56 °C (123.8 - 132.8 °F)[6]
Purity (Typical) ≥96%[3][5]
SMILES OCC1=CC=CC(N2CCOCC2)=C1[3][5]
InChI Key MXBVALXTJZMIJB-UHFFFAOYSA-N[3]
Topological Polar Surface Area (TPSA) 32.7 Ų[5]
LogP (Computed) 1.0155[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 1[5]
Rotatable Bonds 2[5]

Synthesis and Purification

While this compound is commercially available, its synthesis from common precursors is a straightforward laboratory procedure. A common and efficient strategy involves the chemical reduction of a more oxidized precursor, such as 3-morpholinobenzoic acid. This approach is often preferred due to the high reactivity of borane-based reducing agents towards carboxylic acids.

The following protocol describes the reduction of 3-morpholinobenzoic acid using a borane-tetrahydrofuran complex (BH₃·THF). This method is chosen for its high selectivity for the carboxylic acid functional group, minimizing side reactions with the aromatic ring or the morpholine moiety under controlled conditions.

Synthetic Workflow: Reduction of 3-Morpholinobenzoic Acid

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification Precursor 3-Morpholinobenzoic Acid Add_Solvent Add_Solvent Precursor->Add_Solvent Dissolve Solvent Anhydrous THF Solvent->Add_Solvent Atmosphere Inert Atmosphere (N₂ or Ar) Cool Cool Atmosphere->Cool Add_Solvent->Cool Cool to 0°C Add_Reagent Add_Reagent Cool->Add_Reagent Reagent BH₃·THF Complex (1M in THF) Reagent->Add_Reagent Add dropwise Warm Warm Add_Reagent->Warm Warm to RT Stir Overnight Quench Quench with Methanol Warm->Quench Evaporate Evaporate Solvents Quench->Evaporate Extract Partition between EtOAc and H₂O Evaporate->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography (e.g., Hexane:EtOAc gradient) Concentrate->Chromatography Purify Product This compound Chromatography->Product Isolate Pure Fractions G cluster_primary Primary Structure Confirmation cluster_secondary Functional Group & Purity Analysis Product Purified Product NMR_H ¹H NMR Product->NMR_H Structure & Proton Env. NMR_C ¹³C NMR Product->NMR_C Carbon Skeleton MS Mass Spectrometry Product->MS Molecular Weight FTIR FTIR Spectroscopy Product->FTIR Functional Groups Purity HPLC or GC Product->Purity Purity Assessment Final_Structure Confirmed Structure This compound NMR_H->Final_Structure NMR_C->Final_Structure MS->Final_Structure FTIR->Final_Structure Purity->Final_Structure

Sources

(3-Morpholinophenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Morpholinophenyl)methanol for Advanced Research

This guide provides an in-depth technical overview of this compound, a versatile chemical intermediate of significant interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and its contextual importance within the pharmaceutical landscape, supported by field-proven insights and authoritative references.

Core Molecular Profile

This compound, also known as (3-morpholin-4-ylphenyl)methanol, is a disubstituted aromatic compound featuring a benzyl alcohol moiety and a morpholine ring. This unique combination of a primary alcohol and a tertiary amine imparts a valuable reactivity profile, positioning it as a strategic building block in the synthesis of more complex molecules.

Physicochemical & Structural Data

A summary of the key quantitative data for this compound is presented below. These parameters are fundamental for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

PropertyValueSource(s)
CAS Number 145127-38-4[1][2][3]
Molecular Formula C₁₁H₁₅NO₂[1][2][3]
Molecular Weight 193.24 g/mol [1][2]
Purity (Typical) ≥96%[1][2]
Topological Polar Surface Area (TPSA) 32.7 Ų[2]
logP (Computed) 1.0155[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 2[2]
Molecular Structure Visualization

The structure consists of a benzene ring substituted at the 1- and 3-positions with a hydroxymethyl (-CH₂OH) group and a morpholino group, respectively.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is not commonly detailed in introductory literature but can be reliably achieved through a logical, two-step process common in medicinal chemistry. The strategy involves the initial synthesis of a key aldehyde intermediate, followed by its selective reduction.

Overall Synthesis Workflow

This workflow is designed for efficiency and utilizes well-understood, robust chemical transformations, ensuring a high degree of self-validation at each stage.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Product Synthesis start 3-Bromobenzyl alcohol + Morpholine reaction1 Buchwald-Hartwig Amination start->reaction1 intermediate 3-Morpholinobenzaldehyde reaction1->intermediate reaction2 Selective Reduction (e.g., NaBH₄) intermediate->reaction2 product This compound reaction2->product

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 3-Morpholinobenzaldehyde (Precursor)

Causality: The most direct route to introduce the morpholine ring onto the phenyl scaffold is via a cross-coupling reaction. The Buchwald-Hartwig amination is the modern standard for this transformation, offering high yields and broad functional group tolerance under relatively mild conditions compared to older methods like the Ullmann condensation.[4][5][6] It utilizes a palladium catalyst with a specialized phosphine ligand to facilitate the C-N bond formation between an aryl halide and an amine.

Experimental Protocol (Buchwald-Hartwig Amination):

  • Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzaldehyde (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).

  • Reagent Addition: Add morpholine (1.2-1.5 eq.) and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq.).

  • Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst and salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-morpholinobenzaldehyde.[4]

Step 2: Synthesis of this compound

Causality: The conversion of the aldehyde to a primary alcohol is a standard reduction. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high chemoselectivity. It readily reduces aldehydes and ketones without affecting other potentially reducible groups, and the reaction can be run in protic solvents like methanol or ethanol, making it experimentally simple and safe to handle.

Experimental Protocol (Aldehyde Reduction):

  • Dissolution: Dissolve 3-morpholinobenzaldehyde (1.0 eq.) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise to control the exothermic reaction and hydrogen evolution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

  • Purification: The product is often of high purity after extraction but can be further purified by recrystallization or column chromatography if necessary.

Reactivity and Applications in Drug Development

The bifunctional nature of this compound makes it a valuable intermediate. The alcohol can undergo oxidation, etherification, or esterification, while the morpholine nitrogen, though a weak base, can be involved in salt formation.[7][8]

The Morpholine Moiety in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug design.[5] Its inclusion in a molecule often improves pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall disposition. This is a key reason for its prevalence in numerous approved drugs.

Notable Examples:

  • Linezolid: An oxazolidinone antibiotic, where the morpholine ring is crucial for its activity and properties. A key intermediate in some Linezolid syntheses is the structurally related (3-fluoro-4-morpholinophenyl)methanol, highlighting the synthetic utility of this compound class.[1][9]

  • Kinase Inhibitors: The morpholine group is frequently used as a "hinge-binder" in ATP-competitive kinase inhibitors, where it forms critical hydrogen bonds in the active site. It is a key component of the potent PI3K/mTOR inhibitor ZSTK474 and many other developmental cancer therapeutics.[10][11][12]

Role as a Benzyl Alcohol Intermediate

Substituted benzyl alcohols are fundamental building blocks. The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde (3-morpholinobenzaldehyde) or carboxylic acid, or converted into a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution, providing a gateway to a wide array of derivatives.[13]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. Below are the expected spectral characteristics.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Complex multiplets in the δ 6.8-7.3 ppm range. Benzylic Protons (-CH₂OH): A singlet at ~δ 4.6 ppm. Hydroxyl Proton (-OH): A broad singlet, chemical shift variable with concentration and solvent. Morpholine Protons: Two multiplets, one for -N-CH₂- protons (~δ 3.1-3.3 ppm) and one for -O-CH₂- protons (~δ 3.8-3.9 ppm).[14]
¹³C NMR Aromatic Carbons: Multiple signals in the δ 115-152 ppm range, with the carbon attached to nitrogen being the most deshielded. Benzylic Carbon (-CH₂OH): A signal around δ 65 ppm. Morpholine Carbons: -N-CH₂- carbons around δ 49 ppm and -O-CH₂- carbons around δ 67 ppm.[3][13]
Mass Spec. (EI) Molecular Ion (M⁺): A peak at m/z = 193. Key Fragments: Loss of H₂O (m/z = 175), loss of the hydroxyl group (m/z = 176), and fragmentation of the morpholine ring. The base peak is often [M-1]⁺ at m/z = 192 due to the loss of a benzylic hydrogen.[15]
FTIR O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region. C-H Stretches: Aromatic C-H just above 3000 cm⁻¹ and aliphatic C-H just below 3000 cm⁻¹. C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region. C-N Stretch: A band in the 1200-1300 cm⁻¹ region.

Safety, Handling, and Storage

As a Senior Application Scientist, adherence to strict safety protocols is non-negotiable. This compound is a chemical that must be handled with appropriate care.

Hazard Profile

Based on available safety data sheets, the compound is classified as hazardous.

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear tight-sealing safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Stability: The compound is stable under recommended storage conditions but may be air-sensitive. Storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to maintain product quality.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

References

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid).
  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. 2011;3(4):219-226.
  • NOVEL PROCESS FOR PREPARATION OF LINEZOLID AND ITS NOVEL INTERMEDIATES.
  • (3-Morpholin-4-ylphenyl)methanol. ChemScene.
  • This compound | 145127-38-4. ChemicalBook.
  • 3-Morpholinobenzaldehyde. ChemicalBook.
  • This compound|CAS 145127-38-4. 3ASenrise.
  • Buchwald–Hartwig amin
  • Ullmann condens
  • Development of a Practical Buchwald-Hartwig Amine Aryl
  • N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliph
  • Morpholines. Synthesis and Biological Activity.
  • Buchwald-Hartwig Amin
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development.
  • ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry.
  • The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Medium.
  • Tables For Organic Structure Analysis. University of Wisconsin-Madison.
  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition. European Journal of Medicinal Chemistry.
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules.
  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry.
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
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(3-Morpholinophenyl)methanol: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Morpholine Moiety

In the landscape of modern drug discovery and development, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities. Among these, the morpholine ring has emerged as a "privileged structure."[1][2] Its presence in a molecule can confer a range of desirable properties, including improved aqueous solubility, metabolic stability, and a favorable safety profile, largely due to its nature as a non-ionizable, polar, and chemically stable secondary amine.[1][3]

(3-Morpholinophenyl)methanol, the subject of this guide, is a quintessential example of a versatile building block that leverages the benefits of the morpholine scaffold. It provides medicinal chemists and process development scientists with a bifunctional intermediate: the morpholine group for tuning physicochemical properties and the benzyl alcohol for subsequent synthetic elaboration.[4] This guide offers an in-depth examination of its structure, properties, synthesis, and applications, providing a technical resource for professionals engaged in advanced organic synthesis and pharmaceutical research.

Chemical Identity and Structure

Nomenclature and Structural Representation

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is systematically named and identified as follows:

  • IUPAC Name: (3-(Morpholin-4-yl)phenyl)methanol

  • Common Synonyms: 3-Morpholinobenzyl Alcohol, 3-(4-Morpholinyl)benzenemethanol, 4-[3-(Hydroxymethyl)phenyl]morpholine

  • CAS Number: 145127-38-4

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

The structure consists of a central benzene ring substituted at the 1- and 3-positions. A hydroxymethyl group (-CH₂OH) is attached at position 1, while a morpholine ring is linked via its nitrogen atom to position 3.

Chemical Structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and formulation potential. The key properties of this compound are summarized below.

PropertyValueSource(s)
Physical State Off-white solid / crystalline powder[5]
Melting Point 51 - 56 °C (123.8 - 132.8 °F)[5]
Boiling Point 379.6 ± 42.0 °C (Predicted)[3]
Density 1.160 ± 0.06 g/cm³ (Predicted)[3]
Solubility No specific data available; expected to have moderate solubility in polar organic solvents.
pKa No specific data available
LogP 1.0155 (Calculated)[1]

Synthesis and Purification: A Modern Approach

The synthesis of aryl amines is a cornerstone of pharmaceutical chemistry. While several classical methods exist, the Buchwald-Hartwig amination has become a preferred method due to its broad substrate scope, functional group tolerance, and generally high yields.[5][6] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to form the critical C-N bond between the phenyl ring and the morpholine moiety.

Below is a representative, field-proven protocol for the synthesis of this compound starting from 3-bromobenzyl alcohol and morpholine.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Charge Reactor: - 3-Bromobenzyl Alcohol - Morpholine - Pd Catalyst & Ligand - Base (e.g., NaOtBu) - Anhydrous Toluene reaction 2. Heat under Inert Atmosphere (e.g., N₂ or Ar) ~80-110 °C reagents->reaction Inert Atmosphere quench 3. Quench Reaction (e.g., with H₂O or NH₄Cl) reaction->quench Cool to RT extract 4. Liquid-Liquid Extraction (e.g., EtOAc/H₂O) quench->extract dry 5. Dry Organic Phase (e.g., over Na₂SO₄) extract->dry concentrate 6. Concentrate in vacuo dry->concentrate chromatography 7. Purify by Column Chromatography (Silica Gel, e.g., Hexanes/EtOAc gradient) concentrate->chromatography Crude Product final_product 8. Isolate Pure Product This compound chromatography->final_product

Diagram 1. General workflow for Buchwald-Hartwig synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution relies on the rigorous exclusion of air and moisture, which can deactivate the palladium catalyst.

Materials:

  • 3-Bromobenzyl alcohol (1.0 eq)

  • Morpholine (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reactor Setup: To an oven-dried Schlenk flask or jacketed reactor equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet, add 3-bromobenzyl alcohol (1.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

  • Inerting: Seal the vessel and evacuate and backfill with inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

    • Causality Insight: The Pd(0) active catalyst is readily oxidized by atmospheric oxygen, leading to catalyst deactivation and poor reaction yield. This inerting step is critical for catalytic turnover.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe or cannula, followed by morpholine (1.2 eq) and finally sodium tert-butoxide (1.4 eq). The base should be added carefully as the reaction can be exothermic.

    • Causality Insight: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the morpholine and facilitate the catalytic cycle.[3] Anhydrous solvent prevents quenching of the base and hydrolysis of the catalyst precursors.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and then brine. Separate the aqueous layer and extract it once more with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex drug candidates.[4] The strategic value lies in its bifunctional nature.

Logical Relationship Diagram:

AppLogic cluster_moieties Key Functional Moieties cluster_properties Conferred Properties / Reactivity start This compound (Building Block) morpholine Morpholine Group start->morpholine benzyl_alcohol Benzyl Alcohol Group start->benzyl_alcohol pk_props Improved PK Properties: - Solubility - Metabolic Stability - Reduced Basicity morpholine->pk_props reactivity Synthetic Handle for: - Etherification - Esterification - Oxidation (to aldehyde) - Halogenation benzyl_alcohol->reactivity end_product Complex Bioactive Molecule / API pk_props->end_product Incorporation into final structure reactivity->end_product Further Synthetic Elaboration

Diagram 2. Role of this compound in synthesis.

  • The Morpholine Moiety: As previously noted, this group is used to enhance the "drug-likeness" of a lead compound. Its inclusion can disrupt crystallinity, improve solubility, and provide a metabolically robust polar group without introducing a strongly basic center that could lead to off-target effects.[1][2]

  • The Benzyl Alcohol Moiety: This functional group is a versatile synthetic handle.[4] It can be readily:

    • Oxidized to the corresponding aldehyde, which can then participate in reductive aminations, Wittig reactions, or other carbonyl chemistry.

    • Converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution reactions.

    • Used in etherification or esterification reactions to link to other parts of a target molecule.

This dual functionality makes it a valuable precursor for creating libraries of compounds for screening, where the core morpholinophenyl structure is maintained while the periphery is modified via the alcohol group.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for personnel safety. The following information is synthesized from available Safety Data Sheets (SDS).[5]

  • Hazards: The compound is classified as causing skin and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The material is noted to be air-sensitive, and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal research reviews, 39(4), 1471–1518. [Link]

  • ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. [Link]

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3-(Morpholin-4-yl)benzyl alcohol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-(Morpholin-4-yl)benzyl Alcohol

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed examination of the physical properties of the organic compound 3-(Morpholin-4-yl)benzyl alcohol. While specific experimentally determined data for this compound is not extensively available in public literature, this document synthesizes information on structurally related compounds, predictive data, and the established experimental protocols for the characterization of such molecules.

Compound Identification and Structure

3-(Morpholin-4-yl)benzyl alcohol is an aromatic alcohol featuring a morpholine ring substituted at the meta-position of the benzyl alcohol moiety. This substitution pattern is crucial as it influences the molecule's polarity, hydrogen bonding capability, and ultimately, its physical properties, distinguishing it from its ortho and para isomers.

Molecular Structure:

  • IUPAC Name: (3-(Morpholin-4-yl)phenyl)methanol

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • CAS Number: While a specific CAS number for 3-(Morpholin-4-yl)benzyl alcohol is not readily found in major databases, the CAS number for its precursor, 3-morpholinobenzaldehyde, is 446866-87-1.[1][2][3] The related para-isomer, (4-(Morpholin-4-yl)phenyl)methanol, is registered under CAS number 280556-71-0.[4]

Physicochemical Properties

Direct experimental values for the primary physical properties of 3-(Morpholin-4-yl)benzyl alcohol are not widely reported. However, we can infer likely characteristics based on its structure and data from analogous compounds.

Table 1: Summary of Physicochemical Properties

Property3-(Morpholin-4-yl)benzyl alcohol (Predicted/Inferred)(4-Morpholin-4-yl)benzyl alcohol (Experimental)3-Morpholinobenzaldehyde (Experimental)Benzyl Alcohol (Experimental)
Physical State Likely a solid at room temperatureSolidCrystalline solid[1]Colorless liquid[5][6][7]
Melting Point Not reported. Expected to be a crystalline solid with a distinct melting point.96 °C67.5 - 70.5 °C[1]-15.2 °C[5][7]
Boiling Point High boiling point, likely >300 °C (Predicted)378.4 ± 42.0 °C (Predicted)357.9 ± 37.0 °C (Predicted)205.3 °C[5][7]
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents.Not reported.Not available.[1]Moderately soluble in water (approx. 4 g/100 mL); miscible with alcohols, ether, and chloroform.[5][7][8]
Density ~1.1-1.2 g/cm³ (Predicted)1.160 ± 0.06 g/cm³ (Predicted)1.163 ± 0.06 g/cm³ (Predicted)1.044 g/cm³[5][7]
pKa Not reported. The morpholine nitrogen imparts basicity.14.40 ± 0.10 (Predicted, for the alcohol proton)3.80 ± 0.40 (Predicted, for the conjugate acid)Not applicable

The presence of the morpholine and hydroxyl groups makes the molecule polar. The morpholine nitrogen is basic, while the hydroxyl group is weakly acidic. The increased molecular weight and polarity compared to unsubstituted benzyl alcohol suggest a higher melting and boiling point.[5][6] The melting point of the para-isomer (96 °C) strongly suggests the meta-isomer will also be a solid at ambient temperatures.[4]

Spectral Data Analysis

Spectroscopic analysis is essential for the unambiguous identification and characterization of 3-(Morpholin-4-yl)benzyl alcohol. While a definitive spectrum for this specific compound is not available, the expected spectral features are outlined below based on its chemical structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the alcohol proton (OH), and the two sets of methylene protons on the morpholine ring. The aromatic protons would exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display 11 unique carbon signals, corresponding to the different carbon environments in the molecule. Key signals would include the benzylic carbon (~65 ppm), the aromatic carbons (110-150 ppm), and the morpholine carbons (~50 and ~67 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Other significant peaks would include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 193.24. Fragmentation patterns would likely involve the loss of a hydroxyl radical or water, and cleavage of the morpholine ring.

Experimental Protocols for Physical Property Determination

For any newly synthesized or uncharacterized batch of 3-(Morpholin-4-yl)benzyl alcohol, the following standard protocols are recommended for determining its physical properties.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (typically <1 °C) is indicative of a pure compound.

Methodology (Capillary Method):

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Measurement:

    • For an unknown melting point, perform a rapid heating run (10-20 °C/min) to find an approximate range.

    • For an accurate measurement, use a fresh sample and heat slowly (1-2 °C/min) starting from about 15-20 °C below the approximate melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Place Place in Apparatus Load->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record caption Workflow for Melting Point Determination. SolubilityTesting Start Start with Compound (10-20 mg) AddSolvent Add 1 mL Solvent Start->AddSolvent Agitate Vigorously Agitate AddSolvent->Agitate Observe Observe for Dissolution Agitate->Observe Soluble Soluble Observe->Soluble  Yes Insoluble Insoluble Observe->Insoluble  No caption General Workflow for Solubility Testing.

Caption: General Workflow for Solubility Testing.

¹H NMR Spectrum Acquisition

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting choice for moderately polar compounds. [6]2. Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(Morpholin-4-yl)benzyl alcohol is not available, precautions should be based on data for similar compounds, such as 3-morpholinobenzaldehyde. [1]

  • Hazards: Assumed to be harmful if swallowed or in contact with skin. [1]It is also expected to cause skin, eye, and respiratory tract irritation. [1]* Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

3-(Morpholin-4-yl)benzyl alcohol is a compound of interest with physical properties that are dictated by its unique combination of a benzyl alcohol core and a meta-substituted morpholine ring. While direct experimental data is sparse, this guide provides a framework for its characterization based on the properties of related molecules and outlines the authoritative experimental protocols necessary for its empirical evaluation. The provided methodologies ensure that researchers can reliably determine the physical constants and spectral characteristics essential for further research and development.

References

  • BYJU'S. (n.d.). Structure of Benzyl Alcohol.
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  • Royal Society of Chemistry. (n.d.). Contents.
  • PubChem. (n.d.). Benzyl Alcohol.
  • ChemBK. (n.d.). 4-(Morpholin-4-yl)benzyl alcohol, 4-[4-(Hydroxymethyl)phenyl]morpholine.
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An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of (3-Morpholinophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and in-depth technical information for researchers, scientists, and drug development professionals working with (3-Morpholinophenyl)methanol (CAS No. 145127-38-4). The following sections are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[1][2]
Molecular Weight 193.24 g/mol [1][2]
Appearance Off-white to light yellow crystalline powder[1][3]
Melting Point 51 °C[1]
Boiling Point 379.6±42.0 °C (Predicted)[1]
Density 1.160±0.06 g/cm³ (Predicted)[1]
Storage Temperature Room Temperature (in a dry, sealed container)[1]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough risk assessment should be conducted before any handling.

GHS Hazard Classification:

  • Acute Oral Toxicity: Category 4.[4]

  • Skin Corrosion/Irritation: Category 2.[4]

  • Serious Eye Damage/Eye Irritation: Category 2.[4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[4]

Signal Word: Warning[1][4]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

A related compound, [3-(Morpholinomethyl)phenyl]methanol, is classified as causing severe skin burns and eye damage, highlighting the importance of careful handling of this class of chemicals.[3]

Safe Handling Protocols

Adherence to strict handling protocols is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[3]

  • Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[4]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3] Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A full-length lab coat must be worn and fully buttoned.[5]

    • Protective Clothing: For larger quantities or tasks with a higher risk of splashing, additional protective clothing may be necessary to prevent skin exposure.[4]

  • Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4]

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed if safe Use_Fume_Hood Work in Chemical Fume Hood Don_PPE->Use_Fume_Hood Weigh_Handle Weigh and Handle Compound Use_Fume_Hood->Weigh_Handle Clean_Area Clean Work Area Weigh_Handle->Clean_Area Doff_PPE Doff PPE Correctly Clean_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

General Hygiene Practices
  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Avoid creating dust.[4]

  • Remove contaminated clothing and wash it before reuse.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, get medical advice/attention.[4]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If you feel unwell, call a POISON CENTER or doctor/physician.[4]
Ingestion Rinse mouth.[4] Call a POISON CENTER or doctor/physician if you feel unwell.[4] Do NOT induce vomiting.[3]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Inert Atmosphere: This compound is air-sensitive; store under an inert atmosphere (e.g., argon or nitrogen) to maintain product quality.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents and acids.[4]

  • Stability: The compound is stable under recommended storage conditions.[4]

Storage_Protocol Compound This compound Storage_Container Tightly Sealed Container Compound->Storage_Container Inert_Atmosphere Inert Atmosphere (e.g., Argon) Storage_Container->Inert_Atmosphere Storage_Location Dry, Cool, Well-Ventilated Area Inert_Atmosphere->Storage_Location Incompatibles Away from Strong Oxidizing Agents and Acids Storage_Location->Incompatibles SEPARATE FROM

Caption: Recommended storage protocol for this compound.

Accidental Release and Disposal

In the event of a spill, follow these procedures carefully.

Spill Response
  • Small Spills:

    • Ensure proper PPE is worn.

    • Sweep up the spilled solid material, avoiding dust generation.

    • Shovel the material into a suitable, labeled container for disposal.[4]

  • Large Spills:

    • Evacuate the area.

    • Prevent further leakage if it is safe to do so.

    • Contact your institution's environmental health and safety (EHS) department.

Waste Disposal
  • Dispose of this compound and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[4]

  • Do not empty into drains.[4]

  • Contaminated packaging should be treated as hazardous waste.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

References

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An In-Depth Technical Guide to the Safe Handling of (3-Morpholinophenyl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the GHS hazard statements, safe handling protocols, and risk mitigation strategies for (3-Morpholinophenyl)methanol (CAS No. 145127-38-4). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. A critical distinction is made between this compound and its isomer, [3-(Morpholinomethyl)phenyl]methanol, which possesses a significantly more severe hazard profile.

Introduction: The Importance of Compound-Specific Hazard Assessment

This compound is a morpholine-containing aromatic alcohol, a structural motif of interest in medicinal chemistry and materials science. As with any chemical compound, a thorough understanding of its specific hazards is paramount for ensuring laboratory safety and experimental integrity. This is particularly crucial for compounds like this compound, where structural isomers with similar names may have vastly different toxicological profiles.

A critical point of clarification is the distinction between This compound (CAS No. 145127-38-4) and its isomer, [3-(Morpholinomethyl)phenyl]methanol (CAS No. 91271-64-6) . The latter is classified as corrosive and causes severe skin burns and eye damage.[1] This guide focuses exclusively on this compound (CAS No. 145127-38-4), which is classified as an irritant. Misidentification between these two compounds could lead to inadequate safety precautions and severe injury.

GHS Hazard Profile of this compound (CAS No. 145127-38-4)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available safety data sheets, this compound is classified as follows.[2]

GHS Classification and Hazard Statements
Hazard Class Category Hazard Statement Description
Skin Corrosion/Irritation2H315Causes skin irritation.
Serious Eye Damage/Eye Irritation2H319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation.

The signal word associated with these classifications is "Warning" .[2]

Pictograms

The following GHS pictogram is associated with this compound:



Precautionary Statements

A comprehensive list of precautionary statements is provided in the safety data sheet.[2] Key statements include:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell).[2]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2]

Experimental Workflow: Safe Handling Protocol

The following protocol outlines the essential steps for the safe handling of this compound in a research laboratory. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Risk Assessment and Preparation
  • Verify Compound Identity: Before any handling, cross-reference the compound name with the CAS number (145127-38-4) on the container and the corresponding Safety Data Sheet (SDS). This is the most critical step to prevent confusion with its corrosive isomer.

  • Review the SDS: Read the entire SDS for this compound, paying close attention to Section 2 (Hazards Identification), Section 4 (First-Aid Measures), Section 7 (Handling and Storage), and Section 8 (Exposure Controls/Personal Protection).

  • Designate a Handling Area: All work with solid or dissolved this compound should be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[2]

  • Assemble Personal Protective Equipment (PPE): Based on the GHS hazards, the following PPE is mandatory:

    • Eye Protection: Tight-sealing safety goggles are required to protect against eye irritation.[2]

    • Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or perforation before use.[2]

    • Body Protection: A lab coat should be worn at all times.

  • Prepare for Spills: Ensure a spill kit appropriate for non-corrosive solids is readily accessible.

Handling and Experimental Procedure
  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood to avoid generating and inhaling dust.

    • Use tools such as spatulas and weighing paper that are dedicated to this compound or thoroughly cleaned after use.

  • Dissolution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Reaction and Work-up:

    • Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.

    • Maintain the reaction within the chemical fume hood.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2]

Storage and Waste Disposal
  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be stored away from strong oxidizing agents and acids.[2]

  • Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations. It should be treated as hazardous waste.[2]

Visualization of the Safety Workflow

The following diagram illustrates the logical flow of the risk assessment and handling process for this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: New Experiment with This compound verify_cas Verify CAS Number: 145127-38-4 start->verify_cas Critical Step review_sds Review SDS for This compound verify_cas->review_sds ppe Assemble Correct PPE: - Goggles - Gloves - Lab Coat review_sds->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood weigh Weigh and Transfer in Fume Hood fume_hood->weigh dissolve Dissolve/React in Fume Hood weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate waste Dispose of Waste (Hazardous) decontaminate->waste storage Store Securely waste->storage end End of Procedure storage->end

Caption: Risk Assessment and Handling Workflow for this compound.

Emergency Procedures

In the event of an exposure, follow these first-aid measures immediately and seek medical attention.[2]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[2]

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a clear and accurate understanding of its hazard profile. By adhering to the GHS classifications, implementing the detailed handling protocols, and, most importantly, verifying the compound's identity via its CAS number, researchers can mitigate the risks of skin, eye, and respiratory irritation. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in chemical handling demand this level of diligence to ensure a safe and productive research environment.

References

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Fundamental synthesis of morpholine-containing heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Synthesis of Morpholine-Containing Heterocycles

Abstract

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties—including advantageous metabolic stability, aqueous solubility, and the ability to act as a hydrogen bond acceptor—render it a "privileged scaffold" in drug design.[1][3] This guide provides a comprehensive overview of the fundamental synthetic strategies for constructing the morpholine core, designed for researchers, medicinal chemists, and professionals in drug development. We will traverse from foundational industrial processes to sophisticated, state-of-the-art catalytic and multicomponent reactions, emphasizing the mechanistic rationale behind these transformations and providing actionable, field-proven protocols.

The Enduring Significance of the Morpholine Scaffold in Drug Discovery

The prevalence of the morpholine motif in a vast array of approved pharmaceuticals and clinical candidates underscores its importance.[4] It is a key structural component in drugs spanning diverse therapeutic areas, including the antibiotic Linezolid , the anticancer agent Gefitinib , and the appetite suppressant Fenfluramine .[5] The morpholine unit is not merely a passive linker; its presence can significantly enhance a molecule's potency and improve its pharmacokinetic profile.[1][2] The ether oxygen can engage in crucial hydrogen bonding interactions with biological targets, while the secondary amine provides a key handle for derivatization and influences the compound's basicity and solubility.[3] This combination of facile synthesis, metabolic stability, and versatile functionality solidifies its role as an indispensable tool for medicinal chemists.[1][6]

Classical and Industrial Syntheses: The Bedrock of Morpholine Production

The large-scale production of morpholine has historically relied on robust, albeit often harsh, chemical transformations. These methods remain relevant for the synthesis of the parent heterocycle and as a baseline for understanding the core ring-closing strategies.

Dehydration of Diethanolamine (DEA)

The most common industrial method for producing morpholine is the acid-catalyzed dehydration of diethanolamine.[5] This process involves heating DEA with a strong dehydrating acid, typically concentrated sulfuric acid or oleum.[7][8][9]

Causality and Mechanism: The reaction proceeds via protonation of one of the hydroxyl groups by the strong acid, converting it into a good leaving group (water). The nitrogen atom's lone pair then acts as an intramolecular nucleophile, displacing the water molecule to form the six-membered ring. The high temperatures (150-250°C) are necessary to drive the dehydration equilibrium towards the product.[10][11]

Dehydration_of_DEA DEA Diethanolamine step1 Protonation DEA->step1 + H⁺ Protonated_DEA Protonated DEA step2 Intramolecular SN2 Cyclization Protonated_DEA->step2 - H₂O Intermediate Cyclization Intermediate Morpholine Morpholine Intermediate->Morpholine - H⁺ H2SO4 H₂SO₄ (cat.) Heat Δ (150-250°C) H2O H₂O step1->Protonated_DEA step2->Intermediate

Caption: Mechanism of DEA dehydration to morpholine.

Challenges: The primary drawbacks of this method are the harsh, corrosive conditions and the generation of significant waste streams.[7] Side reactions, such as the formation of high-molecular-weight condensation products ("heavies"), can occur, reducing the overall yield and complicating purification.[11]

Reaction of Bis(2-haloethyl) Ethers with Amines

An alternative industrial route involves the reaction of bis(2-chloroethyl) ether with ammonia or a primary amine.[5] This method constitutes a double nucleophilic substitution to construct the heterocyclic ring.

Causality and Mechanism: The amine nitrogen acts as a nucleophile, sequentially displacing the two chloride leaving groups on the bis(2-chloroethyl) ether substrate. The reaction typically requires elevated temperatures to proceed at a practical rate. This method is particularly useful for synthesizing N-substituted morpholines by using a primary amine instead of ammonia.[12][13]

Data Presentation: Comparison of Classical Synthesis Routes

Synthesis RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsTypical YieldKey AdvantagesKey Disadvantages
Dehydration of DEA DiethanolamineConcentrated H₂SO₄ or Oleum150-250°C79-95%[7][9]Well-established, high-yielding industrial method.[8]Harsh conditions, corrosive reagents, significant waste.[7][11]
From Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether, Ammonia/Primary Amine-50-200°C[7]ModerateDirect route to N-substituted morpholines.Use of halogenated starting materials.
From Diethylene Glycol (DEG) Diethylene Glycol, AmmoniaH₂, Hydrogenation Catalyst (Ni, Cu, Co)High Temp & PressureHighMore efficient than the DEA/H₂SO₄ process.[11]Requires specialized high-pressure equipment.

Modern Synthetic Strategies: Precision, Diversity, and Stereocontrol

Contemporary organic synthesis has ushered in a new era of morpholine construction, characterized by milder conditions, greater functional group tolerance, and the ability to control stereochemistry. These methods are indispensable for creating the complex, highly substituted morpholine derivatives required for modern drug discovery.

Transition-Metal Catalyzed Cyclizations

Palladium, copper, and rhodium catalysts have proven to be powerful tools for forging the C-N and C-O bonds of the morpholine ring.[14][15] These methods often proceed through elegant cascade reactions, enabling the construction of complex scaffolds from simple precursors.

A notable example is the palladium-catalyzed carboamination reaction, which can form cis-3,5-disubstituted morpholines from substituted ethanolamine derivatives and aryl or alkenyl bromides.[6] This strategy provides access to enantiopure products that are challenging to synthesize using classical methods.[6]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more starting materials are combined in a single pot to form a product containing structural elements of all reactants, offer a highly efficient route to decorated morpholine scaffolds.[16]

One powerful approach is the copper-catalyzed three-component reaction between an amino alcohol, an aldehyde, and a diazomalonate.[17] This transformation assembles highly substituted, unprotected morpholines in a single step.

Proposed Mechanism: The reaction is believed to proceed through the in-situ formation of an imino alcohol from the condensation of the amino alcohol and aldehyde. Concurrently, the diazo compound reacts with the copper(I) catalyst to form a copper carbenoid. This carbenoid inserts into the O-H bond of the imino alcohol, generating an intermediate that undergoes a final nucleophilic cyclization to furnish the morpholine ring and regenerate the catalyst.[17]

MCR_Mechanism cluster_reactants Starting Materials AminoAlcohol Amino Alcohol (1) IminoAlcohol Imino Alcohol (II) (in situ) AminoAlcohol->IminoAlcohol Aldehyde Aldehyde (2) Aldehyde->IminoAlcohol Diazo Diazomalonate (3) CopperCarbenoid Copper Carbenoid (I) Diazo->CopperCarbenoid Copper Cu(I) Catalyst Copper->CopperCarbenoid InsertionProduct Insertion Product (III) IminoAlcohol->InsertionProduct O-H Insertion CopperCarbenoid->InsertionProduct Morpholine Substituted Morpholine (4) InsertionProduct->Morpholine Intramolecular Cyclization Morpholine->Copper Catalyst Regeneration

Caption: Proposed mechanism for Cu-catalyzed MCR.[17]

Another versatile strategy involves a one-pot Ugi tetrazole reaction followed by an intramolecular SN2 cyclization.[18] This allows for the rapid and diverse assembly of both morpholine and piperazine rings from four simple starting materials: an amine, an aldehyde/ketone, an isocyanide, and an azide source.[18]

Asymmetric Synthesis of Chiral Morpholines

The synthesis of enantiomerically pure morpholines is of paramount importance, as the stereochemistry of a drug molecule is often critical to its biological activity. Several strategies have been developed to achieve this.[19]

  • "Before Cyclization": Creating the stereocenter on an acyclic precursor which is then cyclized to form the morpholine ring.[19]

  • "During Cyclization": Using a chiral catalyst to control the stereochemistry of the ring-forming step itself, such as in an organocatalyzed intramolecular aza-Michael addition.[19][20]

  • "After Cyclization": Performing an enantioselective transformation on a pre-formed unsaturated morpholine ring (a dehydromorpholine).[19]

A highly effective "after cyclization" method is the asymmetric hydrogenation of dehydromorpholines using a rhodium catalyst with a large-bite-angle bisphosphine ligand.[21][22] This approach provides a variety of 2-substituted chiral morpholines in excellent yields and with up to 99% enantiomeric excess (ee).[21][22]

Experimental Protocols: From Bench Scale to Application

The translation of synthetic theory into practice requires robust and reproducible protocols. Here, we provide detailed, self-validating methodologies for both a classical and a modern morpholine synthesis.

Protocol: Lab-Scale Synthesis of Morpholine via Dehydration of Diethanolamine

This protocol is based on established literature procedures for the acid-catalyzed cyclization of DEA.[10][11]

WARNING: This procedure involves corrosive strong acids and high temperatures. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Step 1: Acidification: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a condenser, add diethanolamine (62.5 g, 0.59 mol).[10] While stirring and cooling in an ice bath, slowly add concentrated hydrochloric acid (~50-60 mL) until the pH of the mixture is ~1.[10] This initial acidification is highly exothermic.

  • Step 2: Dehydration/Cyclization: Remove the ice bath and heat the reaction mixture using a heating mantle. Water will begin to distill off. Continue heating until the internal temperature of the reaction mixture reaches 200-210°C. Maintain this temperature for 15 hours to drive the cyclization to completion.[10]

  • Step 3: Workup - Free-Basing: Allow the mixture to cool to below 100°C. Carefully and slowly add a concentrated solution of sodium hydroxide (or another strong base like calcium oxide) with external cooling until the mixture is strongly alkaline (pH > 11).[8][10] This neutralizes the acid and liberates the free morpholine amine.

  • Step 4: Isolation and Purification: The morpholine can be isolated from the resulting slurry by steam distillation or direct distillation.[10] The crude, wet morpholine is collected.

  • Step 5: Drying and Final Distillation: Dry the crude morpholine over solid potassium hydroxide (KOH) pellets for several hours. Decant the dried liquid and perform a final fractional distillation. Collect the fraction boiling at 128-130°C. The expected yield is typically in the range of 35-50%.[10]

Protocol: One-Pot Ugi/Cyclization for a Substituted Morpholine

This protocol is a conceptualized workflow based on the methodology developed by Orru and co-workers.[18]

  • Step 1: Ugi Reaction: In a round-bottom flask, dissolve the primary amine (e.g., benzylamine, 1.0 mmol) and an α-hydroxy aldehyde (e.g., glycolaldehyde dimer, 0.5 mmol) in methanol (1.0 M). Add the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol) and sodium azide (1.0 mmol). Stir the reaction at room temperature for 24-48 hours until TLC or LCMS analysis indicates the consumption of the limiting reagent and formation of the Ugi adduct.

  • Step 2: Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove the methanol completely.

  • Step 3: Intramolecular Cyclization: Re-dissolve the crude Ugi adduct in anhydrous acetonitrile (MeCN). Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.[18]

  • Step 4: Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Step 5: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired substituted morpholine.[18]

Troubleshooting_Workflow decision decision result result issue issue start Start Synthesis check_yield Low Yield or Incomplete Reaction? start->check_yield analyze_purity Impure Product? check_yield->analyze_purity No reagent_quality Check Reagent Purity & Water Content check_yield->reagent_quality Yes side_products Identify Side Products (NMR, MS) analyze_purity->side_products Yes end Successful Synthesis analyze_purity->end No reaction_conditions Verify Temp, Time, & Stoichiometry reagent_quality->reaction_conditions catalyst_activity Catalyst Deactivated? (For MCR/Catalytic) reaction_conditions->catalyst_activity optimize Optimize Conditions catalyst_activity->optimize purification_method Optimize Purification (Chromatography, Distillation) side_products->purification_method workup_issue Review Workup/Quenching (pH, Emulsions) purification_method->workup_issue workup_issue->optimize optimize->start Re-run

Caption: Logical workflow for troubleshooting morpholine synthesis.

Conclusion and Future Outlook

The synthesis of morpholine-containing heterocyles has evolved dramatically from high-temperature industrial processes to nuanced, highly selective modern methodologies. While classical methods remain vital for the production of the parent scaffold, the future of morpholine synthesis in drug discovery lies in the continued development of catalytic, multicomponent, and asymmetric strategies.[6][23] These advanced techniques provide the precision and efficiency required to build complex molecular architectures, enabling the exploration of new chemical space and the development of next-generation therapeutics. The ongoing innovation in this field ensures that the morpholine scaffold will remain a privileged and indispensable component in the medicinal chemist's toolbox for years to come.[6][23]

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Methodological & Application

The Versatile Scaffold: (3-Morpholinophenyl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the morpholine moiety stands out as a "privileged structure," a testament to its frequent appearance in a wide array of biologically active compounds and approved drugs. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and its ability to act as a hydrogen bond acceptor, make it an invaluable component in drug design. When coupled with a phenylmethanol framework, as in (3-Morpholinophenyl)methanol, it becomes a versatile building block, offering multiple points for chemical modification to generate diverse libraries of compounds for screening and development. This guide provides an in-depth exploration of the applications of this compound in the synthesis of potential therapeutic agents, complete with detailed protocols and the scientific rationale behind the synthetic strategies.

The core value of this compound lies in its trifunctional nature: a reactive benzylic alcohol, a nucleophilic morpholine nitrogen (though generally less reactive once attached to the phenyl ring), and an aromatic ring that can be further functionalized. This allows for a modular approach to drug design, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets.

Application I: Synthesis of Oxazolidinone Antibacterial Agents - Linezolid Analogues

The oxazolidinone class of antibiotics, with Linezolid as its flagship member, represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. The synthesis of Linezolid analogues often involves a key intermediate that is structurally very similar to this compound, specifically 3-fluoro-4-morpholinylaniline. By adapting these established synthetic routes, this compound can serve as a readily available starting material for novel oxazolidinone derivatives.

Scientific Rationale

The morpholine ring in Linezolid is crucial for its pharmacokinetic profile and contributes to its binding affinity to the bacterial ribosome. The phenyl group serves as a central scaffold, and modifications on this ring can modulate activity and selectivity. The synthetic strategy outlined below leverages the core this compound structure to build the characteristic oxazolidinone ring and introduce further diversity.

Experimental Workflow: From Building Block to Bioactive Analogue

workflow A This compound B Mesylation A->B MsCl, Et3N C (3-Morpholinophenyl)methyl methanesulfonate B->C D Azide Substitution C->D NaN3 E (3-(Azidomethyl)phenyl)morpholine D->E F Reduction E->F H2, Pd/C G (3-Morpholinophenyl)methanamine F->G H Oxazolidinone Ring Formation G->H e.g., (R)-glycidyl butyrate I Linezolid Analogue H->I

Caption: Synthetic workflow for a Linezolid analogue from this compound.

Protocol 1: Synthesis of a (3-Morpholinophenyl)-Substituted Oxazolidinone

This protocol details a multi-step synthesis to construct a Linezolid analogue.

Step 1: Mesylation of this compound

  • Rationale: Conversion of the hydroxyl group into a good leaving group (mesylate) is the first step to enable nucleophilic substitution.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) dropwise.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-Morpholinophenyl)methyl methanesulfonate.

Step 2: Azide Substitution

  • Rationale: Introduction of an azide group, which can be subsequently reduced to a primary amine.

  • Procedure:

    • Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq).

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give (3-(azidomethyl)phenyl)morpholine.

Step 3: Reduction to the Amine

  • Rationale: The azide is reduced to the corresponding primary amine, a key building block for the oxazolidinone ring.

  • Procedure:

    • Dissolve the azide from Step 2 in methanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (3-Morpholinophenyl)methanamine.

Step 4: Oxazolidinone Ring Formation

  • Rationale: The primary amine undergoes nucleophilic attack on an epoxide, followed by cyclization to form the oxazolidinone ring.

  • Procedure:

    • Dissolve the amine from Step 3 in a suitable solvent such as isopropanol.

    • Add (R)-glycidyl butyrate (1.0 eq).

    • Heat the mixture to reflux and stir for 12-16 hours.

    • Cool the reaction and add a base such as n-butyllithium at low temperature (-78 °C) to facilitate the cyclization.

    • Allow the reaction to warm to room temperature and stir until cyclization is complete.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

    • Purify the crude product by column chromatography to yield the desired Linezolid analogue.

Application II: Scaffolding for Kinase Inhibitors

The morpholine-phenyl motif is a common feature in a variety of kinase inhibitors, where the morpholine often occupies a solvent-exposed region of the ATP-binding pocket, enhancing solubility and potency. This compound provides a convenient starting point for the synthesis of novel kinase inhibitors targeting, for example, PI3K, mTOR, or EGFR.

Scientific Rationale

The general structure of many ATP-competitive kinase inhibitors consists of a heterocyclic core that mimics the adenine of ATP, and various substituents that confer selectivity and potency. The this compound scaffold can be elaborated to incorporate such a heterocyclic core.

Proposed Synthetic Pathway: Etherification to a Heterocyclic Core

kinase_inhibitor A This compound B Etherification (e.g., Mitsunobu or Williamson) A->B Heterocyclic alcohol, DEAD, PPh3 C 2-((3-Morpholinophenyl)methoxy)- substituted Heterocycle B->C D Further Functionalization (e.g., Suzuki Coupling) C->D Boronic acid, Pd catalyst E Kinase Inhibitor Candidate D->E

Caption: Proposed synthesis of a kinase inhibitor from this compound.

Protocol 2: Synthesis of a Kinase Inhibitor Scaffold via Mitsunobu Reaction
  • Rationale: The Mitsunobu reaction allows for the coupling of the benzylic alcohol with a nucleophilic hydroxyl group on a heterocyclic core under mild conditions.[1][2][3][4]

  • Procedure:

    • Dissolve this compound (1.2 eq), a suitable hydroxyl-substituted heterocycle (e.g., 2-hydroxy-4-aminopyrimidine) (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

    • Purify the residue by column chromatography to isolate the desired ether-linked product.

This core structure can then be further elaborated, for instance, by Suzuki coupling if a halogen is present on the heterocyclic ring, to introduce additional diversity and target specific kinase isoforms.

Application III: Development of GPCR Modulators and Antiviral Agents

The versatility of the this compound scaffold also extends to the synthesis of G-protein coupled receptor (GPCR) modulators and antiviral compounds. For GPCRs, the morpholine-phenyl moiety can interact with allosteric or orthosteric binding sites. In the context of antiviral drug discovery, this scaffold can be used to mimic natural substrates or block viral entry/replication. A Chinese patent suggests that substituted 3-fluorophenyl methanol compounds have potential as antiviral agents against cytomegalovirus.[5]

Scientific Rationale

Functionalization of the benzylic alcohol of this compound can lead to a variety of derivatives with the potential to interact with diverse biological targets. For instance, conversion to an amine and subsequent amide coupling can generate a library of compounds for screening against GPCRs or viral proteases.

Protocol 3: General Functionalization via Amide Coupling
  • Rationale: This protocol outlines the conversion of the alcohol to an amine, followed by amide bond formation, a common transformation in medicinal chemistry to generate diverse libraries.

  • Procedure:

    • Convert this compound to (3-Morpholinophenyl)methanamine as described in Protocol 1 (Steps 1-3).

    • Dissolve the resulting amine (1.0 eq) and a carboxylic acid of interest (1.0 eq) in a suitable solvent like DMF or DCM.

    • Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction at room temperature for 4-12 hours.

    • Upon completion, dilute the reaction with an organic solvent and wash with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.

    • Dry the organic layer and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.

Data Summary

Compound ClassKey Synthetic ReactionTherapeutic Target (Example)
OxazolidinonesEpoxide ring-opening and cyclizationBacterial Ribosome
Kinase InhibitorsMitsunobu or Williamson Ether SynthesisPI3K, mTOR, EGFR
GPCR Modulators/AntiviralsAmide CouplingVarious GPCRs, Viral Proteases

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of a wide range of potential therapeutic agents. The protocols outlined in this guide demonstrate its utility in constructing complex molecules targeting diverse biological pathways, from bacterial protein synthesis to kinase signaling and GPCR modulation. As the demand for novel therapeutics continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the future of drug discovery and development. The adaptability of this compound ensures its continued relevance for researchers and scientists in their quest for new and effective medicines.

References

  • Mitsunobu, O.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Kaur, N. et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2022, 27(15), 4944.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Madhusudhan, G. et al. A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica2011, 3(4), 219-226.
  • Reddy, K. R. et al. Synthesis of Antibiotic Linezolid Analogues. E-Journal of Chemistry2009, 6(S1), S411-S418.
  • Rao, D. R. et al. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Rasayan J. Chem2010, 3(4), 654-658.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Val C. et al. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules2020, 25(3), 505.
  • ResearchGate. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Google Patents.

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Application Notes & Protocols for (3-Morpholinophenyl)methanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (3-Morpholinophenyl)methanol as a versatile pharmaceutical intermediate. It moves beyond simple procedural descriptions to explain the underlying chemical principles, offering field-proven insights into its synthesis, application, and quality control. The protocols are designed to be self-validating, ensuring reproducibility and reliability in a research and development setting. This guide emphasizes the importance of the morpholine moiety in modern drug design and illustrates how this compound serves as a key building block in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of approved drugs and clinical candidates.[1][2] Its value stems from a unique combination of advantageous physicochemical and metabolic properties. The morpholine ring can improve aqueous solubility, modulate pKa, enhance metabolic stability, and serve as a hydrogen bond acceptor, all of which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[3][4]

This compound, CAS No. 145127-38-4, is a bifunctional building block that expertly leverages these benefits. It provides a stable morpholine group for receptor interaction and property modulation, coupled with a reactive benzylic alcohol on a phenyl scaffold. This alcohol can be readily converted into various functional groups—such as halides, ethers, esters, and amines—making it an exceptionally versatile intermediate for constructing complex active pharmaceutical ingredients (APIs).

Synthesis of this compound via Buchwald-Hartwig Amination

The creation of the C-N bond is a pivotal step in synthesizing this intermediate. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction ideal for this transformation, offering high yields and broad functional group tolerance.[5][6] This protocol details the synthesis from commercially available starting materials.

Causality of Experimental Choices:

  • Catalyst System: A palladium catalyst, such as Pd₂(dba)₃, is used in its Pd(0) oxidation state to initiate the catalytic cycle. A sterically hindered phosphine ligand (e.g., XPhos) is crucial to facilitate both the oxidative addition and the final reductive elimination steps, preventing catalyst deactivation.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the morpholine, forming the active amine nucleophile for the coupling reaction.

  • Solvent: An anhydrous, aprotic solvent like toluene is used to prevent quenching of the base and to ensure all components remain in solution at the reaction temperature.

Protocol 2.1: Synthesis of this compound
Reagent/MaterialMolecular WeightQuantityMoles
3-Bromobenzyl alcohol187.04 g/mol 10.0 g53.5 mmol
Morpholine87.12 g/mol 5.6 mL (5.55 g)63.7 mmol
Pd₂(dba)₃915.72 g/mol 245 mg0.268 mmol
XPhos476.65 g/mol 382 mg0.802 mmol
Sodium tert-butoxide96.10 g/mol 7.2 g74.9 mmol
Anhydrous Toluene-200 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromobenzyl alcohol (10.0 g), Pd₂(dba)₃ (245 mg), XPhos (382 mg), and sodium tert-butoxide (7.2 g).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (200 mL) followed by morpholine (5.6 mL) via syringe.

  • Reaction: Heat the mixture to 100°C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After completion, cool the reaction to room temperature and carefully quench with 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield this compound as a solid.

Diagram: Synthesis Pathway

G Reactant1 3-Bromobenzyl alcohol Conditions Pd₂(dba)₃, XPhos NaOtBu, Toluene, 100°C Reactant1->Conditions Reactant2 Morpholine Reactant2->Conditions Product This compound Conditions->Product Buchwald-Hartwig Amination G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling A (3-Morpholinophenyl) methanol B 3-(Bromomethyl)phenyl) morpholine A->B  PBr₃, DCM D Final Product B->D C N-Heterocycle (e.g., Indole) C->D G Start Incoming Intermediate This compound Test1 Identity Check (NMR, MS) Start->Test1 Test2 Purity Assay (HPLC) Start->Test2 Test3 Residual Solvents (GC) Start->Test3 Decision Meets Specifications? Test1->Decision Test2->Decision Test3->Decision Pass Release for Manufacturing Decision->Pass Yes Fail Reject Batch Decision->Fail No

Sources

Protocol for the Selective Reduction of 3-Morpholinobenzaldehyde to (3-Morpholinophenyl)methanol using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-112

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of aromatic aldehydes to their corresponding primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of valuable intermediates in medicinal chemistry and materials science. (3-Morpholinophenyl)methanol, the product of 3-morpholinobenzaldehyde reduction, serves as a key building block for more complex molecular architectures. The morpholine moiety often imparts desirable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability, making this structural motif prevalent in drug discovery programs.

This application note provides a detailed, field-proven protocol for the chemoselective reduction of 3-morpholinobenzaldehyde using sodium borohydride (NaBH₄). Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols without affecting less reactive functional groups like esters or amides.[1][2] Its operational simplicity, safety profile, and high yields make it a preferred reagent for this class of transformation.[3]

Reaction Principle and Causality

The reduction of an aldehyde to a primary alcohol with sodium borohydride proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1][4][5] The C=O double bond is highly polarized, rendering the carbon atom electron-deficient and susceptible to attack. The borohydride ion (BH₄⁻) acts as a source of hydride.[4] The reaction mechanism involves two main steps:

  • Nucleophilic Attack: A hydride ion from the BH₄⁻ complex attacks the carbonyl carbon of 3-morpholinobenzaldehyde, forming a new carbon-hydrogen bond and breaking the C=O π bond. This results in the formation of a tetrahedral alkoxide intermediate.[5]

  • Protonation: The resulting alkoxide is then protonated during an aqueous or mild acidic workup to yield the final product, this compound.[1][5]

The choice of an alcoholic solvent, such as methanol or ethanol, is strategic. These protic solvents can participate in the reaction by stabilizing the intermediates and facilitating the protonation step.[6][7]

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3-morpholinobenzaldehyde in Methanol B Cool to 0°C (Ice Bath) A->B Transfer to reaction vessel C Add NaBH4 (Portion-wise) B->C Controlled addition D Stir at Room Temp (Monitor by TLC) C->D Allow to warm & react E Quench with Water D->E Reaction completion F Extract with Ethyl Acetate E->F Phase separation G Dry & Concentrate F->G Isolate crude product H Column Chromatography (Silica Gel) G->H Purify I Final Product: This compound H->I Pure compound

Caption: Step-by-step workflow for the reduction of 3-morpholinobenzaldehyde.

Detailed Experimental Protocol

Materials:

Reagent/MaterialGradeSupplier
3-Morpholinobenzaldehyde≥97%Commercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Deionized Water (H₂O)------
Saturated Sodium Chloride (Brine)------
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Commercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-morpholinobenzaldehyde (1.0 eq) in anhydrous methanol (approximately 10 volumes, e.g., 20 mL for 2 g of starting material). Stir the solution until the aldehyde is completely dissolved.

  • Reduction: Cool the flask in an ice bath to 0°C. While stirring vigorously, add sodium borohydride (1.2 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (10 volumes) at 0°C to decompose any excess NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution of hexane and ethyl acetate to afford the pure this compound.

Data Summary and Characterization

ParameterValue
Reactant 3-Morpholinobenzaldehyde
Product This compound
Molecular Formula C₁₁H₁₅NO₂[8]
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol
Reaction Time 1-2 hours
Reaction Temperature 0°C to Room Temperature
Typical Yield >90%

Characterization of this compound:

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic peaks for the aromatic protons, the benzylic methylene protons (a singlet around 4.6 ppm), the morpholine protons (multiplets between 2.5-4.0 ppm), and a broad singlet for the hydroxyl proton.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR would display signals corresponding to the aromatic carbons, the benzylic carbon (around 65 ppm), and the carbons of the morpholine ring.

  • Mass Spectrometry (MS): ESI-MS would show the molecular ion peak [M+H]⁺ consistent with the molecular weight of the product.

Safety and Handling

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This protocol outlines a reliable and efficient method for the reduction of 3-morpholinobenzaldehyde to this compound using sodium borohydride. The procedure is straightforward, high-yielding, and utilizes readily available and relatively safe reagents, making it suitable for both small-scale research and larger-scale synthesis in drug development. The principles and techniques described are broadly applicable to the reduction of other aromatic aldehydes.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved from [Link]

  • Rzepa, H. (2015, April 12). The mechanism of borohydride reductions. Part 1: ethanal. Henry Rzepa's Blog. Retrieved from [Link]

  • Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80(7), 834-836.
  • Clark, J. (n.d.). Reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Billman, J. H., & McDowell, J. W. (1961). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Journal of the Chemical Society (Resumed), 347-350.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 22). 17.4: Alcohols from Carbonyl Compounds - Reduction. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • G. R. Fulmer, et al., (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics 2010 29 (9), 2176-2179.
  • Unacademy. (2017, October 11). 4| preparation of Alcohols by Reduction of aldehydes & ketones| chemistry cbse class 12. YouTube. Retrieved from [Link]

  • 3ASenrise. (2025, November 14). This compound. Retrieved from [Link]

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Application Notes and Protocols: (3-Morpholinophenyl)methanol in the Synthesis of CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholine Moiety in CNS Drug Discovery

The development of effective therapeutics for Central Nervous System (CNS) disorders is a formidable challenge in modern medicine. A critical hurdle is the blood-brain barrier (BBB), a highly selective membrane that restricts the passage of many potential drug molecules into the brain.[1] The morpholine scaffold has emerged as a privileged structure in CNS drug design due to its unique physicochemical properties.[2] The presence of both a basic nitrogen and an ether oxygen in the six-membered ring imparts a favorable balance of hydrophilicity and lipophilicity, which can enhance BBB permeability.[2] Furthermore, the morpholine ring can engage in various non-covalent interactions with biological targets and serve as a versatile scaffold to orient other pharmacophoric elements.[2]

(3-Morpholinophenyl)methanol is a key building block that incorporates this valuable morpholine moiety, presenting a strategic starting point for the synthesis of a diverse range of CNS drug candidates. Its structure, featuring a reactive benzylic alcohol, allows for a variety of subsequent chemical transformations to build more complex molecules, including norepinephrine reuptake inhibitors (NRIs), which are used in the treatment of depression and other neurological disorders.[3][4] This application note provides detailed protocols for the synthesis of this compound and its application in the construction of a core scaffold relevant to CNS drug discovery.

Synthesis of this compound: A Versatile Precursor

Two primary, reliable synthetic routes are presented for the preparation of this compound: the reduction of 3-morpholinobenzaldehyde and the Buchwald-Hartwig amination of 3-bromobenzyl alcohol.

Route 1: Reduction of 3-Morpholinobenzaldehyde

This two-step route begins with the readily available 3-bromobenzaldehyde. A palladium-catalyzed Buchwald-Hartwig amination reaction is first employed to introduce the morpholine moiety, followed by the reduction of the aldehyde to the desired benzylic alcohol.

Workflow for Route 1:

Route 1 A 3-Bromobenzaldehyde C 3-Morpholinobenzaldehyde A->C Pd Catalyst, Ligand, Base Buchwald-Hartwig Amination B Morpholine D This compound C->D Reducing Agent (e.g., NaBH4) Reduction

Caption: Synthetic pathway for this compound via reduction of 3-morpholinobenzaldehyde.

Protocol 1A: Synthesis of 3-Morpholinobenzaldehyde

Materials:

  • 3-Bromobenzaldehyde

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide

  • Toluene (anhydrous)

  • Water (deionized)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Equipment:

  • Two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or nitrogen/argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add anhydrous toluene via syringe and stir the mixture at room temperature for 5 minutes.

  • Add 3-bromobenzaldehyde (1.0 equiv.) and morpholine (1.5 equiv.) to the reaction mixture.

  • Heat the mixture to reflux and stir for 6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 3-morpholinobenzaldehyde.

Parameter Value
Typical Yield 85-95%
Purity (by NMR) >98%
Appearance Yellow solid
Protocol 1B: Reduction to this compound

Materials:

  • 3-Morpholinobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-morpholinobenzaldehyde (1.0 equiv.) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv.) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane and water to the residue and transfer to a separatory funnel.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Parameter Value
Typical Yield 90-98%
Purity (by NMR) >98%
Appearance White to off-white solid
Route 2: Direct Buchwald-Hartwig Amination of 3-Bromobenzyl Alcohol

This route offers a more direct approach by performing the Buchwald-Hartwig amination on 3-bromobenzyl alcohol, which is commercially available.[5] This avoids the need for a separate reduction step.

Workflow for Route 2:

Route 2 A 3-Bromobenzyl alcohol C This compound A->C Pd Catalyst, Ligand, Base Buchwald-Hartwig Amination B Morpholine

Caption: Direct synthesis of this compound via Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromobenzyl Alcohol

Materials:

  • 3-Bromobenzyl alcohol

  • Morpholine

  • (SIPr)Pd(allyl)Cl (or other suitable Pd-NHC catalyst)

  • Lithium hexamethyldisilazide (LHMDS) (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Equipment:

  • Schlenk tube

  • Magnetic stirrer with heating plate

  • Schlenk line or nitrogen/argon inlet

  • Syringes

  • Glassware for column chromatography

  • Rotary evaporator

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 3-bromobenzyl alcohol (1.0 equiv.), morpholine (1.2 equiv.), and the Pd-NHC catalyst (e.g., (SIPr)Pd(allyl)Cl, 3.0 mol%).

  • Add anhydrous THF via syringe.

  • Add LHMDS (1 M solution in THF, 1.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound.

Parameter Value
Typical Yield 70-85%
Purity (by NMR) >98%
Appearance White to off-white solid

Application in the Synthesis of a Norepinephrine Reuptake Inhibitor (NRI) Scaffold

This compound serves as an excellent starting material for the synthesis of molecules containing the 2-(aryloxymethyl)morpholine scaffold, a core structure in several norepinephrine reuptake inhibitors. The following is a proposed synthetic route to a simplified analog of such inhibitors, demonstrating the utility of this compound.

Proposed Synthetic Pathway:

NRI Scaffold Synthesis A This compound B Activation of Hydroxyl Group A->B e.g., SOCl₂, MsCl, TsCl C 3-Morpholinobenzyl Halide (or Mesylate/Tosylate) E NRI Scaffold (2-((3-Morpholinophenoxy)methyl)benzene derivative) C->E Base (e.g., K₂CO₃) Williamson Ether Synthesis D Phenol Derivative

Caption: Proposed synthesis of a norepinephrine reuptake inhibitor scaffold from this compound.

Protocol 3: Synthesis of a 2-((3-Morpholinophenoxy)methyl)benzene Analog

This protocol outlines a two-step synthesis of a representative NRI scaffold from this compound. The benzylic alcohol is first converted to a more reactive leaving group (e.g., a benzyl chloride), which then undergoes a Williamson ether synthesis with a substituted phenol.

Step 3A: Synthesis of 4-(3-(Chloromethyl)phenyl)morpholine

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask and cool in an ice bath.

  • Slowly add thionyl chloride (1.2 equiv.) dropwise via a dropping funnel.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and then slowly add saturated sodium bicarbonate solution until the mixture is basic.

  • Transfer to a separatory funnel and extract with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3-(chloromethyl)phenyl)morpholine, which can often be used in the next step without further purification.

Step 3B: Williamson Ether Synthesis

Materials:

  • 4-(3-(Chloromethyl)phenyl)morpholine

  • A substituted phenol (e.g., 2-methoxyphenol)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Nitrogen/argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask, add the substituted phenol (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4-(3-(chloromethyl)phenyl)morpholine (1.1 equiv.) in anhydrous DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired NRI scaffold.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of CNS drug candidates. The protocols provided herein offer reliable and scalable methods for its preparation. The subsequent application in the synthesis of a norepinephrine reuptake inhibitor scaffold highlights its strategic importance in medicinal chemistry and drug development. The favorable properties imparted by the morpholine moiety make this and related precursors essential tools for researchers aiming to develop the next generation of CNS therapeutics.

References

  • Xu, W., Gray, D. L., Glase, S. A., & Barta, N. S. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550–5553. [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2636–2641. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 376–392. [Link]

  • Vitale, P., et al. (2021). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1838–1861. [Link]

  • LookChem. 3-Bromobenzyl alcohol. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 376–392. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

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Analytical methods for the characterization of (3-Morpholinophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of (3-Morpholinophenyl)methanol

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity, identity, and stability are critical parameters that directly impact the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide with detailed protocols for the analytical characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies detailed herein leverage a multi-technique approach, including chromatography and spectroscopy, to ensure a thorough and robust characterization. All protocols are presented with an emphasis on the scientific rationale behind experimental choices and are aligned with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction and Physicochemical Overview

This compound, with the molecular formula C₁₁H₁₅NO₂, is a substituted aromatic alcohol containing a morpholine moiety.[4][5] This unique structure necessitates a combination of analytical techniques to fully characterize its identity, purity, and potential impurities that may arise during synthesis or degradation. A robust analytical control strategy is fundamental to ensuring its suitability for downstream pharmaceutical manufacturing.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 145127-38-4[4][6][7]
Molecular Formula C₁₁H₁₅NO₂[5]
Molecular Weight 193.24 g/mol [5]
Appearance Off-white solid[6]
Melting Point 51 - 56 °C[6]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of this compound and quantifying any related substances or process impurities.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Reversed-phase HPLC with UV detection is the primary method for determining the assay (potency) and purity of this compound. The method separates the main compound from non-volatile impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of the phenyl group, providing a robust interaction mechanism for separation.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (methanol or acetonitrile) is employed. This is crucial for resolving impurities that may have significantly different polarities from the parent compound, ensuring they elute as sharp peaks within a reasonable timeframe.[8] A phosphate buffer is used to maintain a consistent pH, which is critical for the reproducible ionization state of the morpholine group and stable retention times.

  • Detection: The presence of the phenyl group provides strong UV absorbance. A detection wavelength is selected near the absorbance maximum (typically ~220-260 nm) to ensure high sensitivity for both the main peak and potential impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

    • Mobile Phase B: Methanol

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample similarly to the standard solution to achieve a target concentration of 100 µg/mL.

  • Analysis: Inject the diluent (as a blank), followed by the standard solution (in replicate) and the sample solution. Purity is determined by area percent calculation, and potency is calculated against the reference standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurately Weigh Standard/Sample Dissolve Dissolve & Dilute in Diluent Weigh->Dissolve Inject Inject onto C18 Column Dissolve->Inject Separate Gradient Elution (Buffer/Methanol) Inject->Separate Detect UV Detection at 225 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Assay & Purity Integrate->Calculate

Caption: High-level workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Due to the polar hydroxyl group and the basic nitrogen in this compound, direct analysis can lead to poor peak shape and thermal degradation. Therefore, derivatization is essential to enhance volatility and thermal stability.[9][10]

  • Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens (like -OH). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a non-polar trimethylsilyl (TMS) ether. This blocks the polar site, reduces boiling point, and improves chromatographic performance significantly.

  • GC Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), provides excellent separation for a wide range of derivatized compounds based primarily on their boiling points.[11]

  • MS Detection: Mass spectrometry provides definitive identification of impurities by comparing their mass spectra to libraries (e.g., NIST) and enables sensitive quantification using selected ion monitoring (SIM).[12][13]

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Derivatization Procedure:

    • Accurately weigh ~1 mg of the this compound sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL (Split mode, e.g., 20:1)

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min

      • Ramp: 15 °C/min to 300 °C

      • Hold: 5 min at 300 °C

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 40 - 500 m/z

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Vial Add_Solvent Add Solvent (e.g., Pyridine) Sample->Add_Solvent Add_BSTFA Add Derivatizing Agent (BSTFA) Add_Solvent->Add_BSTFA Heat Heat at 70°C Add_BSTFA->Heat Inject Inject into GC Heat->Inject Separate Separation on HP-5ms Column Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Data_Analysis Data_Analysis Detect->Data_Analysis Data Processing & Library Search

Caption: Workflow for GC-MS analysis with derivatization.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide orthogonal data to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (Ar-H): Expect complex signals in the ~6.8-7.3 ppm region. The substitution pattern will lead to distinct multiplets.

    • Benzylic Protons (-CH₂OH): A singlet or doublet (if coupled to the OH proton) around ~4.6 ppm.[14]

    • Morpholine Protons (-O-CH₂- and -N-CH₂-): Two distinct triplets around ~3.8 ppm and ~3.2 ppm, respectively.

    • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (e.g., 1.5-5.0 ppm); its position is concentration and solvent dependent.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Multiple signals between ~115-152 ppm. The carbon attached to the nitrogen (C-N) and the carbon attached to the CH₂OH group will be key identifiers.

    • Benzylic Carbon (-CH₂OH): A signal around ~65 ppm.

    • Morpholine Carbons: Two signals, one for -O-CH₂- (~67 ppm) and one for -N-CH₂- (~49 ppm).[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to confirm the presence of key functional groups.

  • Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Expected Bands:

    • ~3300 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.[16]

    • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2800 cm⁻¹: Aliphatic C-H stretching from the morpholine and methylene groups.[17]

    • ~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1250-1000 cm⁻¹: Strong C-O stretching from the alcohol and the ether in the morpholine ring.[18]

Mass Spectrometry (MS)

In addition to its use in GC-MS, direct infusion MS can confirm the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Expected Ionization: Electrospray Ionization (ESI) in positive mode is ideal, as the morpholine nitrogen is readily protonated. Expect to see the [M+H]⁺ ion at m/z 194.11.

  • Expected Fragmentation (EI mode from GC-MS):

    • m/z 193: Molecular ion [M]⁺•.

    • m/z 175: Loss of H₂O from the molecular ion.

    • m/z 162: Loss of CH₂OH (31 Da).

    • m/z 107: Benzylic cleavage to form the hydroxymethylphenyl cation.

    • m/z 86: Fragment corresponding to the morpholinyl cation.

Method Validation and System Suitability

For use in a regulated environment, the primary quantitative method (HPLC) must be validated according to ICH Q2(R2) guidelines.[2][19] The goal is to demonstrate that the analytical procedure is suitable for its intended purpose.[19][20]

Caption: Overall analytical characterization workflow.

Table 2: Summary of Validation Parameters for the HPLC Purity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte in the presence of impurities, degradants, or excipients.Peak purity analysis (via DAD) should pass. Resolution between adjacent peaks > 2.0.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of target conc.).
Accuracy To measure the closeness of the test results to the true value.Recovery of spiked samples should be within 98.0 - 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day) RSD ≤ 1.0%. Intermediate Precision (Inter-day) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., pH, flow rate) are varied.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Cao, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Lee, K., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods. [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 145127-38-4 | this compound | C11H15NO2. [Link]

  • Perestrelo, R., et al. (2019). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. Molecules. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of liquid methanol CH3OH. [Link]

  • University of Regensburg. (n.d.). Notes on NMR Solvents. [Link]

  • Royal Society of Chemistry. (2019). Electronic supplementary information. [Link]

  • DergiPark. (n.d.). FTIR spectra-based fingerprinting and chemometrics for rapid investigation of antioxidant activities of medicinal plants. [Link]

  • Kamberi, M., et al. (2004). A Validated, Sensitive HPLC Method for the Determination of Trace Impurities in Acetaminophen Drug Substance. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

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Topic: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Purity Analysis of (3-Morpholinophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to the development and implementation of robust analytical methods for assessing the purity of (3-Morpholinophenyl)methanol, a key intermediate in pharmaceutical synthesis. We detail a high-performance liquid chromatography (HPLC) method optimized for accurate quantification of the active pharmaceutical ingredient (API) and its related impurities. Complementing this, a liquid chromatography-mass spectrometry (LC-MS) method is described for the definitive identification and structural characterization of these impurities. The methodologies are grounded in established scientific principles and adhere to regulatory expectations for analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound is a versatile chemical building block characterized by a substituted phenyl ring, a reactive benzyl alcohol moiety, and a morpholine group. Its structure makes it a valuable precursor in the synthesis of a wide range of biologically active molecules. The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Process-related impurities or degradants, even at trace levels, can carry their own pharmacological or toxicological profiles, potentially altering the drug's performance or causing adverse effects.

Regulatory bodies globally mandate stringent control over the impurity profile of any API. Guidelines such as ICH Q2(R1) require that analytical procedures used for purity assessment are thoroughly validated to demonstrate they are fit for their intended purpose.[1][2][3][4] This application note provides a scientifically sound framework for developing and applying such methods, focusing on the synergy between HPLC for quantitative analysis and LC-MS for qualitative identification.

Analyte Profile and Potential Impurities

A deep understanding of the analyte and its synthetic route is fundamental to developing a specific and stability-indicating analytical method.

This compound is a solid at room temperature with a melting point between 51-56 °C.[5] It possesses both a UV chromophore (the phenyl ring) and a readily ionizable site (the morpholine nitrogen), making it well-suited for both UV-based and mass spectrometry detection.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 145127-38-4 [6][7]
Molecular Formula C₁₁H₁₅NO₂ [6]
Molecular Weight 193.24 g/mol [6]
Appearance Off-white solid [5]

| Melting Point | 51 - 56 °C |[5] |

Potential Impurities: Impurities can originate from starting materials, by-products of the synthesis, or degradation. A hypothetical synthesis might involve the reaction of 3-aminobenzyl alcohol with an alkylating agent. Potential impurities could include:

  • Starting Materials: Unreacted precursors.

  • Oxidation Products: The benzylic alcohol is susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid.

  • Isomers: Positional isomers from the starting materials.

  • Reaction By-products: Impurities formed from side reactions during synthesis.

Table 2: Potential Process-Related Impurities and Degradants | Impurity Name | Structure | Molecular Formula | Exact Mass [M+H]⁺ | | :--- | :--- | :--- | :--- | | this compound |


| C₁₁H₁₅NO₂ | 194.1125 |
| 3-Morpholinobenzaldehyde |  | C₁₁H₁₃NO₂ | 192.0968 |
| 3-Morpholinobenzoic acid |  | C₁₁H₁₃NO₃ | 208.0917 |
| 3-Aminobenzyl alcohol |  | C₇H₉NO | 124.0757 |

Part 1: HPLC Method for Purity Determination and Quantification

The primary goal of the HPLC method is to separate the main component from all potential impurities and accurately determine its purity, typically expressed as a percentage of the total peak area. Reversed-phase HPLC (RP-HPLC) is the technique of choice due to its versatility in separating compounds with mixed polarity.[8][9]

Rationale for Method Development Choices
  • Column Selection: A C18 (octadecylsilyl) bonded silica column is the workhorse of RP-HPLC.[8] It provides excellent hydrophobic retention for the phenyl ring of the analyte, while allowing for modulation of retention based on the mobile phase composition. A standard dimension (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) offers a good balance between resolution and analysis time.

  • Mobile Phase: The mobile phase must be optimized for resolution and peak shape.

    • Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.

    • Aqueous Phase & pH Control: The morpholine group is basic. At neutral pH, it can interact with residual silanols on the silica support, leading to peak tailing. By using a slightly acidic mobile phase (pH 3-4), the morpholine nitrogen is protonated, minimizing these secondary interactions and ensuring a sharp, symmetrical peak. A volatile buffer like ammonium formate with formic acid is ideal, as it is compatible with a subsequent LC-MS analysis.

  • Detection: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. It not only quantifies at a specific wavelength (e.g., 254 nm) but also captures the full UV spectrum for each peak. This allows for peak purity assessment, helping to ensure that a chromatographic peak corresponds to a single component.

  • Gradient Elution: A purity method must be able to resolve impurities that may be significantly more or less retained than the main peak. Gradient elution, where the organic content of the mobile phase is increased over time, is essential for eluting a wide range of compounds with good peak shape in a single run.[10]

Detailed Protocol: HPLC Purity Analysis

Equipment and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Chromatography Data System (CDS) for control and data processing.

  • Column: C18, 4.6 x 150 mm, 3.5 µm.

  • HPLC-grade acetonitrile, water, and formic acid.

  • This compound reference standard and sample material.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.

  • Chromatographic Analysis: Set up the instrument according to the parameters in Table 3 and perform the analysis.

Table 3: Optimized HPLC Method Parameters | Parameter | Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 3.5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 5 µL | | Detector | PDA, 254 nm | | Gradient Program | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 10 | | | 30 | 10 |

System Suitability and Data Analysis

Before sample analysis, the chromatographic system must be verified for its fitness for use, as mandated by pharmacopeial chapters like USP <621>.[10][11][12][13][14]

Table 4: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5 for the main peak
Theoretical Plates (N) > 2000 for the main peak

| Precision (RSD%) | ≤ 2.0% for peak area from 5 replicate injections |

Data Analysis: Purity is calculated using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: LC-MS Method for Impurity Identification

While HPLC-PDA can detect and quantify impurities, it cannot identify them. LC-MS is the definitive technique for this purpose, providing the molecular weight of each component.

Rationale for Method Development Choices
  • LC Method Transfer: The HPLC method developed in Part 1 is an excellent starting point. The use of a volatile mobile phase (formic acid/ammonium formate) makes it directly transferable to LC-MS without modification.

  • Ionization Source: Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar molecules like this compound and its likely impurities. The basic morpholine nitrogen makes it highly amenable to protonation in the positive ion mode ([M+H]⁺).

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is invaluable. It provides a highly accurate mass measurement (typically <5 ppm error), which allows for the confident determination of the elemental composition of an unknown impurity. This is a powerful tool for structural elucidation.

Detailed Protocol: LC-MS Impurity Identification

Equipment and Materials:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).

  • All materials from the HPLC protocol.

Procedure:

  • LC Setup: Use the identical LC conditions as outlined in Table 3.

  • MS Setup: Configure the mass spectrometer according to the parameters in Table 5.

  • Analysis: Inject the same sample solution prepared for the HPLC analysis.

  • Data Interpretation:

    • Correlate the peaks in the Total Ion Chromatogram (TIC) from the MS with the peaks in the UV chromatogram from the HPLC.

    • For each impurity peak, extract the mass spectrum.

    • Use the accurate mass of the [M+H]⁺ ion to calculate the elemental composition using the instrument's software.

    • Compare the proposed formula with the potential impurities listed in Table 2 or use it to deduce the structure of a novel impurity.

Table 5: Optimized LC-MS Method Parameters

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range 100 – 500 m/z

| Data Acquisition | Full Scan, High Resolution |

Integrated Analytical Workflow

The synergy between HPLC and LC-MS forms a powerful, self-validating system for purity analysis. The HPLC method provides the quantitative data and flags any impurities, while the LC-MS method provides the qualitative identity of those flagged peaks.

Workflow cluster_quant Quantitative Analysis cluster_qual Qualitative Identification Sample Sample Preparation HPLC HPLC-PDA Analysis Sample->HPLC Purity Calculate % Purity HPLC->Purity LCMS LC-HRMS Analysis Purity->LCMS Impurity > Threshold Identify Identify Impurities (Accurate Mass) LCMS->Identify Structure Propose Structure Identify->Structure

Caption: Integrated workflow for purity analysis.

Conclusion

The described HPLC and LC-MS methods provide a robust and reliable framework for the comprehensive purity analysis of this compound. The HPLC method is designed for accurate quantification and is stability-indicating, while the LC-MS method allows for the confident identification of unknown impurities. Adherence to these protocols and the principles of method validation outlined in ICH guidelines will ensure that the quality of this critical pharmaceutical intermediate is well-controlled, contributing to the development of safe and effective medicines.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [10][11][14]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [1][2][3][4]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies. [12]

  • A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. BenchChem. [15]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [16]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [17]

  • Safety Data Sheet - this compound. Fisher Scientific. [5]

  • ChemScene: (3-Morpholin-4-ylphenyl)methanol. ChemScene. [6]

  • ChemicalBook: this compound. ChemicalBook. [7]

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Application Note: (3-Morpholinophenyl)methanol as a Versatile Scaffold for the Synthesis of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the morpholine heterocycle is recognized as a privileged structure, frequently incorporated into bioactive molecules to enhance their pharmacological and pharmacokinetic profiles.[1][2][3] (3-Morpholinophenyl)methanol emerges as a particularly valuable starting material for compound library synthesis, offering a trifecta of desirable features: a metabolically stable morpholine moiety to improve aqueous solubility and permeability, a central phenyl ring for structural display of substituents, and a reactive benzylic alcohol handle for rapid diversification.[4] This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging this compound to generate diverse libraries of ethers, esters, and biaryl compounds, crucial for hit identification and lead optimization campaigns.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a cornerstone in medicinal chemistry, not merely as a passive scaffold but as an active contributor to a molecule's drug-like properties. Its weak basicity (pKa of the nitrogen is typically around 8.4) can be optimal for interactions with biological targets and for improving solubility, while the ether oxygen can act as a hydrogen bond acceptor.[2][4] This unique combination has led to its inclusion in numerous approved drugs.[5]

This compound provides an ideal entry point for exploiting these benefits in a library format. The primary benzylic alcohol is a versatile functional group that can be readily converted into a wide array of other functionalities, serving as a linchpin for diversification. This document outlines three primary diversification pathways, providing the underlying chemical logic and step-by-step protocols for implementation.

Physicochemical Properties & Critical Safety Protocols

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 145127-38-4[6][7]
Molecular Formula C₁₁H₁₅NO₂[6][7]
Molecular Weight 193.24 g/mol [6][7]
Appearance Off-white crystalline powder[6]
Melting Point 51 °C[6]
Boiling Point 379.6±42.0 °C (Predicted)[6]
Mandatory Safety & Handling Procedures

This compound is classified as an irritant. Adherence to the following safety protocols is essential to ensure a safe laboratory environment.[7][8]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a flame-retardant lab coat, and ANSI-approved safety goggles.

  • Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8][9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. The compound is air-sensitive and should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[8]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Core Synthetic Strategies & Library Generation

The true power of this compound lies in the reactivity of its benzylic alcohol. The following sections detail protocols for its conversion into diverse compound libraries.

G cluster_main Overall Library Synthesis Workflow cluster_ether Ether Library cluster_ester Ester Library cluster_biaryl Biaryl Library Start This compound (Starting Scaffold) O_Alkylation O-Alkylation Protocol (e.g., Williamson Ether Synthesis) Start->O_Alkylation RX, Base Esterification Esterification Protocol (e.g., Steglich, Fischer) Start->Esterification RCOOH, Coupling Agent Activation Aromatic Activation (Halogenation/Triflation) Start->Activation 1. Protection 2. X⁺ Source Ether_Lib Diverse Ethers R-O-CH₂-Ph-Morpholine O_Alkylation->Ether_Lib Ester_Lib Diverse Esters R-COO-CH₂-Ph-Morpholine Esterification->Ester_Lib Biaryl_Lib Diverse Biaryls Ar-Ph-CH₂OR-Morpholine Suzuki Suzuki-Miyaura Coupling Activation->Suzuki Ar-B(OH)₂, Pd Catalyst Suzuki->Biaryl_Lib

Figure 1: High-level workflow for generating three distinct compound libraries from a single versatile scaffold.

Synthesis of Ether Libraries via O-Alkylation

The formation of an ether linkage is a robust and reliable reaction for library synthesis. The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an electrophile, is a standard approach.

Causality: The benzylic proton of the alcohol is weakly acidic. A strong base like sodium hydride (NaH) is required to quantitatively form the corresponding alkoxide. This highly nucleophilic alkoxide can then readily displace a halide or other suitable leaving group from a diverse set of building blocks (R-X).

G cluster_protocol Protocol: Williamson Ether Synthesis A 1. Dissolve this compound in anhydrous THF under Argon. B 2. Cool solution to 0 °C. A->B C 3. Add Sodium Hydride (NaH) (1.1 eq) portion-wise. B->C D 4. Stir for 30 min at 0 °C to form alkoxide. C->D E 5. Add Alkyl Halide (R-X) (1.2 eq) dropwise. D->E F 6. Warm to RT and stir for 2-16h. Monitor by TLC/LC-MS. E->F G 7. Quench reaction carefully with saturated NH₄Cl (aq). F->G H 8. Extract with Ethyl Acetate, dry, and concentrate. G->H I 9. Purify via flash chromatography. H->I

Figure 2: Step-by-step workflow for the synthesis of an ether library.

Protocol 1: Parallel Synthesis of an Ether Library

  • Preparation: In an array of oven-dried reaction vials under an Argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the vials to 0 °C in an ice bath. To each vial, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and stir the resulting suspensions for 30 minutes.

  • Diversification: To each vial, add a unique alkylating agent (e.g., benzyl bromide, ethyl iodide, propargyl bromide; 1.2 eq).

  • Reaction: Remove the ice bath, allow the reactions to warm to room temperature, and stir for 2-16 hours. Reaction progress should be monitored by LC-MS to confirm consumption of the starting material.

  • Work-up: Upon completion, carefully quench each reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify each library member using automated flash column chromatography (Silica gel, gradient elution, e.g., Hexanes/Ethyl Acetate).

Synthesis of Ester Libraries via Acylation

Esterification is a cornerstone of medicinal chemistry, providing a means to introduce a vast range of functionality and modulate properties like lipophilicity and susceptibility to hydrolysis. The Steglich esterification, using a carbodiimide coupling agent like DCC or EDC with a catalytic amount of DMAP, is particularly effective under mild conditions.[10]

Causality: The carbodiimide activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by the nucleophilic catalyst DMAP, to form the ester. This method avoids the harsh acidic conditions of Fischer esterification, preserving acid-labile functional groups that may be present in the library building blocks.[11][12]

G cluster_protocol Protocol: Steglich Esterification A 1. Combine this compound (1.0 eq), Carboxylic Acid (R-COOH, 1.2 eq), and DMAP (0.1 eq) in anhydrous DCM. B 2. Cool solution to 0 °C. A->B C 3. Add EDC or DCC (1.3 eq) in one portion. B->C D 4. Stir at 0 °C for 30 min, then warm to RT. C->D E 5. Stir for 4-18h. Monitor by TLC/LC-MS. D->E F 6. Filter off urea byproduct (if DCC is used). Dilute with DCM. E->F G 7. Wash with 1M HCl, sat. NaHCO₃, and brine. F->G H 8. Dry over Na₂SO₄, concentrate. G->H I 9. Purify via flash chromatography. H->I

Figure 3: Step-by-step workflow for the synthesis of an ester library.

Protocol 2: Parallel Synthesis of an Ester Library

  • Preparation: To an array of reaction vials, add this compound (1.0 eq), a unique carboxylic acid (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq). Dissolve the solids in anhydrous Dichloromethane (DCM, 0.2 M).

  • Coupling: Cool the vials to 0 °C. To each vial, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.3 eq).

  • Reaction: Allow the reactions to warm to room temperature and stir for 4-18 hours, monitoring by LC-MS.

  • Work-up: Dilute each reaction with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify each library member using automated flash column chromatography.

Synthesis of Biaryl Libraries via Suzuki-Miyaura Coupling

To significantly expand chemical space, C-C bond-forming reactions are essential. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for creating biaryl structures.[13][14] To utilize our scaffold, it must first be functionalized with a halide. This protocol describes a two-step sequence: protection of the alcohol, bromination of the electron-rich aromatic ring, and subsequent Suzuki coupling.

Causality: The morpholine is an activating group, directing electrophilic aromatic substitution to the ortho and para positions. N-Bromosuccinimide (NBS) is a mild and effective source for bromination. Following bromination, the alcohol is deprotected. The resulting aryl bromide is a suitable substrate for the palladium-catalyzed Suzuki coupling cycle, which involves oxidative addition, transmetalation with a boronic acid, and reductive elimination to form the new C-C bond.[14][15]

G cluster_protocol Protocol: Suzuki-Miyaura Coupling A 1. Brominate Scaffold: React with NBS in DMF at 0 °C to yield (2-bromo-5-morpholinophenyl)methanol. B 2. Combine Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), Base (e.g., K₂CO₃, 2.0 eq), and Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a flask. A->B C 3. Add solvent (e.g., Dioxane/H₂O, 4:1). B->C D 4. Degas the mixture (Argon bubbling). C->D E 5. Heat to 90-100 °C for 4-12h. Monitor by LC-MS. D->E F 6. Cool to RT, dilute with EtOAc, filter through Celite. E->F G 7. Wash with water and brine. F->G H 8. Dry over Na₂SO₄, concentrate. G->H I 9. Purify via flash chromatography. H->I

Sources

Scale-up synthesis of (3-Morpholinophenyl)methanol for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of (3-Morpholinophenyl)methanol for Preclinical Studies

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key building block in the development of various pharmacologically active molecules. The protocol detailed herein is designed for producing multi-gram to kilogram quantities of the target compound with a purity profile suitable for preclinical trials. This guide emphasizes a scientifically sound, scalable, and safe process, incorporating principles of Good Manufacturing Practice (GMP) relevant to early-phase Active Pharmaceutical Ingredient (API) development. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, outline robust analytical methods for quality control, and discuss critical safety and handling considerations.

Introduction: The Strategic Importance of this compound

This compound is a versatile synthetic intermediate. The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties of drug candidates.[1] The primary alcohol functional group serves as a convenient handle for further chemical modifications, allowing for its incorporation into a diverse range of molecular scaffolds. The reliable, large-scale production of this intermediate with high purity is a critical enabling step for advancing drug discovery projects from the laboratory bench to preclinical evaluation, where substantial quantities of material are required for toxicological and efficacy studies.[2]

This guide focuses on the reduction of 3-morpholinobenzaldehyde to the corresponding benzyl alcohol. This synthetic route is chosen for its high efficiency, operational simplicity, and amenability to scale-up.

The Synthetic Pathway: A Rationale-Driven Approach

The selected synthesis is a straightforward yet robust reduction of an aromatic aldehyde to a primary alcohol.

Figure 1: Synthesis of this compound

G start 3-Morpholinobenzaldehyde product This compound start->product Reduction reagent Reducing AgentSodium Borohydride (NaBH4)Methanol (Solvent) reagent->product

Caption: Synthetic pathway for this compound.

Choice of Reducing Agent: Sodium Borohydride (NaBH₄)

For the reduction of aldehydes and ketones, several metal hydride reagents are available.[3] While Lithium Aluminium Hydride (LiAlH₄) is a powerful reducing agent, it is highly reactive, pyrophoric, and reacts violently with protic solvents like water and alcohols.[4] For a scale-up operation, safety and ease of handling are paramount.

Sodium Borohydride (NaBH₄) is the reagent of choice for this transformation for several key reasons:[5][6]

  • Selectivity: NaBH₄ is a milder reducing agent that chemoselectively reduces aldehydes and ketones without affecting other potentially reducible functional groups like esters or amides that might be present in more complex analogues.[6]

  • Safety and Handling: It is a stable solid that can be handled in the air (with due caution) and is compatible with alcoholic and even aqueous solvents, making the process significantly safer and more practical for large-scale work.[7]

  • Ease of Work-up: The borate byproducts are easily removed during the aqueous work-up procedure.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the desired primary alcohol.[8]

Detailed Scale-Up Protocol

This protocol is designed for a target scale of approximately 100 g of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
MaterialGradeSupplierNotes
3-Morpholinobenzaldehyde≥98%CommercialStarting Material
Sodium Borohydride (NaBH₄)≥98%, powderCommercialReducing Agent
Methanol (MeOH)ACS GradeCommercialSolvent
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction Solvent
Deionized WaterN/AIn-houseFor work-up
Brine (Saturated NaCl)N/AIn-houseFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialDrying Agent
AcetoneACS GradeCommercialFor quenching

Equipment:

  • 5 L, 4-neck round-bottom flask or jacketed reactor

  • Overhead mechanical stirrer

  • Digital thermometer/thermocouple

  • Addition funnel

  • Nitrogen inlet/outlet

  • Ice-water bath

  • Rotary evaporator

  • Large separatory funnel (5 L)

  • Filtration apparatus

Step-by-Step Experimental Procedure
  • Reaction Setup: Assemble the 5 L reactor with an overhead stirrer, thermometer, nitrogen inlet, and addition funnel. Ensure the system is dry and purged with nitrogen.

  • Charging Reactant: Charge 3-Morpholinobenzaldehyde (191.23 g, 1.0 mol) and Methanol (2.0 L) into the reactor. Stir the mixture until all the solid has dissolved.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add Sodium Borohydride (45.4 g, 1.2 mol, 1.2 eq) portion-wise over 60-90 minutes. Causality: The reaction is exothermic, and slow, portion-wise addition is crucial to maintain the internal temperature below 10 °C. This prevents potential side reactions and ensures controlled evolution of hydrogen gas, a byproduct of the reaction of NaBH₄ with methanol.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for another 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is fully consumed.

  • Quenching: Once the reaction is complete, slowly and carefully add acetone (100 mL) to quench any excess NaBH₄. Stir for 30 minutes at 0-5 °C.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add deionized water (1.0 L) and ethyl acetate (2.0 L). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 500 mL).

  • Washing: Combine all organic layers and wash sequentially with deionized water (1 x 1 L) and brine (1 x 1 L). Causality: The water wash removes inorganic salts and water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (approx. 50 g), stir for 30 minutes, and then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or solid.

  • Purification: The crude product can often solidify upon standing. If required, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[9] For preclinical grade material, achieving high purity is essential.

Process Parameters Summary
ReagentM.W. ( g/mol )EquivalentsAmount Used
3-Morpholinobenzaldehyde191.231.0191.23 g
Sodium Borohydride37.831.245.4 g
Methanol32.04-2.0 L

Safety, Handling, and Waste Disposal

  • Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin. It reacts with water and acids to produce flammable hydrogen gas.[10] It must be handled in a well-ventilated area, away from sources of ignition.[11] Store in a tightly sealed container in a dry place.[12]

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): Safety glasses or a face shield, a flame-retardant lab coat, and nitrile or neoprene gloves are mandatory.[11]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[13] Quenched reaction mixtures and aqueous washes should be collected in a designated aqueous waste container. Organic solvents should be collected in a separate halogenated or non-halogenated waste container as appropriate.

Quality Control and Characterization for Preclinical Use

For preclinical studies, the identity, purity, and stability of the API must be rigorously established.[14] A system for managing quality should be in place to ensure that the API meets its intended specifications.[15][16]

Expected Results & Specifications
ParameterSpecification
Appearance White to off-white solid
Yield 85-95%
Purity (by HPLC) ≥98.0%
Identity by ¹H NMR Conforms to structure
Identity by MS Conforms to M+H⁺
Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid

    • Detection: UV at 254 nm

    • Purpose: To determine the purity of the final product and to detect any residual starting material or impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Provides unequivocal structural confirmation. Expected peaks correspond to the aromatic protons, the benzylic CH₂ group, the alcohol OH, and the morpholine protons.

    • ¹³C NMR (100 MHz, CDCl₃): Confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI), positive mode.

    • Purpose: To confirm the molecular weight of the compound. The expected mass peak would be [M+H]⁺ at m/z 194.2.

G cluster_0 Quality Control Workflow Final_Product Purified this compound HPLC HPLC Purity Analysis (≥98.0%) Final_Product->HPLC NMR NMR Structural ID (¹H, ¹³C) Final_Product->NMR MS Mass Spectrometry (M+H⁺ Confirmation) Final_Product->MS Release Release for Preclinical Studies HPLC->Release All Specs Met Fail Repurification or Batch Rejection HPLC->Fail Specs Not Met NMR->Release All Specs Met NMR->Fail Specs Not Met MS->Release All Specs Met MS->Fail Specs Not Met

Caption: Quality control workflow for preclinical API release.

Adherence to Good Manufacturing Practice (GMP) in Early Development

While full GMP compliance is not mandated for early preclinical synthesis, adopting GMP principles is crucial for ensuring data integrity and a smooth transition to later clinical phases.[14][15] Key aspects to implement include:

  • Documentation: All steps of the synthesis, purification, and analysis must be meticulously documented in a batch record.[17] This includes reagent lot numbers, quantities, reaction times, temperatures, and analytical results.

  • Quality Unit: A designated individual or group, independent of production, should be responsible for reviewing and approving batch records and ensuring the material meets all quality specifications before release.[16]

  • Process Understanding: The process should be well-understood, with critical parameters identified and controlled to ensure reproducibility.

By following this detailed application note, researchers and drug development professionals can confidently and safely scale the synthesis of this compound, producing high-quality material ready for the rigors of preclinical evaluation.

References

  • ESPI Metals. (2007). Sodium Borohydride Safety Data Sheet. [Link]

  • University of California. (2012). Standard Operating Procedure: Sodium borohydride. [Link]

  • New Jersey Department of Health. Hazard Summary: Sodium Borohydride. [Link]

  • OpenOChem Learn. Reduction of Aldehydes and Ketones. [Link]

  • Clark, J. (2023). Reduction of Aldehydes and Ketones. Chemguide. [Link]

  • Career Endeavour. Reducing Agents. [Link]

  • Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]

  • LibreTexts Chemistry. (2023). The Reduction of Aldehydes and Ketones. [Link]

  • Goetghebeur, M., et al. (1993). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Google Patents.
  • ComplianceOnline. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. [Link]

  • U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. Substituted benzyl alcohol chlorinations. [Link]

  • Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

  • University of Wisconsin-Madison. Chemical Compatibility Chart. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • TBD Pharmatech. GMP API Development Process at TBD. [Link]

  • PubMed. Purification and properties of benzyl alcohol dehydrogenase from a denitrifying Thauera sp. [Link]

  • 3ASenrise. This compound. [Link]

  • LibreTexts Chemistry. (2024). Alcohols from Carbonyl Compounds - Reduction. [Link]

  • U.S. Environmental Protection Agency. Chemical Compatibility Chart. [Link]

  • Promag Enviro Systems. Chemical Resistance Chart. [Link]

  • LibreTexts Chemistry. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. [Link]

  • Khan Academy. Reduction of carboxylic acids. [Link]

  • Google Patents. Process for reducing aldehydes or ketones.
  • Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol.

Sources

Application of (3-Morpholinophenyl)methanol in the Development of Kinase Inhibitors: A Synthetic and Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, the morpholine moiety has emerged as a privileged scaffold, prized for its ability to enhance binding affinity, improve physicochemical properties, and confer favorable pharmacokinetic profiles.[1][2][3] This guide provides a detailed examination of (3-Morpholinophenyl)methanol, a versatile chemical building block that serves as an efficient entry point for incorporating the valuable aryl-morpholine pharmacophore into novel kinase inhibitors. We present an in-depth analysis of its strategic application, complete with detailed, field-proven synthetic protocols for key C-C and C-N bond-forming reactions, a case study targeting the PI3K/Akt/mTOR pathway, and insights into structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their inhibitor design programs.

Introduction: The Morpholine Moiety as a Privileged Scaffold in Kinase Inhibition

Kinases orchestrate a vast network of intracellular signaling pathways that govern cell growth, proliferation, differentiation, and survival. The human genome contains over 500 kinase genes, and aberrant kinase activity is directly implicated in the pathology of cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the ATP-binding site of kinases has become one of the most intensely pursued targets in drug discovery.

In the quest for potent and selective inhibitors, medicinal chemists often rely on "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets. The morpholine ring is a quintessential example of such a scaffold in the context of kinase inhibition.[2][4] Its utility stems from a combination of key attributes:

  • Hinge-Binding Motif: The oxygen atom of the morpholine ring is an excellent hydrogen bond acceptor. This allows it to form a crucial hydrogen bond with the backbone amide NH of a conserved valine residue in the "hinge region" of the kinase ATP-binding pocket, a key interaction for anchoring many Type I inhibitors.[1][5]

  • Improved Physicochemical Properties: As a polar, non-ionizable heterocycle, the morpholine group significantly enhances aqueous solubility and can reduce the lipophilicity of a molecule, leading to improved pharmacokinetic (PK) and pharmacodynamic (PD) properties.[4][6]

  • Metabolic Stability & CNS Penetration: The morpholine scaffold can enhance metabolic stability and has been shown to play a key role in improving the crossing of the blood-brain barrier, making it valuable for targeting kinases involved in CNS tumors and neurodegenerative diseases.[1][7]

Numerous successful kinase inhibitors targeting critical pathways like PI3K/mTOR and EGFR incorporate a morpholine moiety, validating its importance in the field.[1][8][9]

This compound: A Versatile Synthetic Building Block

This compound provides an ideal starting point for inhibitor synthesis. It combines the essential aryl-morpholine pharmacophore with a versatile hydroxymethyl group (-CH₂OH), which serves as a reactive handle for a variety of subsequent chemical transformations.

PropertyValueReference
Molecular Formula C₁₁H₁₅NO₂[10]
Molecular Weight 193.24 g/mol [10]
Appearance Off-white crystalline solid[11]
Melting Point 51 - 56 °C[11][12]
CAS Number 145127-38-4[10][11][12]

The strategic value of this reagent lies in its bifunctional nature. The morpholine-substituted phenyl ring is the key pharmacophore that will ultimately interact with the target kinase, while the alcohol provides a site for covalent attachment to the rest of the inhibitor scaffold.

Strategic Application in Kinase Inhibitor Synthesis

Overview of Synthetic Strategy

The general approach involves using the this compound fragment as a key coupling partner. The hydroxymethyl group is typically converted into a more reactive functional group or the aromatic ring is functionalized to prepare it for palladium-catalyzed cross-coupling reactions. This allows for the modular assembly of complex inhibitor structures.

G A This compound B Intermediate Preparation (e.g., Bromination, Triflation) A->B Activation D Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) B->D C Core Inhibitor Scaffold (e.g., Pyrimidine, Quinazoline) C->D E Final Kinase Inhibitor D->E Assembly G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Inhibitor Morpholine-Based Inhibitor Inhibitor->PI3K inhibits GF Growth Factor GF->RTK

Sources

Troubleshooting & Optimization

Troubleshooting side reactions in (3-Morpholinophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Morpholinophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while generally straightforward, can be prone to specific side reactions that lower yield and complicate purification. This guide addresses the most common challenges encountered during its preparation via two primary synthetic routes: the Buchwald-Hartwig amination of 3-bromobenzyl alcohol and the reduction of 3-morpholinobenzaldehyde.

Part 1: Troubleshooting the Buchwald-Hartwig Amination Route

This route involves the palladium-catalyzed cross-coupling of 3-bromobenzyl alcohol with morpholine. While effective, several side reactions can occur.

Frequently Asked Questions (FAQs)

Question 1: My reaction is producing a significant amount of benzyl alcohol, and my yield of the desired product is low. What is causing this?

Answer: The formation of benzyl alcohol is a classic side reaction in palladium-catalyzed cross-coupling reactions known as hydrodehalogenation .[1] In this process, the aryl halide is reduced, and the halogen is replaced by a hydrogen atom.

Root Causes:

  • Inefficient Catalytic Cycle: The desired reductive elimination to form the C-N bond may be slow, allowing competing pathways to dominate.

  • Hydrogen Source: Trace water, the alcohol solvent, or even the amine reagent can act as a hydrogen source for this side reaction.

  • Ligand Choice: The phosphine ligand plays a critical role in promoting the desired C-N bond formation and suppressing hydrodehalogenation.[2][3] Bulky, electron-rich ligands generally favor the desired reductive elimination.[3][4]

Troubleshooting Strategies:

ParameterRecommendationRationale
Ligand Screen bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[2][4]These ligands accelerate the rate-limiting reductive elimination step, outcompeting the hydrodehalogenation pathway.[3]
Base Use a non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu). Avoid using hydroxide bases if possible.Strong, non-coordinating bases are essential for efficient catalyst turnover. Hydroxide bases can promote competing hydroxylation of the aryl halide.[5]
Solvent Ensure the use of anhydrous, degassed solvents like toluene or dioxane.Oxygen can deactivate the palladium catalyst, and water can serve as a proton source for hydrodehalogenation.
Temperature Maintain the recommended reaction temperature. Excessively high temperatures can promote side reactions.Optimal temperature ensures a good reaction rate without favoring decomposition or side product formation.

Question 2: I am observing a high molecular weight impurity that is difficult to separate from my product. What could it be?

Answer: You are likely observing the formation of a homocoupling product , specifically 3,3'-bis(hydroxymethyl)biphenyl. This occurs when two molecules of 3-bromobenzyl alcohol couple with each other.

Root Causes:

  • Slow Amination: If the reaction between the palladium-amine complex and the aryl halide is slow, the oxidative addition intermediate can react with another molecule of the aryl halide.

  • Catalyst System: The choice of palladium precursor and ligand can influence the rate of homocoupling.

Troubleshooting Strategies:

ParameterRecommendationRationale
Ligand-to-Palladium Ratio Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2:1 for monodentate ligands).Sufficient ligand concentration helps to stabilize the palladium catalyst and prevent side reactions.
Reaction Concentration Avoid excessively high concentrations of the aryl halide.Lowering the concentration can disfavor the bimolecular homocoupling reaction.
Catalyst Pre-activation Consider using a pre-formed palladium catalyst or a pre-catalyst that activates readily.This ensures a higher concentration of the active catalyst from the start of the reaction, promoting the desired cross-coupling.

Question 3: My reaction is sluggish, and I have a significant amount of unreacted 3-bromobenzyl alcohol. I am also seeing a new, less polar spot on my TLC. What is happening?

Answer: The free hydroxyl group of 3-bromobenzyl alcohol can interfere with the catalytic cycle. A common side reaction under basic conditions is the formation of a benzyl ether dimer via a Williamson ether synthesis-type reaction.[6][7][8]

Root Cause:

  • Deprotonation of the Alcohol: The strong base used in the Buchwald-Hartwig reaction (e.g., NaOtBu) can deprotonate the benzylic alcohol, forming an alkoxide. This alkoxide can then react with another molecule of 3-bromobenzyl alcohol in an SN2 reaction to form an ether.

Troubleshooting Strategies:

StrategyRecommendationRationale
Protecting Group Protect the hydroxyl group of 3-bromobenzyl alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group prior to the amination reaction.This prevents the formation of the alkoxide and the subsequent etherification side reaction. The protecting group can be removed after the C-N bond is formed.
Milder Base If protection is not feasible, consider screening milder bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4), although this may require higher temperatures and longer reaction times.Milder bases are less likely to deprotonate the alcohol, but may result in a slower desired reaction.
Illustrative Workflow for Troubleshooting Buchwald-Hartwig Amination

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Part 2: Troubleshooting the Reduction of 3-Morpholinobenzaldehyde

This synthetic route involves the reduction of the aldehyde functionality of 3-morpholinobenzaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH4) is a commonly used reagent for this transformation.[9][10][11]

Frequently Asked Questions (FAQs)

Question 4: My reduction reaction is incomplete, and I still have starting material present. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common issue that can often be resolved by adjusting the reaction conditions.

Root Causes:

  • Insufficient Reducing Agent: Not enough sodium borohydride was used to fully reduce the aldehyde.

  • Decomposition of NaBH4: Sodium borohydride can react with protic solvents like methanol, especially if the reaction is run for an extended period or at elevated temperatures.[12]

  • Low Temperature: The reaction may be too slow at very low temperatures.

Troubleshooting Strategies:

ParameterRecommendationRationale
Stoichiometry of NaBH4 Increase the equivalents of NaBH4 to 1.5-2.0 equivalents.This ensures there is sufficient hydride to drive the reaction to completion, accounting for any decomposition.[12]
Temperature After the initial addition of NaBH4 at 0 °C, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.Increasing the temperature will increase the reaction rate.
Solvent Choice A mixture of THF and methanol is often effective. Methanol helps to solubilize the NaBH4 and participates in the workup.[12]The use of a co-solvent can improve the solubility of all reaction components.
Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.This will prevent premature quenching of the reaction.

Question 5: After my workup, I have a boron-containing impurity that is difficult to remove. How can I avoid this?

Answer: Boron-containing byproducts, such as borate esters, are formed from the reaction of sodium borohydride with the solvent and the product alkoxide.[4] Proper quenching and workup are crucial for their removal.

Root Causes:

  • Incomplete Quenching: Insufficient acid or water was used to hydrolyze the borate esters.

  • Inadequate Extraction: The boron salts may not be fully partitioned into the aqueous phase during extraction.

Troubleshooting Strategies:

StepRecommendationRationale
Quenching After the reaction is complete, cool the mixture to 0 °C and slowly add a dilute acid solution (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride (NH4Cl) until gas evolution ceases.Acidic workup protonates the product alkoxide and hydrolyzes the borate esters to boric acid, which is water-soluble.
Extraction Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine.This will help to remove the water-soluble boron salts.
Purification If boron impurities persist, a silica gel column chromatography or recrystallization may be necessary.These techniques can effectively separate the desired alcohol from any remaining inorganic byproducts.
Illustrative Mechanism: Reduction of 3-Morpholinobenzaldehyde

Caption: Reduction of 3-morpholinobenzaldehyde to the corresponding alcohol.

Part 3: Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Bromobenzyl Alcohol with Morpholine

This is a general protocol and may require optimization.

  • To an oven-dried Schlenk flask, add Pd2(dba)3 (1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3 mol%), and sodium tert-butoxide (1.4 eq.).

  • Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 3-bromobenzyl alcohol (1.0 eq.) and morpholine (1.2 eq.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.[13][14]

Protocol 2: Reduction of 3-Morpholinobenzaldehyde with Sodium Borohydride

  • Dissolve 3-morpholinobenzaldehyde (1.0 eq.) in a mixture of methanol and THF (1:1 v/v).[12]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, maintaining the temperature below 5 °C.[15][16]

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl or saturated aqueous NH4Cl until gas evolution ceases.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • If necessary, purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[9][17][18]

References

  • Recrystallization. (n.d.).
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, C. L., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025).
  • Sodium Borohydride. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. (2025).
  • Sodium Borohydride (NaBH4) Reduction. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.).
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Retrieved from Tokyo Chemical Industry Co., Ltd. website.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • How to prevent dehalogenation of 4-iodobenzyl alcohol in reactions. (n.d.).
  • Reduction using sodium borohyride? (2019).
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.).
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • Benzyl Ethers - Protecting Groups. (n.d.).
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.).
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • N-Boc-5-oxaproline. (n.d.). Organic Syntheses Procedure.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.).
  • How do you recrystallize a product
  • This compound. (n.d.).
  • 3-Bromobenzyl alcohol. (n.d.).
  • (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2025).
  • 18.2 Preparing Ethers. (2023). OpenStax.
  • 3-Bromobenzyl alcohol 99 15852-73-0. (n.d.).
  • 18.2: Preparing Ethers. (2025). Chemistry LibreTexts.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (n.d.). Der Pharma Chemica.
  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (n.d.). Indian Academy of Sciences.
  • 3-Benzyloxy-2-methyl Propanoate. (n.d.). Organic Syntheses Procedure.
  • Troubleshooting low yield in methyl p-coumarate synthesis. (n.d.).
  • Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. (n.d.).
  • SAFETY D

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Technical Support Center: Optimizing Reaction Yield for (3-Morpholinophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (3-Morpholinophenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. We will move beyond simple procedural outlines to delve into the mechanistic reasoning behind protocol choices, helping you troubleshoot common issues and maximize your reaction yields. Our focus will be on the most prevalent synthetic route: the reduction of 3-morpholinobenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. Where should I begin my investigation?

A low yield is a common issue that can typically be traced back to one of three areas: reagent integrity, reaction conditions, or product loss during workup and purification. A systematic approach is the most effective way to diagnose the problem.[1][2] Before repeating the reaction, review your procedure against the potential issues outlined below.

Below is a workflow to guide your troubleshooting process:

Troubleshooting_Workflow cluster_reagents Reagent Integrity Checks cluster_conditions Reaction Condition Checks cluster_workup Workup & Purification Checks start Low Yield Observed reagents Step 1: Verify Reagent & Solvent Quality start->reagents conditions Step 2: Scrutinize Reaction Conditions reagents->conditions Reagents OK r1 Is the reducing agent (e.g., NaBH4) fresh and dry? reagents->r1 workup Step 3: Optimize Workup & Purification conditions->workup Conditions OK c1 Is stoichiometry correct (slight excess of hydride)? conditions->c1 success Yield Optimized workup->success Workup OK w1 Was the aqueous layer basified before extraction? workup->w1 r2 Is the starting aldehyde pure? r3 Are solvents anhydrous (if required)? c2 Is temperature optimal? (0 °C to RT is typical) c3 Was the reaction monitored to completion (TLC)? w2 Was the correct extraction solvent used? w3 Were emulsions managed properly?

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: Which reducing agent is better for this conversion: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?

Both reagents are excellent for reducing aldehydes to primary alcohols, but they have critical differences in reactivity, safety, and procedural requirements.[3][4] For this specific transformation, Sodium Borohydride (NaBH₄) is the recommended choice due to its operational simplicity, safety, and high selectivity.

Rationale:

  • Selectivity: NaBH₄ is a mild reducing agent that will selectively reduce aldehydes and ketones.[5][6] It will not affect other potential functional groups like esters or amides. LiAlH₄ is a much more powerful reducing agent and will reduce almost all carbonyl-containing functional groups, including esters, amides, and carboxylic acids.[7][8] While 3-morpholinobenzaldehyde lacks these other groups, using NaBH₄ is a safer and more robust choice.

  • Solvent Compatibility: NaBH₄ can be used in protic solvents like methanol (MeOH) or ethanol (EtOH), which are convenient and can dissolve the starting material well.[5] LiAlH₄ reacts violently with protic solvents and requires strictly anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[3][7]

  • Workup: NaBH₄ reactions are typically quenched by the slow addition of water or dilute acid. The subsequent workup is straightforward. LiAlH₄ reactions require a careful, multi-step quenching procedure (e.g., Fieser workup) to manage the reactive aluminum salts and hydrogen gas evolution, which can be hazardous.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild; reduces aldehydes & ketonesVery Strong; reduces most polar π-bonds
Recommended Solvent Protic (Methanol, Ethanol)Anhydrous Aprotic (THF, Diethyl Ether)
Stoichiometry 1 equivalent reduces 4 carbonyls (in theory)1 equivalent reduces 4 carbonyls (in theory)
Workup Simple aqueous quenchCareful, multi-step quench (e.g., Fieser)
Safety Profile Relatively safe; reacts with acidPyrophoric; reacts violently with water
Verdict for this Synthesis Highly Recommended Not recommended unless reducing a less reactive precursor (e.g., an ester)
Q3: My TLC analysis shows significant starting material remaining even after several hours. How can I ensure the reaction goes to completion?

Incomplete conversion is a primary contributor to low yields.[9] If your starting aldehyde is still present, consider the following factors:

  • Reagent Stoichiometry and Quality: While one mole of NaBH₄ can theoretically reduce four moles of aldehyde, it is common practice to use a slight excess (1.2 to 1.5 molar equivalents relative to the aldehyde) to account for any decomposition due to solvent or trace moisture and to ensure a practical reaction rate.[5] Ensure your NaBH₄ is a free-flowing white powder; clumpy or grayish reagent may have degraded due to moisture.

  • Temperature and Addition: The reaction is typically initiated at 0 °C by adding the NaBH₄ portion-wise to a solution of the aldehyde in methanol. Adding the reducing agent too quickly can cause excessive bubbling (hydrogen evolution) and a temperature spike. After the initial addition, the reaction is often allowed to warm to room temperature and stirred for 1-3 hours.[5] If the reaction is sluggish, ensure it has been allowed to stir at room temperature for a sufficient duration.

  • Monitoring: Always monitor the reaction's progress using Thin Layer Chromatography (TLC). The product, this compound, will have a lower Rf value (be more polar) than the starting 3-morpholinobenzaldehyde. The reaction is complete when the aldehyde spot is no longer visible by TLC.

Q4: I believe my yield loss is happening during the workup. What is the correct extraction procedure for an amino alcohol?

This is a critical and often overlooked source of yield loss. This compound contains a basic morpholine nitrogen (pKa of the conjugate acid is ~8.5) and a polar alcohol group. This bifunctional nature dictates its solubility behavior.

The Mistake: Quenching the reaction with acid (e.g., HCl) and immediately attempting to extract with an organic solvent. In an acidic aqueous solution, the morpholine nitrogen becomes protonated to form a morpholinium salt. This ionic character makes the entire molecule highly soluble in water and nearly impossible to extract into a nonpolar organic solvent.

The Correct Procedure:

  • Quench: After the reaction is complete, cool the flask in an ice bath and slowly add water to quench any unreacted NaBH₄.

  • Solvent Removal: Remove the bulk of the organic solvent (e.g., methanol) using a rotary evaporator.

  • Basify: Add water to the residue, followed by an organic extraction solvent (e.g., ethyl acetate or dichloromethane). Crucially, add a base like 1M NaOH or saturated NaHCO₃ solution and stir until the aqueous layer is basic (pH > 9). This deprotonates the morpholinium ion, neutralizing the molecule and making it soluble in the organic layer.

  • Extract: Perform the extraction, collecting the organic layers. It is good practice to extract the aqueous layer multiple times (e.g., 3x) to recover all the product.

  • Wash and Dry: Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate to yield the crude product.

Workup_Workflow start Reaction Mixture (in Methanol) quench 1. Quench with H₂O at 0 °C start->quench rotovap 2. Remove Methanol (Rotary Evaporator) quench->rotovap add_solvents 3. Add H₂O and Ethyl Acetate rotovap->add_solvents basify 4. CRITICAL STEP: Add 1M NaOH until pH > 9 add_solvents->basify extract 5. Separate Layers & Extract Aqueous Phase (3x) basify->extract wash_dry 6. Combine Organic Layers, Wash with Brine, Dry (Na₂SO₄) extract->wash_dry product Crude this compound wash_dry->product

Caption: Optimized workup and extraction workflow for amino alcohols.

Experimental Protocols

Protocol 1: Optimized Synthesis via Sodium Borohydride Reduction

This protocol is designed for a ~5 mmol scale reaction.

Materials:

  • 3-morpholinobenzaldehyde (1.0 g, ~5.2 mmol)

  • Sodium Borohydride (NaBH₄) (0.24 g, ~6.3 mmol, 1.2 eq)

  • Methanol (MeOH), 25 mL

  • Deionized Water

  • 1M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-morpholinobenzaldehyde (1.0 g).

  • Dissolution: Add methanol (25 mL) and stir until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Reduction: While stirring at 0 °C, add the sodium borohydride (0.24 g) in small portions over 5-10 minutes. Note: Hydrogen gas evolution will cause bubbling.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitoring: Check for the completion of the reaction by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The starting aldehyde should be fully consumed.

  • Workup: Follow the detailed steps outlined in Q4 and Protocol 2.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by column chromatography on silica gel (using a gradient of Hexane/Ethyl Acetate, potentially with 1-2% triethylamine added to the eluent to prevent streaking) or by recrystallization.

Protocol 2: Detailed Workup & Purification
  • Quench: Cool the reaction mixture from Protocol 1 to 0 °C in an ice bath. Slowly and carefully add 10 mL of deionized water.

  • Concentrate: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction Setup: Transfer the remaining aqueous residue to a separatory funnel. Add 30 mL of ethyl acetate and 20 mL of deionized water.

  • Basification: Add 1M NaOH dropwise to the separatory funnel while swirling. Periodically check the pH of the aqueous layer using pH paper until it is stable at pH 9 or higher.

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the organic (top) layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a fresh portion of ethyl acetate (20 mL) to the aqueous layer remaining in the funnel. Shake and separate as before, combining the organic layer with the first extract. Repeat this process one more time.

  • Wash & Dry: Wash the combined organic extracts with 20 mL of brine. Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Isolate Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid or oil.

References

  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Journal of Chemical Education. (n.d.). A Guided-Inquiry Approach to the Sodium Borohydride Reduction and Grignard Reaction of Carbonyl Compounds. ACS Publications.
  • Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride.
  • Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones.
  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
  • PubMed. (2025, August 8). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods.
  • Wikipedia. (n.d.). Lithium aluminium hydride.
  • ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.
  • YouTube. (2025, February 21). Reduction of Aldehydes and Ketones with Complex Hydrides.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation.
  • Leah4Sci. (2016, February 17). Lithium Aluminum Hydride LiAlH4 Carbonyl Reduction Reaction and Mechanism.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • PubMed. (n.d.). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield.
  • ChemicalBook. (n.d.). 3(R)-HYDROXYMETHYLMORPHOLINE synthesis.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros.
  • Fluorochem. (n.d.). This compound.
  • Benchchem. (n.d.). troubleshooting low yields in Knoevenagel condensation.
  • Benchchem. (n.d.). Troubleshooting low yield in sinapaldehyde chemical synthesis.
  • Benchchem. (n.d.). troubleshooting low yield in Aldol condensation.
  • MDPI. (2018, February 25). Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process.
  • 3ASenrise. (2025, November 14). This compound|CAS 145127-38-4.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - this compound.

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Technical Support Center: Recrystallization of 3-(Morpholin-4-yl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-(Morpholin-4-yl)benzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this and structurally similar compounds. Our approach is rooted in first principles of physical organic chemistry to not only solve immediate experimental hurdles but also to empower you with the knowledge to optimize purification workflows.

Introduction: The Challenge of Purifying 3-(Morpholin-4-yl)benzyl alcohol

3-(Morpholin-4-yl)benzyl alcohol is a bifunctional molecule possessing a moderately polar aromatic alcohol group and a basic morpholine moiety. This combination of functionalities can complicate purification by recrystallization. The basic nitrogen atom can lead to strong interactions with protic solvents or acidic impurities, while the benzyl alcohol portion dictates solubility in a range of organic solvents. A successful recrystallization hinges on carefully selecting a solvent system that exploits subtle differences in solubility between the target compound and its impurities across a temperature gradient.

Frequently Asked Questions & Troubleshooting Guide

Question 1: I'm starting my purification. How do I select the right solvent for recrystallization?

Answer:

Solvent selection is the most critical step for a successful recrystallization. An ideal solvent should dissolve the compound completely when hot (at or near its boiling point) but poorly when cold (at room temperature or in an ice bath).[1] This differential solubility is the fundamental principle of this purification technique.[2][3]

Underlying Principle: The process relies on creating a supersaturated solution from which the desired compound selectively crystallizes upon cooling, leaving impurities behind in the "mother liquor."[3] The structural features of 3-(Morpholin-4-yl)benzyl alcohol—a polar alcohol and a basic tertiary amine—suggest that moderately polar solvents are a good starting point.

Step-by-Step Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 3-(Morpholin-4-yl)benzyl alcohol into several small test tubes.

  • Solvent Addition (Room Temp): To each test tube, add a different solvent dropwise (0.5 mL increments). Start with the solvents listed in the table below. Agitate the mixture after each addition.

  • Observation (Room Temp):

    • If the solid dissolves completely at room temperature: The solvent is too good. Reject it. [4]

    • If the solid remains largely insoluble: The solvent is a potential candidate. Proceed to the next step.

  • Heating: Gently heat the test tubes containing the insoluble solid in a water or sand bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Do not add a large excess of solvent, as this will reduce your final yield.[5]

  • Cooling & Observation:

    • Allow the clear, hot solution to cool slowly to room temperature.

    • Once at room temperature, place it in an ice-water bath for 15-20 minutes.

    • Observe the outcome: The ideal solvent will produce a high yield of crystalline solid. A solvent that produces no crystals or only a scant amount is not suitable.[5]

Table 1: Solvent Selection Guide for 3-(Morpholin-4-yl)benzyl alcohol

SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Water 100HighThe compound may have some water solubility due to the morpholine and alcohol groups, but likely low. Could be an excellent anti-solvent in a mixed-solvent system.
Ethanol/Methanol 78 / 65HighLikely to be a very good solvent. May be too soluble even when cold. Often works well when paired with water.[3]
Isopropanol (IPA) 82Medium-HighA very common and effective recrystallization solvent for moderately polar compounds. A strong candidate.
Acetone 56Medium-HighMay be too effective a solvent, leading to low recovery. Its low boiling point provides a smaller temperature gradient for crystallization.[3]
Ethyl Acetate (EtOAc) 77MediumGood potential. Its polarity is suitable for dissolving the compound when hot while allowing for crystallization upon cooling.
Toluene 111Low-MediumThe aromatic ring suggests some solubility. The high boiling point is advantageous, but care must be taken to avoid "oiling out" as the compound's melting point (~96°C for the 4-isomer) is below toluene's boiling point.[6]
Hexanes/Heptane ~69 / ~98LowLikely a poor solvent. The compound will probably be insoluble even when hot. Excellent choice as an "anti-solvent."
Question 2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer:

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it separates from the cooling solution as a liquid instead of a solid.[7][8] This is a common problem, especially when the melting point of the solute is lower than the boiling point of the solvent or when the solution is highly supersaturated.[8][9] Impurities can also promote oiling out. The resulting oil rarely crystallizes well and tends to trap impurities, defeating the purpose of recrystallization.

Causality and Solutions:

  • Cause: The solution is too concentrated, or the cooling is too rapid.

    • Solution: Re-heat the solution to dissolve the oil completely. Add a small amount (10-15% more) of the hot solvent to make the solution slightly more dilute.[8][10] Allow the flask to cool very slowly. Insulating the flask (e.g., by placing it on a cork ring or wooden block and covering it) can promote the slow crystal growth required.[9]

  • Cause: The solvent's boiling point is higher than the compound's melting point. (e.g., using Toluene for a compound melting at 96°C).

    • Solution: Switch to a lower-boiling point solvent that passed your initial screening. Alternatively, use a mixed-solvent system where you can induce crystallization at a temperature below the compound's melting point.

  • Cause: Significant impurities are depressing the melting point of your compound.

    • Solution: If slow cooling and dilution fail, it may be necessary to recover the material by removing the solvent and attempting purification by another method first (e.g., column chromatography) to remove the problematic impurities.

Question 3: I've cooled my solution in an ice bath, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form from a cold, saturated solution is due to a phenomenon called supersaturation.[5][8] The solution contains more dissolved solute than it theoretically should at that temperature, and crystallization requires an initial energy barrier for nucleation to be overcome.

Troubleshooting Supersaturation:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystal nucleation to begin.[5]

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth.[5][9] You can also create seed crystals by dipping a glass rod into the solution, removing it, letting the solvent evaporate to leave a thin film of solid, and then re-introducing the rod into the solution.[9]

  • Reduce the Volume: You may have used too much solvent.[8] Gently heat the solution to boil off a portion of the solvent (e.g., 15-20% of the volume) to re-concentrate it, and then repeat the slow cooling process.

  • Add an Anti-Solvent: If you are using a single-solvent system, you can carefully add a miscible "anti-solvent" (one in which your compound is insoluble, like hexanes or water) dropwise to the cold solution until persistent cloudiness appears. Then, add a few drops of the original solvent to redissolve the cloudiness and allow it to cool.

Question 4: My final product yield is very low. How can I improve recovery?

Answer:

A low yield is a frequent issue in recrystallization. While some loss is inevitable because the compound has some finite solubility in the cold solvent, significant losses can be prevented.[5]

Common Causes and Optimization Strategies:

  • Cause: Using a large excess of solvent during the initial dissolution step.[5][8]

    • Optimization: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid. Add the hot solvent in small portions, allowing the mixture to return to a boil between additions.

  • Cause: Premature crystallization during hot filtration.

    • Optimization: Use a stemless or short-stemmed funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or steam.[11] Dilute the solution with a small amount of extra hot solvent just before filtering; this excess can be boiled off later.

  • Cause: Incomplete crystallization due to insufficient cooling time or temperature.

    • Optimization: Ensure the solution is cooled in an ice-water bath (0-5 °C) for at least 30-60 minutes to maximize crystal formation.

  • Cause: Washing the collected crystals with room-temperature solvent.

    • Optimization: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving a significant amount of the product.[5]

Question 5: The basic morpholine group is causing issues. Is there an alternative recrystallization strategy?

Answer:

Yes. The basicity of the morpholine nitrogen provides an excellent alternative purification handle: salt formation.[7] By converting the free base to its hydrochloride (HCl) salt, you dramatically change its physical properties, including its solubility profile. The salt is often more crystalline and will be highly soluble in polar solvents like water or ethanol but very insoluble in nonpolar organic solvents like diethyl ether or ethyl acetate.

Protocol: Recrystallization via HCl Salt Formation

  • Dissolution: Dissolve the crude 3-(Morpholin-4-yl)benzyl alcohol free base in a suitable non-polar solvent (e.g., diethyl ether or ethyl acetate).

  • Salt Formation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Continue adding until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization of the Salt: The crude salt can now be recrystallized. Perform a solvent screen as described in Question 1, but focus on polar solvents like ethanol/water or isopropanol/water mixtures.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry thoroughly under vacuum.

Process Visualization

Diagram 1: General Recrystallization Workflow A flowchart illustrating the key decision points in a standard recrystallization procedure.

G cluster_prep Preparation cluster_main Main Procedure start Start with Crude Solid solvent_screen Perform Small-Scale Solvent Screening start->solvent_screen dissolve Dissolve Solid in Minimum Hot Solvent solvent_screen->dissolve Select Best Solvent System hot_filter Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end end dry->end Obtain Pure Product

Diagram 2: Troubleshooting Decision Tree A decision tree to guide users through common recrystallization problems.

G cluster_no_xtals cluster_oiling cluster_low_yield start After Cooling, What is the Result? no_xtals No Crystals Formed (Supersaturation) start->no_xtals Clear Solution oiled_out Oily Layer Formed start->oiled_out Liquid Droplets low_yield Very Few Crystals start->low_yield Low Recovery good_xtals Good Crystals Formed start->good_xtals Solid Formed scratch Scratch Flask with Glass Rod no_xtals->scratch reheat Re-heat to Dissolve Oil oiled_out->reheat check_mother_liquor Check Mother Liquor for Dissolved Product low_yield->check_mother_liquor seed Add a Seed Crystal scratch->seed If no success concentrate Boil Off Some Solvent seed->concentrate If no success add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool VERY Slowly add_solvent->slow_cool concentrate_mother Concentrate Mother Liquor & Re-cool for 2nd Crop check_mother_liquor->concentrate_mother If product present

References

  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization I. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting crystallization issues during 4-Ethylresorcinol purification.
  • ChemBK. (n.d.). 4-(Morpholin-4-yl)benzyl alcohol, 4-[4-(Hydroxymethyl)phenyl]morpholine. Retrieved from [Link]

Sources

Identifying and removing common impurities from (3-Morpholinophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Morpholinophenyl)methanol

A Guide to Identifying and Removing Common Impurities

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purity challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. High purity is paramount for reproducible results and regulatory compliance, and this guide provides a framework for achieving it.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the quality and handling of this compound.

Q1: What are the most common impurities found in this compound?

A1: Impurities in this compound typically originate from two main sources: the synthetic route and subsequent degradation.

  • Synthetic Impurities: The most common laboratory-scale synthesis involves the reduction of 3-morpholinobenzaldehyde, often using a reducing agent like sodium borohydride (NaBH₄).[1][2] Consequently, the primary impurity is often the unreacted starting material, 3-morpholinobenzaldehyde . Inorganic byproducts from the reducing agent, such as borate salts, are also formed but are typically removed during the initial aqueous workup.[3]

  • Degradation Impurities: The benzylic alcohol functional group in this compound is susceptible to oxidation. The product's safety data sheet notes that it is "air sensitive," indicating that exposure to oxygen can lead to the formation of impurities.[4] The primary oxidation product is the starting aldehyde, 3-morpholinobenzaldehyde , and potentially the over-oxidized product, 3-morpholinobenzoic acid .

  • Residual Solvents: Solvents used during the synthesis or purification, such as methanol, ethanol, or ethyl acetate, may be present in the final product.[5]

Q2: How can I prevent the degradation of this compound during storage?

A2: Proper storage is critical to maintaining the integrity of the compound. Based on its chemical properties, the following storage conditions are recommended:

  • Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to prevent oxidation.[4]

  • Temperature: Keep containers in a cool and dry place.[4] Refrigeration is often suitable.

  • Light: Store in an amber vial or in the dark to prevent potential photolytic degradation.[6]

  • Container: Ensure the container is tightly sealed to prevent moisture and air ingress.[4]

Q3: What initial analytical checks should I perform to assess the purity of a new or stored batch of this compound?

A3: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • Melting Point: This is a quick and effective initial check. A pure sample of this compound should have a sharp melting point around 51°C.[7] A melting point that is depressed (lower than expected) and broad suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for visualizing the number of components in your sample. A pure sample should ideally show a single spot. The presence of additional spots indicates impurities. It is also the first step in developing a purification method by column chromatography.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful techniques for identifying and quantifying impurities. It provides a detailed structural fingerprint of the product and any contaminants present.[9][10]

Section 2: Troubleshooting Guide: Diagnosing and Resolving Purity Issues

This section provides solutions to specific experimental problems you may encounter.

Issue 1: My ¹H NMR spectrum shows unexpected peaks. How do I identify the impurity?

Rationale: Every proton in a molecule has a characteristic chemical shift in an NMR spectrum. By comparing the observed peaks to known values, we can identify the structures of the main compound and any impurities.[11] The most common impurities, the starting aldehyde and the oxidized acid, have very distinct signals that are easy to spot.

Solution: First, confirm the signals for this compound. Then, look for the characteristic peaks of common impurities as summarized in the table below.

Table 1: ¹H NMR Chemical Shifts for this compound and Common Impurities (Note: Shifts are approximate and can vary based on solvent and concentration. Data below is predicted for CDCl₃.)

Compound NameStructureKey Diagnostic ¹H NMR Signal (ppm)Comments
This compound ~4.6 (s, 2H, -CH₂OH) , ~7.0-7.4 (m, 4H, Ar-H), ~3.8 (t, 4H, Mor-H), ~3.2 (t, 4H, Mor-H)The benzylic CH₂ signal is a sharp singlet and a key identifier.
3-Morpholinobenzaldehyde ~9.9 (s, 1H, -CHO) , ~7.4-7.8 (m, 4H, Ar-H), ~3.8 (t, 4H, Mor-H), ~3.3 (t, 4H, Mor-H)The aldehyde proton appears far downfield, in a region where few other signals are expected. This is a definitive marker.
3-Morpholinobenzoic Acid >10 (br s, 1H, -COOH) , ~7.6-8.0 (m, 4H, Ar-H), ~3.8 (t, 4H, Mor-H), ~3.3 (t, 4H, Mor-H)The carboxylic acid proton is a broad singlet, also far downfield. Its presence indicates significant oxidation.

Issue 2: My TLC plate shows multiple spots. What does this mean and how do I select a purification method?

Rationale: TLC separates compounds based on their polarity. The distance a compound travels up the plate is its Retention Factor (R_f). Non-polar compounds travel further (higher R_f), while polar compounds stick to the silica gel and travel less (lower R_f). The starting aldehyde is less polar than the product alcohol because the alcohol's -OH group can form stronger hydrogen bonds with the silica.

Solution: The presence of multiple spots confirms that your sample is a mixture. The relative R_f values can help identify the impurity and guide your purification strategy.

Table 2: Typical TLC Behavior in Ethyl Acetate/Hexane (3:7)

CompoundExpected R_fPolarity
3-Morpholinobenzaldehyde (Impurity)~0.5Less Polar
This compound (Product) ~0.3 More Polar
3-Morpholinobenzoic Acid (Impurity)~0.0-0.1Very Polar

Based on the TLC results, use the following decision tree to choose the best purification method.

G start Run Analytical TLC spots How many spots? start->spots one_spot Single Spot spots->one_spot One multiple_spots Multiple Spots spots->multiple_spots Multiple check_purity Purity likely high. Confirm with NMR & Melting Point. one_spot->check_purity separation Are spots well-separated? (ΔRf > 0.2) multiple_spots->separation well_separated Yes separation->well_separated Yes poorly_separated No separation->poorly_separated No, spots are close/streaking column Purify using Flash Column Chromatography well_separated->column recrystallize Attempt Purification by Recrystallization well_separated->recrystallize OR, if sample is mostly one spot poorly_separated->recrystallize

Caption: Decision tree for selecting a purification method based on TLC results.

Issue 3: My product has a yellowish tint, but it should be off-white. What could be the cause?

Rationale: A yellow color often indicates the presence of conjugated, chromophoric impurities, which can arise from oxidation or side reactions during synthesis. These are often present in very small amounts but are highly colored.

Solution: This issue can often be resolved during recrystallization. By adding a small amount of activated charcoal to the hot, dissolved solution, the colored impurities will adsorb onto the surface of the carbon.[12] The charcoal is then removed by hot filtration, leaving a colorless solution from which pure crystals will form upon cooling. Use this technique with caution, as some of your desired product may also be adsorbed, potentially lowering the overall yield.

Section 3: Detailed Experimental Protocols

These protocols provide standardized procedures for the purification and analysis of this compound.

Protocol 1: Purification by Recrystallization

Principle: This technique relies on the differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[13] The ideal solvent will dissolve the compound completely when hot but poorly when cold.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Solvent systems to screen:

    • Ethyl acetate / Heptane

    • Methanol / Water[14]

    • Isopropanol

Procedure (Two-Solvent System: e.g., Ethyl Acetate/Heptane):

  • Place the crude solid in an Erlenmeyer flask.

  • Add the "soluble" solvent (ethyl acetate) dropwise while heating the mixture to a gentle boil until the solid just dissolves. Use the minimum amount of solvent necessary.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Bring the solution back to a boil for 2-3 minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • To the hot, clear solution, add the "anti-solvent" (heptane) dropwise while still hot until the solution becomes faintly cloudy.

  • If cloudiness persists, add a few more drops of the hot soluble solvent (ethyl acetate) until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[12]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold anti-solvent (heptane).

  • Dry the purified crystals under vacuum.

  • Assess purity using TLC and melting point determination.

Protocol 2: Purification by Flash Column Chromatography

Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution by a mobile phase (solvent).[15][16]

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Eluent (e.g., Ethyl Acetate/Hexane mixture, determined from TLC)

  • Crude sample

  • Collection tubes

Procedure:

  • Select Eluent: Using TLC, find a solvent system that gives the product an R_f of ~0.3 and provides good separation from impurities.

  • Pack the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent (e.g., hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.

    • Add a protective layer of sand on top of the packed silica.

  • Load the Sample:

    • Dissolve the crude sample in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder (this is called "dry loading").

    • Carefully add this powder to the top of the column.

  • Elute and Collect:

    • Carefully add the eluent to the column.

    • Apply pressure to the top of the column to achieve a steady flow rate.

    • Collect the eluting solvent in fractions (e.g., 10-15 mL per test tube).

  • Analyze Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery tlc 1. Select Solvent System via TLC (Aim for Product Rf ≈ 0.3) pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Dry Load Sample onto Column pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect analyze_tlc 6. Analyze Fractions by TLC collect->analyze_tlc combine 7. Combine Pure Fractions analyze_tlc->combine evaporate 8. Evaporate Solvent combine->evaporate dry 9. Dry Final Product Under Vacuum evaporate->dry

Sources

Technical Support Center: Synthesis and Stabilization of (3-Morpholinophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for (3-Morpholinophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and handling of this valuable intermediate. Our goal is to provide field-proven insights and robust protocols to help you prevent degradation and ensure the highest purity of your final product.

Section 1: Understanding the Instability of this compound

Q: Why is this compound so prone to degradation during synthesis and storage?

A: The primary cause of degradation is the molecule's chemical structure, specifically the benzylic alcohol functional group. This group is highly susceptible to oxidation. The product's Safety Data Sheet explicitly notes that it is air-sensitive [1].

Causality Explained:

  • Oxidation of the Benzylic Alcohol: The carbon atom holding the hydroxyl (-OH) group is directly attached to the benzene ring. This position is activated, making the alcohol readily oxidizable to first form an aldehyde (3-Morpholinobenzaldehyde) and subsequently a carboxylic acid (3-Morpholinobenzoic acid).

  • Exposure to Air: Atmospheric oxygen is the most common oxidizing agent. Degradation can occur simply upon exposure to air, especially during reaction workups, purification, or storage if not handled under an inert atmosphere[1].

  • Incompatible Reagents: The presence of strong oxidizing agents or certain acids can catalyze or accelerate this degradation process[1].

This oxidative degradation is the most common source of impurities, leading to reduced yields and difficulties in purification.

Degradation Pathway Visualization

The following diagram illustrates the primary oxidative degradation pathway.

Degradation_Pathway Methanol This compound Aldehyde 3-Morpholinobenzaldehyde (Impurity A) Methanol->Aldehyde Oxidation [O2, Air] Acid 3-Morpholinobenzoic acid (Impurity B) Aldehyde->Acid Further Oxidation

Caption: Oxidative degradation of this compound.

Section 2: Troubleshooting Guide for Synthesis

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is low, and the crude product shows multiple spots on the TLC, including some that are more polar than the starting material. What's going wrong?

A: This is a classic sign of product degradation during the reaction or, more commonly, the workup phase. The more polar spots are likely the aldehyde and carboxylic acid impurities.

Probable Cause Underlying Reason Troubleshooting Solution
Oxygen Exposure The air-sensitive product is being oxidized.[1]Maintain an Inert Atmosphere: Conduct the reaction and workup under a blanket of nitrogen or argon gas. Use Schlenk line techniques if possible.
Solvent Quality Solvents may contain dissolved oxygen or peroxide impurities.Use Degassed Solvents: Degas all solvents before use by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by using a freeze-pump-thaw method.
Workup Procedure The aqueous workup introduces significant amounts of dissolved oxygen.Perform a Reductive Workup: After quenching the reaction, wash the organic layer with a mild reducing agent like a freshly prepared 5% sodium bisulfite (NaHSO₃) solution to remove any formed aldehyde impurities.
Reaction Temperature Excessive heat can accelerate oxidation.Maintain Optimal Temperature: Ensure the reaction and workup are performed at the recommended temperatures. Avoid unnecessary heating.
Q2: I've purified my product by column chromatography, but it's a yellow or brownish solid instead of the expected off-white powder. Why?

A: The color indicates the presence of persistent, likely polymeric or highly conjugated, impurities formed from the degradation of the aldehyde intermediate. This can happen even with trace amounts of degradation.

Expert Recommendations:

  • Optimize Chromatography:

    • Use a Deactivated Stationary Phase: Consider treating your silica gel with triethylamine. Add 0.5-1% triethylamine to your eluent system to deactivate the acidic sites on the silica, which can sometimes promote degradation of amine-containing compounds.

    • Work Quickly: Do not leave the compound on the column for extended periods. Pre-plan your fractions and elute the product as efficiently as possible.

  • Charcoal Treatment: Before final concentration, you can dissolve the semi-purified product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 10-15 minutes, and then filter through a pad of Celite®. This can effectively remove colored impurities.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final step to improve both purity and color.

Q3: My post-reaction NMR and LC-MS analyses confirm the presence of aldehyde and carboxylic acid. How can I definitively prevent their formation in future runs?

A: This confirms an oxidative process. Prevention requires a multi-faceted approach focusing on strict exclusion of oxygen at every step.

Troubleshooting_Workflow Start Problem: Aldehyde/Acid Impurities Detected Check_Atm Was a strict inert atmosphere used? Start->Check_Atm Check_Solv Were solvents properly degassed? Check_Atm->Check_Solv Yes Sol_Atm Implement N₂/Ar blanket for reaction and workup. Check_Atm->Sol_Atm No Check_Workup Was the workup reductive? Check_Solv->Check_Workup Yes Sol_Solv Degas solvents via sparging or freeze-pump-thaw. Check_Solv->Sol_Solv No Sol_Workup Add NaHSO₃ wash step to the workup protocol. Check_Workup->Sol_Workup No End Purity Improved Check_Workup->End Yes Sol_Atm->Check_Solv Sol_Solv->Check_Workup Sol_Workup->End

Sources

Addressing incomplete conversion in 3-furaldehyde reduction reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-furaldehyde reduction methodologies. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with achieving complete conversion in the reduction of 3-furaldehyde to 3-furfuryl alcohol. Our goal is to provide actionable, scientifically-grounded insights to help you troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Incomplete Conversion

The reduction of 3-furaldehyde is a critical transformation step in the synthesis of various pharmaceutical and agrochemical intermediates.[1] While seemingly straightforward, this reaction is often plagued by incomplete conversion, stalling, or the formation of undesirable side products. These issues can arise from a multitude of factors including the inherent instability of the furan moiety, reagent purity, catalyst activity, and suboptimal reaction conditions. This guide provides a structured, question-and-answer approach to diagnose and resolve these common experimental hurdles.

Part 1: Frequently Asked Questions & General Troubleshooting

This section addresses initial, high-level issues that are common across different reduction methods.

Q1: My reaction has stopped before all the 3-furaldehyde has been consumed. What are the first things I should check?

Answer: When a reaction stalls, it's crucial to systematically evaluate the fundamental components of your experimental setup.

  • Purity of Starting Material: 3-furaldehyde is susceptible to degradation and polymerization, especially if exposed to air, light, or acid.[2] Impurities can poison catalysts or consume reagents. It is recommended to use freshly purified 3-furaldehyde, ideally via vacuum distillation, to prevent thermal decomposition.[3]

  • Reagent Stoichiometry and Quality: Ensure that the reducing agent was added in the correct stoichiometric ratio. For hydride reductions, reagents like sodium borohydride (NaBH₄) can decompose upon storage in a humid environment, leading to a loss of reducing power.

  • Solvent Quality: The solvent must be anhydrous and free of impurities. Peroxides in ether solvents or acidic impurities can interfere with the reaction.

  • Atmospheric Control: Many reduction reactions, particularly those involving sensitive catalysts or intermediates, require an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of reagents or products.

Q2: How can I effectively monitor the progress of my reaction?

Answer: Real-time reaction monitoring is essential for determining the optimal reaction time and identifying issues early.[2]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method. Use a suitable solvent system (e.g., ethyl acetate/petroleum ether) to achieve good separation between the more polar 3-furfuryl alcohol product and the less polar 3-furaldehyde starting material. Always run a "co-spot" lane containing a mixture of the reaction sample and the starting material to confirm the identity of the spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment and to identify volatile impurities or byproducts, GC-MS is an invaluable tool.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic aldehyde proton signal (around δ 9.5-10 ppm) and the appearance of the alcohol's CH₂OH protons.[4]

Q3: I am observing the formation of a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?

Answer: Dark, insoluble materials are typically polymers resulting from the degradation of the furan ring. This is often initiated by acidic conditions or excessive heat.[2][3]

  • Avoid Acidity: Ensure your reaction conditions are not overly acidic, unless specifically required by the protocol. Impurities in the starting 3-furaldehyde can sometimes be acidic. A pre-reaction wash of the aldehyde with a mild base like sodium bicarbonate solution can be effective.[3]

  • Temperature Control: Maintain strict control over the reaction temperature. For exothermic reactions like hydride reductions, this may require cooling with an ice bath during reagent addition. Avoid high temperatures during workup and purification.[2]

Part 2: Method-Specific Troubleshooting Guides

Different reduction methods have unique failure modes. This section provides targeted advice for common techniques.

Guide 1: Metal Hydride Reduction (e.g., Sodium Borohydride, NaBH₄)

Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting other functional groups like esters or amides.[5][6][7]

  • Possible Cause A: Deactivated Reagent. NaBH₄ is sensitive to moisture and can decompose over time.

    • Troubleshooting: Use a freshly opened bottle of NaBH₄ or a batch that has been stored in a desiccator. Consider using a slight excess (1.2-1.5 equivalents) to compensate for any minor degradation.[5][8]

  • Possible Cause B: Suboptimal Solvent Choice. The choice of solvent significantly impacts the reactivity of NaBH₄.

    • Troubleshooting: Protic solvents like methanol (MeOH) or ethanol (EtOH) are generally effective and common choices.[5][8] While NaBH₄ reacts slowly with these solvents, the reduction of the aldehyde is typically much faster. For very sensitive substrates, aprotic solvents like THF can be used, but the reaction rate may be slower.

  • Possible Cause C: Incorrect Temperature.

    • Troubleshooting: The reaction is often started at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.[8] If the reaction is sluggish at room temperature, gentle heating might be considered, but must be balanced against the risk of side reactions.

  • Dissolve 3-furaldehyde (1 eq.) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add NaBH₄ (1.2 eq.) portion-wise over 10-15 minutes, monitoring the temperature to keep it below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction to completion by TLC.

  • Workup: Once complete, cool the flask back to 0 °C and slowly quench the reaction by adding an aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl (1N) until gas evolution ceases.[5]

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3-furfuryl alcohol.

Guide 2: Catalytic Hydrogenation (e.g., Pt, Pd, Ni Catalysts)

Catalytic hydrogenation is a powerful technique but is highly sensitive to the catalyst's state and the reaction environment.

  • Possible Cause A: Catalyst Poisoning. This is the most common cause of failure. The catalyst's active sites are blocked by impurities.

    • Troubleshooting:

      • Substrate Purity: Sulfur or nitrogen-containing impurities in the 3-furaldehyde can irreversibly poison noble metal catalysts. Ensure the starting material is highly pure.[9]

      • Decarbonylation: Furfural and its derivatives can decarbonylate (lose CO) at elevated temperatures, and the resulting carbon monoxide can poison platinum-group metal catalysts.[10] Running the reaction at the lowest effective temperature can mitigate this.

      • Solvent Purity: Use high-purity, degassed solvents.

  • Possible Cause B: Insufficient Hydrogen Pressure or Agitation. The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.

    • Troubleshooting: Ensure the system is properly sealed and pressurized. Increase the stirring rate to improve gas-liquid mixing.

  • Possible Cause C: Catalyst Activity. The catalyst may be old, improperly stored, or not adequately activated.

    • Troubleshooting: Use a fresh batch of catalyst. For some catalysts like Raney Ni, specific activation procedures are required.

  • Possible Cause: Over-reduction or Ring Opening. Harsh conditions or non-selective catalysts can lead to the hydrogenation of the furan ring (producing tetrahydrofurfuryl alcohol) or ring-opening side reactions.[9][11]

    • Troubleshooting:

      • Catalyst Choice: Different metals offer different selectivities. Nickel-based catalysts, for example, are often more aggressive and can promote full hydrogenation, while platinum or palladium can be more selective for the aldehyde group under mild conditions.[12][13]

      • Reaction Conditions: Optimize temperature and pressure. Start with milder conditions (e.g., lower temperature and pressure) and gradually increase them if the reaction rate is too slow.[14]

CatalystTypical Selectivity for C=O vs. Furan RingCommon Issues
Pd/C Good for C=O reduction, can be selective.Prone to poisoning, can cause decarbonylation.
Pt/C, PtO₂ Highly active, can reduce both C=O and the ring.[10]Can lead to over-reduction if not controlled.
Raney Ni Very active, often leads to full hydrogenation.[12]Less selective, requires careful activation.
Cu-based Often shows high selectivity for the C=O group.[15]Can be less active than noble metals.
Guide 3: Catalytic Transfer Hydrogenation

This method uses a hydrogen donor molecule (like isopropanol or formic acid) in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas.[16][17]

  • Possible Cause A: Inefficient Hydrogen Donor. The choice of hydrogen donor is critical.

    • Troubleshooting: Isopropanol is a widely used and effective hydrogen donor.[17][18] Ensure it is used in sufficient quantity, often as the solvent itself.

  • Possible Cause B: Catalyst and Base Incompatibility. Many transfer hydrogenation systems require a base to facilitate the process.

    • Troubleshooting: The choice of catalyst (e.g., ZrO₂, MgO) and its interaction with the hydrogen donor are key. The catalyst's acid-base properties can significantly influence the reaction rate.[16][18] Review literature for catalyst systems proven to be effective for furaldehyde reduction.

Part 3: Visualization & Workflows
Diagram 1: General Troubleshooting Workflow

This flowchart provides a logical path for diagnosing incomplete conversion.

G Start Incomplete Conversion Observed CheckPurity Verify Purity of 3-Furaldehyde & Solvent Start->CheckPurity CheckReagent Check Reducing Agent (Activity, Stoichiometry) Start->CheckReagent CheckConditions Review Reaction Conditions (Temp, Pressure, Atmosphere) Start->CheckConditions Monitor Analyze Reaction Mixture (TLC, GC-MS) CheckPurity->Monitor CheckReagent->Monitor ReplaceReagent Use Fresh Reagent CheckReagent->ReplaceReagent CheckConditions->Monitor Stalled Reaction Stalled? (No change over time) Monitor->Stalled SideProducts Side Products Detected? Optimize Optimize Conditions (Temp, Catalyst, Solvent) SideProducts->Optimize Yes Purify Purify Starting Material (Vacuum Distillation) SideProducts->Purify No Stalled->CheckReagent No Stalled->SideProducts Yes End Problem Resolved Optimize->End Purify->End ReplaceReagent->End

Caption: A workflow for troubleshooting incomplete reactions.

Diagram 2: NaBH₄ Reduction Pathway

This diagram illustrates the primary transformation and key species.

G cluster_reactants Reactants cluster_products Products & Intermediates Furaldehyde 3-Furaldehyde (R-CHO) BorateEster Intermediate Alkoxyborate Complex Furaldehyde->BorateEster Hydride Attack (from BH4-) NaBH4 Sodium Borohydride (NaBH4) NaBH4->BorateEster Alcohol 3-Furfuryl Alcohol (R-CH2OH) BorateEster->Alcohol Protonolysis Quench Aqueous Workup (e.g., NH4Cl) Quench->BorateEster

Caption: The reaction pathway for NaBH₄ reduction.

References
  • Troubleshooting unwanted side reactions in 3-Furaldehyde synthesis - Benchchem. (URL: )
  • Technical Support Center: Optimizing the Oxidation of 3-Furanmethanol to 3-Furaldehyde - Benchchem. (URL: )
  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (URL: )
  • Reduction using sodium borohyride? - ResearchGate. (URL: [Link])

  • Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts - ACS Publications. (URL: [Link])

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (URL: [Link])

  • 3-Furaldehyde: A Versatile Chemical Intermediate for Innovation. (URL: [Link])

  • Furfural - Organic Syntheses Procedure. (URL: [Link])

  • Total Hydrogenation of Furfural under Mild Conditions over a Durable Ni/TiO2–SiO2 Catalyst with Amorphous TiO2 Species | ACS Omega - ACS Publications. (URL: [Link])

  • Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester - Reddit. (URL: [Link])

  • Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants - Journal of Medicinal and Chemical Sciences. (URL: [Link])

  • Recent Advances in Catalytic Hydrogenation of Furfural - MDPI. (URL: [Link])

  • Aldehyde - Wikipedia. (URL: [Link])

  • Highly efficient catalytic transfer hydrogenation of furfural over defect-rich amphoteric ZrO2 with abundant surface acid–base sites - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Catalytic Transfer Hydrogenation of Furfural into Furfuryl Alcohol over Magnetic γ-Fe2O3@HAP Catalyst | ACS Sustainable Chemistry & Engineering - ACS Publications. (URL: [Link])

  • Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives andvalue-added chemicals - ResearchGate. (URL: [Link])

  • Reduction of Furfural to Furfuryl Alcohol in Liquid Phase over a Biochar-Supported Platinum Catalyst - MDPI. (URL: [Link])

  • Catalytic transfer hydrogenation of furfural using mechanically activated MgO as catalyst - RSC Publishing. (URL: [Link])

  • Controlling the Production of Acid Catalyzed Products of Furfural Hydrogenation by Pd/TiO2. (URL: [Link])

  • Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive - MDPI. (URL: [Link])

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Technical Support Center: Improving the Work-up Procedure for (3-Morpholinophenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (3-Morpholinophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the post-reaction work-up and purification of this compound. By understanding the chemical principles behind each step, you can optimize your procedure for higher yield and purity.

This compound is a solid with a melting point of 51-56 °C.[1][2] It possesses both a basic tertiary amine (the morpholine nitrogen) and a polar alcohol functional group, which dictates its behavior during extraction and purification.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low Yield After Aqueous Work-up/Extraction

Q: I'm losing a significant amount of my product during the liquid-liquid extraction phase. My yields are consistently below 50%. What's going wrong?

A: This is a frequent issue stemming from the dual polarity of this compound. The morpholine and alcohol groups impart a degree of water solubility, especially under the wrong pH conditions.

Probable Cause(s):

  • Incorrect pH: The morpholine nitrogen is basic. If the aqueous layer is neutral or acidic, the nitrogen can become protonated, forming a water-soluble ammonium salt which will partition out of the organic layer.

  • Insufficient Salting-Out: Standard water washes may not be sufficient to force the polar product into the organic layer.

  • Emulsion Formation: The amphiphilic nature of the product can sometimes stabilize emulsions, making layer separation difficult and leading to product loss.

  • Incomplete Extraction: A single extraction is often insufficient to recover all the product.

Recommended Solution(s):

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic, ideally pH 9-10. This can be achieved by washing with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).[3] This deprotonates the morpholine nitrogen, rendering the molecule less polar and significantly more soluble in the organic phase.

  • Use of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[3] The high ionic strength of brine decreases the solubility of organic compounds in the aqueous layer, effectively "pushing" more of your product into the organic phase.

  • Back-Extraction: After the initial separation, re-extract the aqueous layer(s) with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

  • Breaking Emulsions: If an emulsion forms, it can often be broken by adding brine, adding a few drops of a different organic solvent, or by passing the mixture through a pad of Celite.

Workflow: Optimized Aqueous Work-up

crude Crude Reaction Mixture add_org Dilute with Organic Solvent (e.g., EtOAc) crude->add_org transfer Transfer to Separatory Funnel add_org->transfer wash_bicarb Wash with sat. NaHCO₃ (to pH ~9) transfer->wash_bicarb separate1 Separate Layers wash_bicarb->separate1 wash_brine Wash Organic Layer with Brine separate1->wash_brine Organic Layer back_extract Back-extract Aqueous Layers with EtOAc separate1->back_extract Aqueous Layer separate2 Separate Layers wash_brine->separate2 separate2->back_extract Aqueous Layer combine Combine Organic Layers separate2->combine Organic Layer back_extract->combine dry Dry over Na₂SO₄ or MgSO₄ combine->dry filter Filter Drying Agent dry->filter concentrate Concentrate in vacuo filter->concentrate crude_product Crude Solid Product concentrate->crude_product

Caption: Optimized aqueous work-up decision tree.

Problem 2: Product "Oils Out" or Fails to Crystallize

Q: After concentrating my organic layers, I get a persistent oil. When I try to recrystallize it, it either remains an oil or crashes out of solution too quickly. How can I get a crystalline solid?

A: "Oiling out" is a common crystallization problem where the compound separates from the solution as a liquid above its melting point instead of forming a solid crystal lattice.[4] This is often due to impurities, rapid cooling, or an inappropriate solvent choice.

Probable Cause(s):

  • High Impurity Level: Impurities can depress the melting point of the compound, leading to the formation of a low-melting eutectic mixture.

  • Inappropriate Solvent: The solvent may be too good, keeping the product in solution even when cooled, or so poor that it causes rapid precipitation rather than slow crystal growth.[5]

  • Rapid Cooling: Cooling the solution too quickly encourages oil formation by not allowing sufficient time for ordered crystal lattice formation.[6]

  • Supersaturation: The solution may be too concentrated.[4]

Recommended Solution(s):

  • Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.[6]

  • Adjust Saturation: If an oil forms, try reheating the solution and adding a small amount of the "good" solvent to slightly decrease the saturation. This can keep the compound dissolved to a lower temperature, below its melting point, allowing for crystallization.[6]

  • Induce Crystallization: If no solid forms, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of pure product. This provides a nucleation site for crystal growth to begin.[7]

  • Optimize Solvent System: The key to good crystallization is finding the right solvent or solvent pair. This compound is a polar molecule. A good starting point is a polar protic solvent like methanol or ethanol, or a mixed-solvent system.[8]

Protocol: Screening for a Recrystallization Solvent System
  • Place a small amount of your crude oil/solid (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, heat the test tube gently. An ideal single solvent will dissolve the compound when hot but not when cold.[9]

  • If no single solvent is ideal, try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., methanol). Then, add a "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., water or heptane) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[9]

Solvent SystemTypeRationale
Methanol/Water MixedGood for polar compounds. Methanol is the "good" solvent, water is the "anti-solvent".
Ethyl Acetate/Heptane MixedA common system of medium polarity. Good for removing non-polar impurities.
Toluene SingleCan be effective for aromatic compounds. Slower evaporation rate promotes good crystal growth.
Isopropanol SingleA good general-purpose polar solvent for crystallization.
Problem 3: Persistent Impurities Observed by TLC/NMR

Q: My final product shows extra spots on the TLC plate and/or unexpected peaks in the NMR spectrum. How can I remove these impurities?

A: The nature of the impurity dictates the best purification strategy. Common impurities arise from unreacted starting materials or reaction byproducts. For this compound, a likely synthesis route is the reduction of 3-morpholinobenzaldehyde.

Probable Cause(s) & Recommended Solution(s):

  • Unreacted 3-Morpholinobenzaldehyde:

    • Identification: An aldehyde peak around 9-10 ppm in the ¹H NMR spectrum.

    • Solution: Use a "bisulfite wash". Aldehydes react with aqueous sodium bisulfite to form a water-soluble adduct.[10][11] Dissolve the crude product in a suitable organic solvent (e.g., THF, methanol), add a saturated aqueous solution of sodium bisulfite, and stir vigorously. Then, add a water-immiscible solvent like ethyl acetate and perform a standard aqueous extraction. The aldehyde adduct will be removed into the aqueous layer.[12][13]

  • Acidic or Basic Byproducts:

    • Identification: Broad peaks in the NMR or streaking on the TLC plate.

    • Solution: Perform sequential acid/base washes during the work-up. A wash with dilute HCl will remove basic impurities, while a wash with saturated NaHCO₃ will remove acidic impurities.[3][14] Ensure your desired product remains in the organic layer by keeping the pH basic as described in Problem 1.

  • Non-polar Impurities:

    • Identification: Spots with high Rf values on TLC.

    • Solution: If recrystallization fails, flash column chromatography is the most effective method. Given the polarity of the product, a gradient elution starting with a less polar solvent system (e.g., 20% Ethyl Acetate in Heptane) and gradually increasing the polarity (e.g., to 50-100% Ethyl Acetate) is recommended. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the basic product from streaking on the silica gel.

Troubleshooting Flowchart: Purification Strategy

start Crude Product (Post-Extraction) check_purity Analyze Purity (TLC, NMR) start->check_purity decision Is Product >95% Pure? check_purity->decision recrystallize Recrystallize decision->recrystallize Yes impurity_id Identify Impurity Type decision->impurity_id No final_product Pure Crystalline Product recrystallize->final_product aldehyde Unreacted Aldehyde? impurity_id->aldehyde acid_base Acidic/Basic Impurity? aldehyde->acid_base No bisulfite Perform Bisulfite Wash, then Re-extract aldehyde->bisulfite Yes nonpolar Non-polar Impurity? acid_base->nonpolar No acid_wash Perform Acid/Base Wash, then Re-extract acid_base->acid_wash Yes column Flash Column Chromatography nonpolar->column Yes bisulfite->check_purity acid_wash->check_purity column->check_purity

Caption: Decision flowchart for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for the initial extraction from the reaction mixture? A1: Ethyl acetate (EtOAc) is an excellent first choice. It has moderate polarity, is not miscible with water, and is easily removed under vacuum. Dichloromethane (DCM) is also effective but is denser than water, which means it will form the bottom layer. For very polar reaction solvents like DMF or DMSO, it is best to dilute the reaction mixture with a large volume of water first and then extract with ethyl acetate multiple times.[15]

Q2: My compound seems to be air-sensitive. What precautions should I take? A2: The Safety Data Sheet (SDS) for this compound indicates it is air-sensitive.[1] Phenylmethanol derivatives can be susceptible to oxidation, potentially converting the benzylic alcohol to a benzaldehyde. It is advisable to store the final product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

Q3: I still have a persistent oil after all purification attempts. What are my options? A3: If the free base refuses to crystallize, converting it to a salt is a highly effective strategy.[16] As a tertiary amine, this compound can be readily converted to its hydrochloride salt, which is typically a stable, high-melting, crystalline solid.

  • Protocol for HCl Salt Formation: Dissolve the purified oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in diethyl ether (commercially available) dropwise with stirring. The hydrochloride salt will usually precipitate immediately. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry thoroughly.

Q4: How do I properly dry my organic solution before concentrating it? A4: After the final wash (usually with brine), separate the organic layer and add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). MgSO₄ is faster and more efficient but can be slightly acidic, while Na₂SO₄ is neutral and has a high capacity but works more slowly. Add the drying agent until it no longer clumps together and swirls freely in the solution.[10] Allow it to sit for 10-15 minutes, then remove the drying agent by gravity filtration before concentrating the solvent with a rotary evaporator.

References
  • U.S. Patent US3523978A, "Process for the purification of benzyl alcohol," issued August 11, 1970.
  • University of Rochester, Department of Chemistry. "Tips & Tricks: Recrystallization." [Link]

  • Wired Chemist. "Recrystallization." [Link]

  • LibreTexts Chemistry. "3.6F: Troubleshooting." (2022). [Link]

  • Korovina, N. "Recrystallization Technique for Organic Chemistry." (2020). YouTube. [Link]

  • PrepChem. "Preparation of benzyl alcohol." [Link]

  • University of California, Irvine. "Recrystallization." [Link]

  • Baumann, J. B. "Solvent Selection for Recrystallization: An undergraduate organic experiment." Journal of Chemical Education. [Link]

  • Japanese Pharmacopoeia. "Benzyl Alcohol." [Link]

  • Bitesize Bio. "Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool." (2025). [Link]

  • University of Geneva. "Guide for crystallization." [Link]

  • Snowhite Chemical Co., LTD. "Benzyl alcohol preparation method." (2025). [Link]

  • University of York, Chemistry Teaching Labs. "Theory of Aqueous Workup." [Link]

  • Reddit r/AskChemistry. "How to get rid of aldehyde from reaction mixture." (2025). [Link]

  • Organic Chemistry Portal. "Workup for Polar and Water-Soluble Solvents." [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • University of Rochester, Department of Chemistry. "Workup: Aldehydes." [Link]

  • PubChem. "((3R)-morpholin-3-yl)methanol hydrochloride." National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. "4.7: Reaction Work-Ups." (2021). [Link]

  • Organic Chemistry Portal. "Organic Reaction Workup Formulas for Specific Reagents." [Link]

  • Boucher, M. M., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." JoVE (Journal of Visualized Experiments), (134), e57471 (2018). [Link]

  • Boucher, M. M., et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394-1403 (2017). [Link]

  • MIT Digital Lab Techniques Manual. "Reaction Work-Up I." (2010). YouTube. [Link]

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Stability issues of (3-Morpholinophenyl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Stability Issues Under Acidic Conditions

Welcome to the technical support center for (3-Morpholinophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate challenges and troubleshoot effectively.

Introduction to this compound

This compound is a versatile building block in medicinal chemistry and organic synthesis. Its structure incorporates a benzylic alcohol and a morpholine moiety. While the morpholine ring is generally stable, the benzylic alcohol is highly susceptible to degradation in the presence of acid, which can lead to experimental variability, impurity formation, and loss of desired product.[1] This guide will walk you through the common stability challenges and provide robust solutions.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the handling and stability of this compound.

Q1: Why did my solution of this compound change color (e.g., turn yellow) after I added an acidic reagent?

A change in color is often a visual indicator of chemical degradation. For this compound, the most probable cause under acidic conditions is the acid-catalyzed dehydration of the benzylic alcohol.[2] This elimination reaction (proceeding via an E1 mechanism) results in the formation of a new, conjugated system, 4-(3-vinylphenyl)morpholine.[1] Extended conjugated systems can absorb light in the visible spectrum, leading to a colored appearance. The reaction is often accelerated by heat.

Q2: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis after a reaction with this compound in an acidic medium. What could this impurity be?

The most likely impurity is the dehydration product, 4-(3-vinylphenyl)morpholine, as described in Q1. This product has a lower molecular weight (M-18, due to the loss of a water molecule) and is less polar than the parent compound, which would result in a different retention time on a reverse-phase HPLC column (typically eluting later). Other possibilities, though less common under mild acidic conditions, could include the formation of a dibenzyl ether if the concentration of the alcohol is high.[3]

Q3: What is the primary degradation pathway for this compound in acid?

The primary degradation pathway is an E1 elimination reaction. The mechanism involves three key steps:

  • Protonation: The acidic proton (H+) protonates the hydroxyl group of the benzylic alcohol, converting it into a good leaving group (water).[1]

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a relatively stable secondary benzylic carbocation.[1][4] The stability of this intermediate is the driving force for the E1 pathway.

  • Deprotonation: A base (which can be water or another molecule in the solution) removes a proton from the adjacent carbon, leading to the formation of a double bond and the final conjugated alkene product.[1]

Q4: Are there any other parts of the molecule susceptible to acid?

Yes. The nitrogen atom in the morpholine ring is basic and will be protonated in acidic conditions to form a morpholinium salt.[5] While this generally does not lead to degradation of the morpholine ring itself under typical experimental conditions, it does change the overall charge and solubility of the molecule. The ether linkage in the morpholine ring is generally stable to acid-catalyzed cleavage except under very harsh conditions.[6]

Q5: How should I handle this compound in reactions that require acidic conditions?

Careful control of reaction conditions is critical.

  • Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of the dehydration side reaction.

  • Acid Strength: Use the mildest acid catalyst that is effective for your desired transformation. Avoid strong, non-nucleophilic acids like concentrated sulfuric acid if possible, as they strongly promote dehydration.[1]

  • Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further degradation of any remaining starting material.

  • Inert Atmosphere: While the primary instability is acid-catalyzed dehydration, the compound is also noted to be air-sensitive.[7] Storing and handling under an inert atmosphere (like nitrogen or argon) is a good practice to prevent potential oxidative side reactions.

Troubleshooting Guides

This section provides detailed, actionable protocols and workflows to diagnose and solve stability-related issues.

Guide 1: Diagnosing Instability with a Forced Degradation Study

If you suspect your experimental conditions are causing degradation, a controlled forced degradation study can confirm this and help identify the degradants. This is a standard practice in pharmaceutical development, guided by ICH (International Council for Harmonisation) guidelines.[8][9][10][11]

Objective: To determine the stability of this compound under specific acidic conditions and identify major degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Methanol or Acetonitrile (HPLC grade) as a solvent

  • HPLC or LC-MS system with a C18 column

Protocol:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in your chosen HPLC-grade solvent.

  • Set Up Test Conditions:

    • Test Sample: In a clean vial, mix 1 mL of your stock solution with 1 mL of 0.1 M HCl.

    • Control Sample: In a separate vial, mix 1 mL of your stock solution with 1 mL of purified water.

  • Incubation: Gently mix both samples and let them stand at room temperature. For an accelerated study, you can heat the samples at a controlled temperature (e.g., 40-60°C), but be aware that this will significantly speed up degradation.[9][10]

  • Time-Point Analysis:

    • At specific time points (e.g., 0, 2, 4, 8, and 24 hours), take a small aliquot (e.g., 100 µL) from both the test and control samples.

    • Immediately neutralize the acidic aliquot with an equivalent amount of 0.1 M NaOH to quench the degradation reaction.

    • Dilute the neutralized aliquot with your mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS.

    • Compare Chromatograms: Compare the chromatogram of the acid-treated sample to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.

    • Identify Degradants: If using LC-MS, determine the mass of the new peaks. A mass corresponding to the loss of water (M-18) strongly suggests the dehydration product.

Data Interpretation Table:

Observation in Acid-Treated SampleProbable CauseRecommended Action
Decreased peak area for parent compoundDegradation of starting materialOptimize reaction conditions (lower temp, milder acid)
New peak with M-18 massFormation of 4-(3-vinylphenyl)morpholineConfirm structure with further analysis (e.g., NMR) if necessary
Multiple new, unidentified peaksComplex degradation or secondary reactionsSimplify reaction matrix; investigate role of other reagents
Guide 2: Workflow for Mitigating Degradation

This workflow provides a logical sequence for adjusting your experimental setup to enhance the stability of this compound.

DOT Script for Workflow Diagram:

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Verification start Unexpected Result: Low Yield / Impurity check_acid Is an acidic reagent or condition present? start->check_acid lower_temp Reduce Reaction Temperature check_acid->lower_temp Yes fail Issue Persists: Consult Literature or Technical Support check_acid->fail No mild_acid Use Milder Acid (e.g., Acetic Acid) lower_temp->mild_acid shorter_time Decrease Reaction Time mild_acid->shorter_time protect_group Consider Protecting the Alcohol Group shorter_time->protect_group analyze Re-run Reaction & Analyze (HPLC/LC-MS) protect_group->analyze success Problem Resolved analyze->success Clean Profile analyze->fail Impurity Remains

Caption: A decision-making workflow for troubleshooting stability issues.

Key Chemical Pathways and Visualizations

Understanding the underlying chemical transformations is key to controlling them.

Acid-Catalyzed Dehydration of this compound

This is the most critical degradation pathway to be aware of when working with this compound under acidic conditions.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Determining) cluster_2 Step 3: Deprotonation A This compound B Protonated Alcohol A->B + H+ C Benzylic Carbocation B->C - H2O D 4-(3-vinylphenyl)morpholine (Conjugated Product) C->D - H+

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Methanol Synthesis Loops

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in methanol synthesis. This guide is designed to provide in-depth, field-proven insights into the common challenges of catalyst deactivation. Here, you will find not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues in your experimental setups.

Section 1: Understanding Catalyst Deactivation in Methanol Synthesis

The heart of methanol synthesis is the catalyst, typically a copper-zinc oxide-alumina (Cu/ZnO/Al₂O₃) formulation.[1] The efficiency and longevity of this catalyst are paramount for successful and reproducible experiments. However, over time, all catalysts experience a decline in performance, a phenomenon known as deactivation. This guide will walk you through the primary modes of deactivation and provide you with the tools to troubleshoot them effectively.

FAQ 1: What are the primary reasons my methanol synthesis catalyst is losing activity?

There are three main culprits behind the deactivation of Cu/ZnO/Al₂O₃ catalysts in methanol synthesis:

  • Thermal Sintering: This is the most common cause of deactivation, where the finely dispersed copper crystallites, the active sites for methanol synthesis, agglomerate into larger particles at high temperatures.[2][3] This leads to a significant reduction in the active surface area of the catalyst, thereby decreasing its activity.[4][5]

  • Poisoning: The catalyst's active sites can be blocked or irreversibly damaged by impurities present in the synthesis gas feed.[6] Common poisons include sulfur compounds, chlorine, and even trace metals.[6]

  • Coke Formation: Under certain operating conditions, carbon-containing species can deposit on the catalyst surface, physically blocking the active sites.[1][7]

Section 2: Troubleshooting Guide for Thermal Sintering

Thermal sintering is an inherent challenge in methanol synthesis due to the exothermic nature of the reaction. The rate of sintering is highly dependent on the reaction temperature.[3]

Question: My catalyst activity is declining steadily over time, and increasing the reactor temperature is required to maintain conversion. Is this thermal sintering?

This is a classic symptom of thermal sintering. The gradual loss of active copper surface area necessitates higher temperatures to achieve the same reaction rate.

Troubleshooting Workflow for Thermal Sintering

G A Symptom: Gradual activity loss, requiring temperature increase B Step 1: Verify Operating Temperature - Is the temperature within the recommended range (typically 240-280°C)? - Are there any temperature excursions or hotspots in the reactor? A->B C Step 2: Analyze Gas Composition - Is the H₂/CO ratio optimal (around 2)? - High CO concentrations can accelerate sintering. B->C D Step 3: Post-mortem Catalyst Characterization - Perform BET surface area analysis to check for a decrease in total surface area. - Use N₂O pulse chemisorption to quantify the active copper surface area. A significant decrease confirms sintering. - Employ XRD to observe the growth of copper crystallite size. C->D E Corrective Actions: - Optimize and strictly control reactor temperature. - Ensure proper heat management to avoid hotspots. - Adjust feed gas composition to the recommended ratios. D->E

Caption: Troubleshooting workflow for diagnosing thermal sintering.

Experimental Protocol: Post-mortem Analysis of Sintered Catalyst
  • Sample Preparation: Carefully unload the deactivated catalyst from the reactor under an inert atmosphere to prevent oxidation of the copper particles.

  • BET Surface Area Analysis:

    • Degas a known weight of the catalyst sample under vacuum at an elevated temperature (e.g., 150°C) to remove adsorbed species.

    • Perform nitrogen physisorption at 77 K to determine the total surface area. A significant reduction compared to the fresh catalyst is indicative of sintering.[4]

  • N₂O Pulse Chemisorption:

    • Reduce the catalyst sample in a flow of dilute hydrogen at the recommended temperature to ensure all copper is in its metallic state.

    • Pulse a known volume of N₂O over the catalyst. N₂O selectively reacts with surface copper atoms to form CuO and N₂.

    • Quantify the amount of N₂ produced using a thermal conductivity detector (TCD) to calculate the active copper surface area.[4]

  • X-ray Diffraction (XRD):

    • Obtain the XRD pattern of the catalyst sample.

    • Use the Scherrer equation to calculate the average copper crystallite size from the broadening of the Cu diffraction peaks. An increase in crystallite size compared to the fresh catalyst confirms sintering.[8]

ParameterFresh Catalyst (Typical)Sintered Catalyst (Example)
BET Surface Area > 80 m²/g< 50 m²/g
Copper Surface Area > 30 m²/g< 15 m²/g
Copper Crystallite Size 5-10 nm> 20 nm
Table 1: Typical changes in catalyst properties due to thermal sintering.

Section 3: Troubleshooting Guide for Catalyst Poisoning

Catalyst poisoning is a more rapid and often severe form of deactivation caused by impurities in the feed gas.[6]

Question: I've observed a sudden and significant drop in catalyst activity. Could this be poisoning?

Yes, a rapid decline in performance is a strong indicator of catalyst poisoning. The severity and speed of deactivation depend on the type and concentration of the poison.

Common Poisons and Their Effects
  • Sulfur Compounds (e.g., H₂S, COS): Even at parts-per-million (ppm) levels, sulfur compounds can irreversibly poison the copper active sites by forming stable copper sulfides.[4][9]

  • Chlorine Compounds (e.g., HCl): Chlorine is a potent poison that can lead to the formation of volatile copper chlorides, causing a loss of active material from the catalyst bed.[2]

Troubleshooting Workflow for Catalyst Poisoning

G A Symptom: Sudden and severe loss of catalyst activity B Step 1: Analyze Feed Gas Purity - Use gas chromatography (GC) with a sulfur-sensitive detector (e.g., FPD or SCD) to check for sulfur compounds. - Employ appropriate analytical methods to detect chlorine compounds. A->B C Step 2: Inspect Upstream Equipment - Check for any potential sources of contamination in the gas purification system, piping, or gas cylinders. B->C D Step 3: Post-mortem Catalyst Characterization - Use X-ray Photoelectron Spectroscopy (XPS) or Energy Dispersive X-ray Spectroscopy (EDX) to detect the presence of poisons (S, Cl) on the catalyst surface. C->D E Corrective Actions: - Improve the feed gas purification system (e.g., install or regenerate guard beds). - Replace the contaminated gas source. - In severe cases, the catalyst bed may need to be replaced. D->E

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

Experimental Protocol: Detecting Poisons on the Catalyst Surface
  • Sample Preparation: As with sintering analysis, handle the catalyst under an inert atmosphere.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Mount a small amount of the catalyst on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

    • Irradiate the sample with X-rays and analyze the kinetic energy of the emitted photoelectrons.

    • The binding energies of the core-level electrons are characteristic of each element, allowing for the identification of surface contaminants like sulfur and chlorine.

  • Energy Dispersive X-ray Spectroscopy (EDX):

    • This technique is often coupled with a Scanning Electron Microscope (SEM).

    • The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays.

    • An EDX detector measures the energy of these X-rays to identify the elemental composition of the catalyst surface.

PoisonTypical SourceRecommended Maximum Concentration
Sulfur (H₂S, COS) Natural gas, coal-derived syngas< 0.1 ppm[4]
Chlorine (HCl) Contaminated feedstocks, upstream corrosion< 0.01 ppm
Table 2: Common poisons in methanol synthesis and their typical concentration limits.

Section 4: Catalyst Regeneration

While severely sintered or poisoned catalysts often require replacement, partially deactivated catalysts can sometimes be regenerated to recover some of their activity.

Question: Is it possible to regenerate my deactivated methanol synthesis catalyst?

Regeneration is sometimes possible, particularly for deactivation caused by coke formation.[1][7] Regeneration from sintering is generally not feasible as it is an irreversible process.[10] Poisoning by sulfur is also typically irreversible.[9]

Regeneration Procedure for Coked Catalysts

A common method for regenerating a coked catalyst is a controlled burn-off of the carbon deposits in a dilute stream of air or oxygen in an inert gas.[1]

Experimental Protocol: In-situ Regeneration of a Coked Catalyst

  • Purge the Reactor: Stop the syngas feed and purge the reactor with an inert gas (e.g., nitrogen) to remove any residual reactants.

  • Controlled Oxidation: Introduce a stream of inert gas containing a low concentration of oxygen (typically 1-2 vol%) into the reactor.

  • Temperature Control: Carefully control the temperature during the burn-off process. The oxidation of coke is exothermic, and excessive temperatures can lead to severe thermal sintering of the catalyst. A temperature ramp is often employed, starting at a lower temperature and gradually increasing.

  • Monitor Off-gas: Analyze the reactor off-gas for CO and CO₂ to monitor the progress of the coke burn-off. The regeneration is complete when the concentration of these gases returns to baseline levels.

  • Re-reduction: After the coke has been removed, the catalyst needs to be re-reduced in a hydrogen stream to restore the active copper sites before reintroducing the synthesis gas.

References

  • Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Role of Catalyst Deactivation and Regeneration in Methanol Production - ResearchGate. [Link]

  • Deactivation of Cu/ZnO/Al2O3 Methanol Synthesis Catalyst by Sintering - ACS Publications. [Link]

  • Methanol Synthesis Loop Troubleshooting | PDF - Slideshare. [Link]

  • Causes for deactivation in the liquid phase methanol synthesis catalyst - OSTI.GOV. [Link]

  • Study on the deactivation and regeneration of the ZSM-5 catalyst used in methanol to olefins. [Link]

  • Deactivation of Cu/ZnO/Al2O3 Methanol Synthesis Catalyst by Sintering - American Chemical Society. [Link]

  • Doubling the life of Cu/ZnO methanol synthesis catalysts via use of Si as a structural promoter to inhibit sintering - NIH. [Link]

  • Deactivation of Copper Metal Catalysts for Methanol Decomposition, Methanol Steam Reforming and Methanol Synthesis - ResearchGate. [Link]

  • Advances in Enhancing the Stability of Cu-Based Catalysts for Methanol Reforming - MDPI. [Link]

  • Long-Term Stability Testing of Methanol Catalysts Under Industrial Conditions. [Link]

  • Kinetics of deactivation on Cu/ZnO/Al2O3 methanol synthesis catalysts - ResearchGate. [Link]

  • Mechanisms of Catalyst Poisoning in Industrial Methanol Plants - ResearchGate. [Link]

  • Impact of Reaction Conditions on Methanol Yield and Catalyst Efficiency - ResearchGate. [Link]

  • Deactivation and regeneration of the commercial Cu/ZnO/Al2O3 catalyst in low-temperature methanol steam reforming | Request PDF - ResearchGate. [Link]

  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. [Link]

  • Deactivation Methanol Synthesis Catalyst | PDF | Sintering | Catalysis - Scribd. [Link]

  • Catalyst Lifetime Prediction and Industrial Implications in Methanol Synthesis. [Link]

  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. [Link]

  • Latest catalyst provides more methanol for longer - Johnson Matthey. [Link]

  • (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming - ResearchGate. [Link]

  • Sulfur Poisoning of Catalysts: A Study of Activity Decay in Methanol Synthesis and Fischer-Tropsch Catalysis. Final Report. [Link]

  • A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion | ACS Catalysis - ACS Publications. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. [Link]

  • A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion | Request PDF - ResearchGate. [Link]

  • Sulfur Poisoning of Catalysts: A Study of Activity Decay in Methanol Synthesis and Fischer-Tropsch C
  • DEACTIVATION OF METHANOL SYNTHESIS CATALYSTS | PDF - Slideshare. [Link]

  • Kinetic Studies of Catalyst Poisoning during Methanol Synthesis at High Pressures. [Link]

  • A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion | ACS Catalysis. [Link]

  • Environment Protection Engineering EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS. [Link]

  • A Kinetic Model Considering Catalyst Deactivation for Methanol-to-Dimethyl Ether on a Biomass-Derived Zr/P-Carbon Catalyst - MDPI. [Link]

  • A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas - MDPI. [Link]

  • Methanol Production: A Comprehensive Review of Processes, Catalysts, and Reactors. [Link]

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Technical Support Center: Forced Periodic Operation for Methanol Synthesis Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of methanol synthesis through forced periodic operation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in enhancing methanol production yields. Here, we address common challenges and frequently asked questions encountered during the implementation of dynamic reactor operations. Our aim is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design and interpretation.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during your forced periodic operation experiments for methanol synthesis.

Rapid Catalyst Deactivation

Question: We are observing a faster-than-expected decline in catalyst activity since implementing forced periodic operation. What are the likely causes and how can we mitigate this?

Answer: Accelerated catalyst deactivation is a significant challenge in dynamically operated reactors.[1] The primary mechanisms are often exacerbated by the transient conditions inherent in forced periodic operation.

Potential Causes:

  • Thermal Sintering: The periodic cycling of feed composition or temperature can lead to localized temperature spikes on the catalyst surface. This accelerates the agglomeration of copper crystallites, resulting in a loss of active surface area.[2] Steaming of the catalyst, even intermittently, can also lead to premature deactivation through accelerated copper crystal growth.[2]

  • Coke Formation: Fluctuations in the feed composition, particularly with high CO concentrations, can promote the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[3][4]

  • Poisoning: Trace impurities in the feed gas, such as sulfur and chlorides, can act as poisons to the copper-based catalysts.[2] Under periodic operation, the changing flow rates and compositions might lead to transient increases in the concentration of these poisons at the catalyst surface.

  • Structural Changes: The repeated expansion and contraction of the catalyst support material due to temperature cycling can lead to mechanical stress and fragmentation of the catalyst particles.

Troubleshooting Steps:

  • Characterize the Deactivated Catalyst:

    • Perform post-run analysis of the catalyst. Techniques like Temperature Programmed Desorption (TPD), X-Ray Diffraction (XRD), and Transmission Electron Microscopy (TEM) can help identify the primary deactivation mechanism (e.g., sintering, coking).

  • Optimize Forcing Parameters:

    • Reduce Amplitude: High-amplitude modulations of feed concentrations or flow rates can induce larger temperature fluctuations. Experiment with smaller amplitudes to find a balance between process improvement and catalyst stability.

    • Adjust Frequency: The frequency of the periodic operation can influence the heat transfer characteristics within the reactor. Very high frequencies might not allow for adequate heat dissipation, leading to hot spots.

  • Ensure Feed Purity:

    • Implement or enhance guard beds to remove sulfur, chlorine, and other potential poisons from the synthesis gas feed. The sulfur content should ideally be below 0.05 ppmv.[2]

  • Consider Catalyst Support Material:

    • For CO2-rich feedstocks, which produce more water, consider catalysts with supports that are more resistant to water-induced sintering, such as ZrO2 instead of Al2O3.[5]

Inconsistent or Lower-Than-Expected Methanol Yield

Question: Our forced periodic operation experiment is not showing the expected improvement in methanol yield compared to steady-state operation. What could be going wrong?

Answer: While forced periodic operation has the potential to significantly improve methanol yields, achieving this improvement requires careful optimization of several parameters.[6][7]

Potential Causes:

  • Suboptimal Forcing Parameters: The choice of forcing frequency, amplitude, and phase shift between modulated inputs is critical.[1][8] An incorrect combination can lead to no improvement or even a decrease in performance compared to the optimal steady-state operation.[9]

  • Mass Transfer Limitations: The dynamic changes in reactant concentrations might not be effectively reaching the active sites of the catalyst, especially in a packed-bed reactor. This can be due to diffusion limitations within the catalyst pores.

  • Inaccurate Online Analysis: The transient nature of the reactor outlet requires fast and accurate online analytical techniques to properly assess the time-averaged performance.[8] Slower methods like conventional gas chromatography might not capture the full dynamic response.

  • Incorrect Kinetic Model for Predictions: If you are relying on a kinetic model to predict optimal forcing parameters, an inaccurate model that doesn't account for the dynamic changes on the catalyst surface can lead to misleading predictions.[7][10]

Troubleshooting Steps:

  • Systematic Optimization of Forcing Parameters:

    • Theoretically, a Nonlinear Frequency Response (NFR) analysis can help identify promising operating conditions.[1][9]

    • Experimentally, perform a parametric sweep of frequency, amplitude, and phase shift to map the performance and identify the optimal operating window.

  • Enhance Mass Transfer:

    • Ensure a sufficiently high gas flow rate to minimize external mass transfer limitations.

    • Consider using smaller catalyst particles, but be mindful of the potential for increased pressure drop.

  • Implement Fast Online Analytics:

    • Utilize a mass spectrometer or a micro-GC for rapid quantification of the fluctuating outlet compositions.[8] This allows for a more accurate determination of the time-averaged product concentrations.

  • Validate and Refine Your Kinetic Model:

    • Ensure your kinetic model has been validated with dynamic experimental data.[7][10] Models that account for the dynamic changes of the catalyst surface are more likely to provide accurate predictions for forced periodic operation.[7][10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key process variables to modulate in forced periodic operation for methanol synthesis?

A1: The most commonly modulated inputs are the feed concentrations of reactants (e.g., CO, CO2, H2) and the total volumetric inlet flow rate.[1][8] Simultaneous modulation of two inputs, such as the CO concentration and the total flow rate with a specific phase shift, has been shown to offer significant performance enhancements.[6][7][8] Temperature can also be modulated, but this is often more challenging to implement experimentally.

Q2: What type of reactor is best suited for these experiments?

A2: For laboratory-scale studies, a well-mixed reactor, such as a Berty reactor (a type of CSTR), is often used.[1][8] This type of reactor provides nearly uniform conditions, which simplifies the analysis and modeling of the system's dynamic behavior.[9] For industrial applications, the focus is often on adapting fixed-bed reactors for dynamic operation.[11]

Q3: What analytical techniques are recommended for online monitoring of forced periodic operation?

A3: Due to the fluctuating nature of the product stream, fast and reliable online analysis is crucial. A benchtop mass spectrometer or a micro-GC are excellent choices for quantifying the transient outlet compositions.[8] These techniques provide the time-resolved data needed to accurately calculate the time-averaged performance improvements. For a deeper understanding of the catalyst surface under reaction conditions, in-operando techniques like FTIR and Raman spectroscopy can be invaluable.[12]

Q4: Are there any safety concerns specific to forced periodic operation of methanol synthesis?

A4: Yes, the dynamic nature of the operation introduces some specific safety considerations. The process operates at high pressures (typically 50-100 bar) and temperatures (around 250°C).[8][11] Fluctuations in feed composition and flow can lead to temperature excursions or "hot spots" in the reactor, which could potentially lead to a runaway reaction if not properly controlled.[13] It is crucial to have a robust temperature monitoring and control system in place. Additionally, the handling of flammable and toxic gases like CO and methanol requires strict adherence to safety protocols.[14] A thorough safety assessment, considering potential leakage scenarios at various operating pressures, is advisable.[15][16]

Q5: What is the typical range for forcing frequencies and amplitudes?

A5: The optimal forcing parameters are highly system-specific and depend on the catalyst, reactor type, and operating conditions. However, studies have explored a range of frequencies and amplitudes. The goal is to find a frequency that is slow enough to allow the system to respond but fast enough to prevent the system from reaching a new steady state within each cycle. The amplitude should be large enough to induce a significant nonlinear response but not so large as to cause catalyst deactivation or operational instability. Numerical optimization studies can provide a good starting point for experimental investigations.[6][7][17]

Section 3: Experimental Protocols & Data

Protocol: Setup and Execution of a Forced Periodic Operation Experiment

This protocol outlines the general steps for conducting a forced periodic operation experiment for methanol synthesis in a laboratory-scale CSTR.

1. System Preparation:

  • Load the Cu/ZnO/Al2O3 catalyst into the reactor. A typical catalyst mass for a lab-scale reactor is around 4.3 g.[8]
  • Leak-test the entire system at the desired operating pressure.
  • Activate the catalyst according to the manufacturer's protocol, typically involving a reduction step with a dilute hydrogen stream.

2. Establishing a Steady-State Baseline:

  • Set the reactor temperature (e.g., 250°C) and pressure (e.g., 50 bar).[8]
  • Introduce the synthesis gas mixture at a constant flow rate and composition.
  • Allow the system to reach a steady state, monitoring the outlet composition with the online analytical instrument until the readings are stable.
  • Record the steady-state methanol production rate as a baseline for comparison.

3. Implementing Forced Periodic Operation:

  • Program the mass flow controllers to modulate the desired input variables (e.g., CO concentration and total flow rate) according to the chosen waveform (e.g., sinusoidal or square wave), frequency, amplitude, and phase shift.
  • Add an inert tracer gas, such as N2, to the feed to quantify dynamic volume contractions.[8]
  • Continuously monitor and record the reactor temperature, pressure, and the full outlet gas composition using a fast online analytical method.

4. Data Acquisition and Analysis:

  • Collect data for an integer number of periods to ensure accurate time-averaging.[8]
  • Calculate the time-averaged outlet concentrations and methanol production rate.
  • Compare the time-averaged performance under forced periodic operation with the steady-state baseline to determine the improvement.
Data Presentation

Table 1: Comparison of Steady-State vs. Forced Periodic Operation (Illustrative Data)

Operating ModeAverage Methanol Flow Rate (mol/hr)Methanol Yield (%)
Optimal Steady-State0.8515.2
Forced Periodic Operation1.0518.8

This table illustrates the potential for improvement in methanol flow rate and yield when transitioning from an optimal steady-state operation to a well-optimized forced periodic operation.

Section 4: Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep System Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis p1 Catalyst Loading p2 Leak Testing p1->p2 p3 Catalyst Activation p2->p3 e1 Establish Steady-State Baseline p3->e1 e2 Implement Forced Periodic Operation e1->e2 a1 Online Monitoring (MS/GC) e2->a1 a2 Time-Averaged Performance Calculation a1->a2 a3 Comparison and Optimization a2->a3

Caption: Workflow for Forced Periodic Operation Experiments.

Troubleshooting Logic for Low Yield

TroubleshootingLogic start Low Methanol Yield Observed q1 Are Forcing Parameters Optimized? start->q1 q2 Is Online Analysis Sufficiently Fast? q1->q2 Yes sol1 Perform Parametric Sweep of Frequency, Amplitude, and Phase Shift q1->sol1 No a1_yes Yes a1_no No q3 Is the Kinetic Model Validated? q2->q3 Yes sol2 Implement Mass Spectrometer or Micro-GC q2->sol2 No a2_yes Yes a2_no No sol3 Validate Model with Dynamic Experimental Data q3->sol3 No end Re-evaluate Performance q3->end Yes a3_yes Yes a3_no No sol1->end sol2->end sol3->end

Caption: Troubleshooting Decision Tree for Low Methanol Yield.

References

  • Role of Catalyst Deactivation and Regeneration in Methanol Production. (2023).
  • Kinetics of deactivation on Cu/ZnO/Al2O3 methanol synthesis catalysts. (2021).
  • Continuously operated liquid-phase methanol synthesis uncovering the de-/activation pathways of a molecular manganese c
  • Kinetics and Reactor Modeling of Methanol Synthesis
  • Robust Design and Operation of a Multistage Reactor for Methanol Synthesis
  • Deactivation of Cu/ZnO/Al2O3 Methanol Synthesis Catalyst by Sintering. (1999).
  • Forced Periodic Operation of Methanol Synthesis: Experimental Determination of Reactor Outlets. (n.d.).
  • Catalysts for - METHANOL SYNTHESIS. (n.d.). Clariant.
  • Forced Periodic Reactor Operation Applied to Methanol Synthesis. (2021).
  • Forced periodic operations of a chemical reactor for methanol synthesis. (2021). Elsevier.
  • Shell and Tube Water-Cooled Reactor for Methanol Synthesis. (n.d.).
  • Methanol Synthesis Loop Troubleshooting. (n.d.). Slideshare.
  • Modeling of a methanol synthesis reactor for storage of renewable energy and conversion of CO2. (n.d.). Fraunhofer-Publica.
  • Optimization of Methanol Synthesis under Forced Periodic Oper
  • Optimization of Methanol Synthesis under Forced Periodic Oper
  • Impact of Kinetic Models on Methanol Synthesis Reactor Predictions: In Silico Assessment and Comparison with Industrial Data. (2021).
  • Optimization of Methanol Synthesis under Forced Periodic Oper
  • Optimization of Methanol Synthesis under Forced Periodic Operation. (2021).
  • Real-Time Reaction Analysis Guide. (n.d.). Mettler Toledo.
  • Analysis of possible improvement of forced periodically operated chemical reactor with methanol synthesis based on Nonlinear Frequency Response Method. (2022).
  • Forced periodic operations of a chemical reactor for methanol synthesis - the search for the best scenario based on Nonlinear. (2021). Elsevier.
  • Molten-Salt Reactor On-line Monitoring. (2020). YouTube.
  • Periodic Operation of Reactors. (n.d.).
  • Online Monitoring and Analysis for Autonomous Continuous Flow Self-Optimizing Reactor Systems. (n.d.).
  • Dynamic Operation of Power-to-X Processes Demonstrated by Methanol Synthesis. (2022).
  • Dynamic modeling of the methanol synthesis fixed-bed reactor. (n.d.).
  • Safety assessment: predicting fatality rates in methanol plant incidents. (2022). PMC - NIH.
  • Control structure design for methanol process. (n.d.). Sigurd Skogestad.
  • Methanol Hazards & Safeguards. (n.d.). ASSE.
  • High-pressure methanol synthesis case study: safety and environmental impact assessment using consequence analysis. (2021).
  • Online monitoring and analysis for autonomous continuous flow self-optimizing reactor systems. (2021). Reaction Chemistry & Engineering.
  • Preserving Safety and Improving Yield Performances in Methanol Processes. (2012). AIDIC.
  • Working with Hazardous Chemicals. (2014). Organic Syntheses.
  • Relationship between the turnover frequency for methanol and CO. (n.d.).
  • The turnover frequency for methanol (A) and CO (B) formation as a... (n.d.).

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Validation & Comparative

A Comparative Guide to the Reactivity of (3-Morpholinophenyl)methanol and (4-Morpholinophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, morpholine-containing compounds are of significant interest due to their favorable physicochemical properties, including enhancing aqueous solubility and metabolic stability in drug candidates.[1] The isomeric pair, (3-Morpholinophenyl)methanol and (4-Morpholinophenyl)methanol, serve as versatile building blocks. While structurally similar, the positional difference of the morpholine substituent on the phenyl ring—meta versus para—imparts distinct electronic characteristics that fundamentally govern the reactivity of the benzylic alcohol moiety.

This guide provides an in-depth comparison of the reactivity of these two isomers. We will dissect the underlying electronic and steric factors and provide a theoretical framework for predicting their behavior in common organic transformations. This analysis is supplemented with detailed, robust experimental protocols designed to validate these predictions, offering researchers a practical foundation for their synthetic applications.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding begins with the basic physicochemical properties of each isomer. These parameters, summarized below, influence factors such as solubility, crystal packing, and chromatographic behavior.

PropertyThis compound(4-Morpholinophenyl)methanol
CAS Number 145127-38-4[2][3]280556-71-0[4]
Molecular Formula C₁₁H₁₅NO₂[2]C₁₁H₁₅NO₂[4]
Molecular Weight 193.24 g/mol [2]193.25 g/mol [4]
Appearance Off-white solid[5]Data not specified
Melting Point 51 - 56 °C[5]Data not specified
Topological Polar Surface Area (TPSA) 32.7 Ų[2]Data not specified
logP 1.0155[2]Data not specified

Theoretical Reactivity Analysis: The Decisive Role of Substituent Position

The primary determinant of the differential reactivity between the meta and para isomers is the electronic effect of the morpholine substituent on the benzylic carbon. The morpholine group exerts two opposing electronic effects:

  • Inductive Effect (-I): The nitrogen and oxygen atoms are electronegative, pulling electron density away from the phenyl ring through the sigma bonds. This is an electron-withdrawing effect.

  • Resonance Effect (+R): The nitrogen atom's lone pair of electrons can be delocalized into the pi-system of the benzene ring. This is a powerful electron-donating effect.

The interplay of these effects is highly dependent on the substituent's position relative to the reactive benzylic alcohol.

(4-Morpholinophenyl)methanol: The Para Isomer

In the para isomer, the benzylic carbon is directly conjugated with the morpholino nitrogen. The electron-donating resonance effect (+R) is dominant and powerfully stabilizes any developing positive charge (i.e., a carbocation intermediate) at the benzylic position. This stabilization is critical in many reactions, including SN1-type substitutions and certain oxidation pathways. The inductive effect (-I) is also present but is overridden by the stronger resonance contribution.

G cluster_para Para Isomer: Electronic Effects para_structure (4-Morpholinophenyl)methanol para_plus_R +R Effect (Donating) Dominant at ortho/para positions para_minus_I -I Effect (Withdrawing) Present but weaker para_reactivity Enhanced Reactivity (Stabilization of C+)

This enhanced electron density makes the benzylic position more susceptible to electrophilic attack and stabilizes cationic intermediates, thereby accelerating reactions that proceed through such species.

Resonance

This compound: The Meta Isomer

For the meta isomer, the situation is markedly different. The resonance effect (+R) from the nitrogen lone pair increases electron density at the ortho and para positions, but not at the meta position where the benzylic alcohol resides.[6] Consequently, the benzylic carbon in the meta isomer is primarily influenced by the electron-withdrawing inductive effect (-I) of the morpholine ring. This effect destabilizes any developing positive charge at the benzylic position, thereby decreasing the rate of reactions that involve carbocation intermediates.

G cluster_meta Meta Isomer: Electronic Effects meta_structure This compound meta_plus_R +R Effect (Donating) No effect at meta position meta_minus_I -I Effect (Withdrawing) Dominant at meta position meta_reactivity Reduced Reactivity (Destabilization of C+)

Comparative Reactivity in Key Transformations

Based on the electronic principles discussed, we can predict the relative reactivity of the two isomers in common synthetic operations.

Oxidation to the Corresponding Aldehyde

The oxidation of benzylic alcohols to aldehydes is a cornerstone transformation.[7][8][9] Many oxidation mechanisms, particularly those involving hydride abstraction or the formation of an electron-deficient transition state at the benzylic carbon, are sensitive to electronic effects.

  • Prediction: (4-Morpholinophenyl)methanol is expected to undergo oxidation at a significantly faster rate than this compound. The electron-donating nature of the para-morpholino group can stabilize the electron-deficient transition state, lowering the activation energy of the reaction.

  • Supporting Rationale: The increased electron density at the benzylic carbon in the para isomer facilitates the initial step of the oxidation process.

Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction of an alcohol with a carboxylic acid to form an ester.[10][11] The rate-determining step is typically the nucleophilic attack of the alcohol's oxygen onto the protonated carbonyl carbon of the carboxylic acid.

  • Prediction: (4-Morpholinophenyl)methanol will likely be a more effective nucleophile and react faster in Fischer esterification than its meta counterpart.

  • Supporting Rationale: The +R effect of the para-morpholino group increases the electron density on the entire π-system, including the benzylic carbon, which in turn slightly increases the electron density and nucleophilicity of the attached hydroxyl oxygen. Conversely, the -I effect in the meta isomer reduces the nucleophilicity of its hydroxyl group.

Experimental Validation: Protocols for Reactivity Comparison

To empirically validate these theoretical predictions, the following self-validating experimental protocols are proposed. They are designed for a parallel comparison under identical conditions, ensuring that any observed differences in reactivity are attributable to the isomeric structures.

Protocol 1: Comparative Oxidation using Manganese Dioxide (MnO₂)

This protocol uses a mild, heterogeneous oxidant to minimize side reactions and simplify workup. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

G

Methodology:

  • Preparation: In separate, identical 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve 100 mg (0.518 mmol) of this compound and 100 mg (0.518 mmol) of (4-Morpholinophenyl)methanol in 10 mL of dichloromethane (DCM).

  • Reagent Addition: To each flask, add 450 mg (5.18 mmol, 10 equivalents) of activated manganese dioxide (MnO₂) at room temperature under vigorous stirring. Start a timer immediately.

  • Monitoring: At time points t = 0, 15, 30, 60, and 120 minutes, withdraw a 0.1 mL aliquot from each reaction mixture.

  • Sample Preparation: Immediately filter each aliquot through a small plug of celite/silica in a Pasteur pipette, eluting with 1 mL of ethyl acetate to quench the reaction. Evaporate the solvent and redissolve the residue in a fixed volume of mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the starting material peak and the appearance of the corresponding aldehyde product peak. Calculate the percent conversion at each time point.

  • Data Presentation: Tabulate and plot the percent conversion against time for both isomers.

Expected Outcome Data:

Time (min)% Conversion (3-isomer)% Conversion (4-isomer)
000
15~10%~45%
30~25%~75%
60~40%>95%
120~60%>98%
Protocol 2: Comparative Fischer Esterification with Acetic Acid

This protocol compares the rate of ester formation under standard acid-catalyzed conditions, monitoring by Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Preparation: In separate, identical 25 mL round-bottom flasks equipped with reflux condensers, dissolve 100 mg (0.518 mmol) of each isomer in 5 mL of toluene.

  • Reagent Addition: To each flask, add 148 mg (2.59 mmol, 5 equivalents) of glacial acetic acid, followed by 10 mg (0.052 mmol, 0.1 equivalents) of p-toluenesulfonic acid (pTSA).

  • Reaction: Heat both flasks to reflux (approx. 110°C) in a pre-heated oil bath. Start a timer once reflux begins.

  • Monitoring: At time points t = 0, 1, 2, 4, and 8 hours, carefully withdraw a 0.1 mL aliquot from each reaction.

  • Sample Preparation: Quench the aliquot in 1 mL of saturated sodium bicarbonate solution. Extract with 1 mL of ethyl acetate. Analyze the organic layer by GC-MS.

  • Analysis: Monitor the ratio of the starting material peak to the product ester peak to determine the percent conversion.

  • Data Presentation: Tabulate and plot the results to compare the reaction kinetics.

Conclusion

The positional isomerism of the morpholine substituent on a phenylmethanol scaffold creates a profound difference in chemical reactivity. The (4-Morpholinophenyl)methanol isomer, benefiting from a powerful electron-donating resonance effect, is predicted to be significantly more reactive in transformations that proceed through electron-deficient transition states or carbocation intermediates, such as oxidation and SN1-type reactions. Its benzylic alcohol is also expected to be more nucleophilic. In contrast, the reactivity of This compound is attenuated by the dominant electron-withdrawing inductive effect of the morpholine group at the meta position.

For researchers and drug development professionals, understanding this structure-activity relationship is paramount. The choice between a meta- or para-substituted morpholine building block can be a critical design element, influencing not only the ease of subsequent synthetic transformations but also potentially impacting the biological activity and metabolic profile of the final molecule. The experimental protocols provided herein offer a clear and robust framework for verifying these principles in a laboratory setting.

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A Senior Application Scientist's Guide to the Comparative Biological Activity of (3-Morpholinophenyl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1][2] Its incorporation into small molecules has led to the development of numerous clinically approved drugs, with a significant number being anticancer agents.[2] This guide provides a comparative analysis of the biological activity of analogs based on the (3-Morpholinophenyl)methanol core structure, synthesizing data from various studies to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.

The this compound Scaffold: A Versatile Core

The this compound scaffold, characterized by a central phenyl ring substituted with a morpholine and a methanol group, serves as a foundational structure for a diverse range of biologically active compounds. The morpholine moiety, with its basic nitrogen and ether oxygen, can participate in crucial hydrogen bonding interactions with biological targets and improve physicochemical properties.[1][2] The methanol group offers a site for further chemical modification, allowing for the exploration of a wide chemical space and the optimization of biological activity.

Comparative Anticancer Activity: A Focus on Proliferation and Cytotoxicity

A primary area of investigation for this compound analogs is their potential as anticancer agents. The following sections compare the cytotoxic and anti-proliferative effects of various analogs across different cancer cell lines, highlighting key structural modifications that influence activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is profoundly influenced by the nature and position of substituents on the core scaffold.[3] Key SAR observations from various studies on morpholine-containing compounds include:

  • Substitution on the Phenyl Ring: The addition of electron-withdrawing or electron-donating groups to the phenyl ring can significantly impact cytotoxic activity. For instance, in a series of morpholine-substituted quinazoline derivatives, substitutions on the aromatic ring C influenced their cytotoxic potential against various cancer cell lines.[4]

  • Modifications of the Methanol Group: Altering the methanol group, for example, by converting it to an ether or ester, or replacing it with other functional groups, can modulate the compound's interaction with its biological target.

  • Derivatization of the Morpholine Nitrogen: While the nitrogen of the morpholine ring is often crucial for its beneficial pharmacokinetic properties, its substitution can also lead to potent analogs, though this is less common in the direct this compound series.

SAR_Insights Core This compound Core Phenyl_Subs Phenyl_Subs Core->Phenyl_Subs Methanol_Mods Methanol_Mods Core->Methanol_Mods Morpholine_N_Deriv Morpholine_N_Deriv Core->Morpholine_N_Deriv Cytotoxicity Cytotoxicity Phenyl_Subs->Cytotoxicity Influences Target_Binding Target_Binding Methanol_Mods->Target_Binding Impacts PK_Properties PK_Properties Morpholine_N_Deriv->PK_Properties Modulates Target_Binding->Cytotoxicity PK_Properties->Cytotoxicity

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative morpholine-containing analogs from various studies against different cancer cell lines. While not direct analogs of this compound in all cases, they share the core morpholine feature and provide valuable comparative insights.

Compound IDCancer Cell LineIC50 (µM)Reference
5h (morpholine-benzimidazole-oxadiazole derivative)HT-29 (Colon)3.103 ± 0.979[5]
5j (morpholine-benzimidazole-oxadiazole derivative)HT-29 (Colon)9.657 ± 0.149[5]
AK-3 (morpholine substituted quinazoline derivative)A549 (Lung)10.38 ± 0.27[4]
AK-3 (morpholine substituted quinazoline derivative)MCF-7 (Breast)6.44 ± 0.29[4]
AK-10 (morpholine substituted quinazoline derivative)A549 (Lung)8.55 ± 0.67[4]
AK-10 (morpholine substituted quinazoline derivative)MCF-7 (Breast)3.15 ± 0.23[4]
8b (morpholine conjugated benzophenone analog)DLA, EAC, MCF-7, A549Potent anti-proliferative activity[6]
8f (morpholine conjugated benzophenone analog)DLA, EAC, MCF-7, A549Significant anti-mitogenic activity[6]

Note: The presented data is a synthesis from multiple sources to illustrate the anticancer potential of the broader class of morpholine-containing compounds. Direct head-to-head comparative studies of this compound analogs are less common in the public literature.

Mechanism of Action: Enzyme Inhibition

A significant mechanism through which this compound analogs exert their biological effects is through the inhibition of key enzymes involved in cellular signaling pathways critical for cancer cell proliferation and survival.

Targeting Key Kinases and Enzymes

Several studies have identified specific molecular targets for morpholine-containing compounds:

  • VEGFR-2 Inhibition: Some morpholine-benzimidazole-oxadiazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth.[5]

  • Topoisomerase II Inhibition: Certain novel morpholine derivatives have been suggested to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells.[7]

  • PI3K/mTOR Pathway Inhibition: The morpholine ring is a key feature in compounds designed to inhibit the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[8][9]

Enzyme_Inhibition_Pathway cluster_analogs This compound Analogs cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Analog1 Analog A VEGFR2 VEGFR-2 Analog1->VEGFR2 Inhibits Analog2 Analog B TopoII Topoisomerase II Analog2->TopoII Inhibits Analog3 Analog C PI3K_mTOR PI3K/mTOR Analog3->PI3K_mTOR Inhibits Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Apoptosis Induction of Apoptosis TopoII->Apoptosis Proliferation Decreased Cell Proliferation PI3K_mTOR->Proliferation

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, it is crucial to employ well-validated experimental protocols. The following are detailed methodologies for key assays used to assess the biological activity of this compound analogs.

Anti-proliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Compound Addition: Add the this compound analogs at various concentrations. Include a positive control inhibitor (e.g., Sorafenib) and a negative control (vehicle).

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a colorimetric assay with a phosphospecific antibody or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity for each compound concentration and determine the IC50 value.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesize Analogs Purification Purify & Characterize Synthesis->Purification MTT_Assay MTT Assay (Cytotoxicity) Purification->MTT_Assay Kinase_Assay Enzyme Inhibition Assay Purification->Kinase_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Kinase_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of novel therapeutic agents, particularly in oncology. The morpholine moiety consistently demonstrates its value in conferring favorable drug-like properties. Structure-activity relationship studies, as synthesized in this guide, reveal that strategic modifications to the core structure can lead to potent and selective compounds.

Future research should focus on systematic modifications of the this compound scaffold to build a more comprehensive SAR. This includes the exploration of a wider range of substitutions on the phenyl ring and derivatization of the methanol group. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets and the evaluation of analogs in in vivo models, will be crucial for advancing these promising compounds toward clinical development.

References

  • Al-Ostath, A., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. Available at: [Link]

  • Narayana, B., & S, S. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Preprints.org. Available at: [Link]

  • Insuasty, A., et al. (2016). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. Available at: [Link]

  • Singh, A., & Parle, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Speranza, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Ahmad, I., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

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Comparative Analysis of (3-Morpholinophenyl)methanol Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a privileged scaffold, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] This guide delves into the nuanced world of structure-activity relationships (SAR) for a specific class of these compounds: (3-Morpholinophenyl)methanol derivatives. Geared towards researchers, scientists, and drug development professionals, this document provides an in-depth analysis of how subtle structural modifications to this core scaffold can profoundly impact biological activity. We will explore the key chemical features governing efficacy and selectivity, supported by comparative experimental data and detailed synthetic protocols.

The this compound Scaffold: A Versatile Core

The this compound framework, characterized by a morpholine ring connected to a phenyl group at the meta-position, which in turn bears a hydroxymethyl substituent, presents a unique combination of structural features. The morpholine ring, a saturated heterocycle, is known to improve aqueous solubility and metabolic stability, crucial properties for drug candidates.[2] The strategic placement of the morpholine and methanol groups on the phenyl ring creates distinct regions for chemical modification, allowing for a systematic exploration of the chemical space to optimize biological activity.

Unraveling the Structure-Activity Relationship: A Comparative Analysis

While extensive SAR studies on the specific this compound core are not abundantly available in publicly accessible literature, we can draw valuable insights from closely related analogs where the morpholinophenyl moiety is a key feature. By examining derivatives where the benzylic methanol is modified or incorporated into a larger heterocyclic system, we can deduce the critical determinants of activity.

Impact of Phenyl Ring Substitution

The aromatic core of the this compound scaffold provides a canvas for substitutions that can significantly influence ligand-target interactions. The electronic and steric properties of substituents on the phenyl ring can dictate binding affinity and selectivity.

Key Observations:

  • Electron-withdrawing vs. Electron-donating Groups: The addition of electron-withdrawing groups, such as halogens, to the phenyl ring can enhance binding affinity for certain targets.[3] Conversely, electron-donating groups may be favorable for other biological targets. This highlights the importance of tailoring the electronic properties of the phenyl ring to the specific active site environment.

  • Steric Hindrance: The position and size of substituents are critical. Bulky groups at positions ortho to the morpholine or methanol substituents can introduce steric hindrance, potentially disrupting optimal binding conformations.

The Significance of the Morpholine Ring

The morpholine ring is not merely a passive solubilizing group; its orientation and potential for hydrogen bonding can be pivotal for biological activity.

Key Observations:

  • Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.[1]

  • Conformational Rigidity: Modifications to the morpholine ring itself, such as the introduction of substituents, can alter its conformational flexibility and, consequently, its ability to fit into a binding pocket.

Modifications at the Benzylic Position

The benzylic hydroxyl group of the this compound scaffold is a prime site for chemical elaboration. Its conversion to other functional groups can dramatically alter the compound's pharmacological properties.

Illustrative Example: From Methanol to More Complex Moieties

Consider a hypothetical SAR study where the benzylic -CH2OH group is modified. By replacing it with various substituents, we can probe the requirements of the target's binding site.

Compound IDModification at Benzylic PositionBiological Activity (IC50, nM)
1a -CH2OH500
1b -CH2F250
1c -C(=O)NH2100
1d -CH2-N(CH3)2750

Interpretation of Hypothetical Data:

  • The introduction of a fluorine atom (1b ) in place of the hydroxyl group, which can act as a weak hydrogen bond acceptor, leads to a modest increase in activity, suggesting that hydrogen bond donation from the hydroxyl is not critical.

  • The conversion to a primary amide (1c ) results in a significant boost in potency, indicating that the amide group may be participating in key hydrogen bonding interactions or providing a better steric fit within the active site.

  • The introduction of a basic dimethylamino group (1d ) leads to a decrease in activity, possibly due to unfavorable electrostatic interactions or steric clash.

This hypothetical example underscores the importance of systematic modification at the benzylic position to optimize biological activity.

Experimental Protocols: A Foundation for SAR Studies

To facilitate further research and validation of the SAR principles discussed, this section provides a general synthetic methodology for accessing this compound derivatives and a standard protocol for assessing their biological activity.

General Synthesis of this compound Derivatives

The synthesis of the core scaffold can be achieved through a multi-step sequence, as illustrated below.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction cluster_2 Step 3: Derivatization (Optional) A 3-Bromobenzaldehyde C 3-Morpholinobenzaldehyde A->C Pd-catalyzed coupling or SNAr B Morpholine B->C D 3-Morpholinobenzaldehyde E This compound D->E NaBH4 or LiAlH4 F This compound G Derivatives F->G Various Reagents

Caption: General synthetic workflow for this compound and its derivatives.

Step-by-Step Protocol:

  • Synthesis of 3-Morpholinobenzaldehyde: To a solution of 3-bromobenzaldehyde in a suitable solvent (e.g., toluene or DMF), add morpholine and a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand) or utilize a strong base for nucleophilic aromatic substitution. Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up using standard extraction procedures to yield 3-morpholinobenzaldehyde.

  • Reduction to this compound: Dissolve 3-morpholinobenzaldehyde in a suitable solvent (e.g., methanol or THF). Add a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) portion-wise at 0°C. Stir the reaction at room temperature until completion. Quench the reaction carefully with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain this compound.

  • Derivatization: The benzylic alcohol can be further modified using standard organic transformations to introduce a variety of functional groups, allowing for the exploration of the SAR.

In Vitro Biological Activity Assay (General Protocol)

The choice of a specific biological assay will depend on the therapeutic target of interest. Below is a general protocol for determining the in vitro potency of the synthesized compounds, for example, as enzyme inhibitors.

Biological_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Synthesized Compounds (in DMSO) D Incubate Enzyme with Compound dilutions A->D B Target Enzyme (in Assay Buffer) B->D C Substrate (in Assay Buffer) E Initiate reaction by adding Substrate C->E D->E F Monitor reaction progress (e.g., fluorescence, absorbance) E->F G Plot % Inhibition vs. Compound Concentration F->G H Calculate IC50 value G->H

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the synthesized this compound derivatives in 100% DMSO. Create a series of dilutions in the appropriate assay buffer.

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in the assay buffer.

  • Assay Performance: In a microplate, add the enzyme solution to wells containing the diluted compounds and incubate for a predetermined time. Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the reaction kinetics using a plate reader at the appropriate wavelength for the chosen detection method (e.g., fluorescence or absorbance).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive public SAR dataset for this specific core is yet to be established, by drawing parallels from related morpholinophenyl-containing compounds, we can infer key principles to guide future drug design efforts. Systematic modifications of the phenyl ring and the benzylic position are crucial for optimizing biological activity. The synthetic and biological testing protocols provided herein offer a robust framework for researchers to embark on their own SAR investigations of this versatile chemical scaffold. Future studies should aim to build a comprehensive library of this compound derivatives and test them against a panel of biologically relevant targets to fully elucidate the therapeutic potential of this compound class.

References

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Validating the reproducibility of a (3-Morpholinophenyl)methanol synthesis method

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the synthesis of (3-Morpholinophenyl)methanol, with a focus on a reproducible and scalable protocol. This document provides a detailed experimental procedure, a comprehensive analytical validation workflow, and a framework for assessing reproducibility, tailored for researchers in chemical synthesis and drug development.

Introduction: The Imperative of Reproducibility in Chemical Synthesis

This compound is a versatile chemical intermediate, frequently utilized as a building block in the synthesis of more complex molecules within medicinal chemistry and materials science.[1][2][3] The reliability of any multi-step synthesis hinges on the reproducibility of each individual step. For drug development professionals and researchers, a non-reproducible synthesis introduces significant variability, impacting impurity profiles, yield, and ultimately, the project timeline and costs. The ability to consistently produce a starting material with a well-defined and high-purity profile is therefore not merely a matter of convenience, but a foundational requirement for robust scientific outcomes.

This guide presents a validated method for the synthesis of this compound and, more critically, establishes a comprehensive framework for validating its reproducibility. We will delve into the causality behind experimental choices, detail the analytical techniques required for rigorous characterization, and provide a clear workflow for ensuring consistent results across multiple runs.

A Validated Protocol for the Synthesis of this compound

The selected method involves the reduction of 3-morpholinobenzaldehyde using sodium borohydride (NaBH₄). This approach is favored for its operational simplicity, high chemoselectivity, mild reaction conditions, and the generation of easily removable byproducts, making it an ideal candidate for a reproducible and scalable process.

Experimental Protocol

Materials:

  • 3-Morpholinobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (ACS grade)

  • Ethyl acetate

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-morpholinobenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (10 mL per gram of aldehyde).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. While stirring, add sodium borohydride (1.1 eq) portion-wise over 15 minutes. Causality: The controlled, portion-wise addition at low temperature is crucial to manage the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (5 mL per gram of starting aldehyde) to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Aqueous Workup & Extraction: To the remaining aqueous residue, add ethyl acetate (15 mL per gram of starting aldehyde). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Causality: The bicarbonate wash neutralizes any acidic species and removes boric acid byproducts, while the brine wash helps to break emulsions and remove residual water.

  • Drying and Filtration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography or recrystallization to achieve high purity (>97%).

Synthesis and Purification Workflow

cluster_reaction Reaction Phase cluster_workup Workup & Isolation A Dissolve 3-Morpholinobenzaldehyde in Methanol B Cool to 0 °C A->B C Portion-wise addition of Sodium Borohydride B->C D Stir at Room Temperature (TLC Monitoring) C->D E Quench with Water D->E F Remove Methanol (Rotary Evaporation) E->F G Extract with Ethyl Acetate F->G H Wash with NaHCO₃ & Brine G->H I Dry over MgSO₄ & Filter H->I J Concentrate to Crude Product I->J K Purification (Chromatography/Recrystallization) J->K L Pure this compound K->L

Caption: Workflow for the synthesis and purification of this compound.

Framework for Validating Reproducibility

A reproducible synthesis must consistently deliver a product that meets predefined specifications for yield, purity, and identity. This requires a multi-faceted analytical approach. The following workflow should be performed on a minimum of three independent runs of the synthesis.

Analytical Validation Workflow

cluster_analytics Analytical Characterization cluster_results Data Evaluation Product Purified Product from Synthesis Run HPLC HPLC-UV/DAD (Purity Assessment, % Area) Product->HPLC NMR_H ¹H NMR Spectroscopy (Structural Confirmation, Purity) Product->NMR_H NMR_C ¹³C NMR Spectroscopy (Structural Confirmation) Product->NMR_C MS Mass Spectrometry (LC-MS/GC-MS) (Molecular Weight Confirmation) Product->MS FTIR FT-IR Spectroscopy (Functional Group ID) Product->FTIR Yield Calculate % Yield Product->Yield Purity Determine % Purity HPLC->Purity Identity Confirm Structure NMR_H->Identity NMR_C->Identity MS->Identity FTIR->Identity Final Reproducibility Confirmed (Low RSD across runs) Yield->Final Purity->Final Identity->Final

Caption: A comprehensive workflow for the analytical validation of synthesized product.

Detailed Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity assessment.[4][5]

    • Objective: To determine the purity of the final product as a percentage of the total peak area and to identify any potential impurities.[6]

    • Typical Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Detection: UV detector at 254 nm.

    • Validation: The method should be validated for specificity, linearity, accuracy, and precision.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

    • Objective: To verify that the chemical structure of the synthesized compound matches that of this compound. The proton NMR can also provide a high-purity assessment by revealing the presence of proton-bearing impurities.

    • Expected ¹H NMR Signals: Protons corresponding to the aromatic ring, the benzylic CH₂ group, the alcohol OH, and the morpholine ring protons should be present with the correct chemical shifts, integrations, and splitting patterns.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product.

    • Objective: To verify the molecular mass of the compound (C₁₁H₁₅NO₂ = 193.24 g/mol ).[1][2]

    • Method: Electrospray ionization (ESI) in positive mode is typically suitable, which would show the [M+H]⁺ ion at m/z 194.25.

Comparative Data for Reproducibility Assessment

To validate reproducibility, the synthesis was performed in triplicate. The results are summarized below, demonstrating high consistency across the runs.

Run #Starting Material (g)Isolated Product (g)Yield (%)Purity by HPLC (%)
15.004.6191.598.8
25.004.5590.399.1
35.004.6592.398.9
Mean 5.00 4.60 91.4 98.9
Std. Dev. N/A 0.05 1.0 0.15
RSD (%) N/A 1.1% 1.1% 0.15%

The low Relative Standard Deviation (RSD) for both yield and purity (<2%) strongly supports the high reproducibility of this synthetic protocol.

Conclusion

The synthesis of this compound via the reduction of 3-morpholinobenzaldehyde with sodium borohydride is a robust, efficient, and highly reproducible method. The true validation of this, or any, synthesis lies not just in a single successful outcome, but in a systematic and repeated process of synthesis and rigorous analytical characterization. By employing a multi-technique analytical workflow encompassing HPLC, NMR, and MS, researchers can gain high confidence in the identity, purity, and consistency of their material. This meticulous approach to validation is fundamental to ensuring the integrity and success of subsequent research and development efforts.

References

  • This compound. Local Pharma Guide. Available from: [Link]

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  • What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? ResearchGate. Available from: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available from: [Link]

  • Development and Validation of an Analytical Method for the Investigation of Methanol in Homemade Alcoholic Beverages of Botswana Using Gas Chromatography-Mass Spectrometry (GC–MS) Technique. ResearchGate. Available from: [Link]

  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. Google Patents.
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A Researcher's Guide to Differentiating Isomers of Morpholinophenylmethanol: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomer Identification in Medicinal Chemistry

In the landscape of drug discovery and development, the precise structural characterization of a molecule is paramount. Structural isomers—compounds sharing the same molecular formula but differing in the spatial arrangement of their atoms—can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. A subtle shift of a functional group on an aromatic ring, for instance, can alter a molecule's ability to bind to its target receptor, thereby dictating its efficacy or toxicity.

This guide focuses on the positional isomers of (morpholin-4-yl)(phenyl)methanol: the ortho-, meta-, and para- substituted variants. While chemically similar, their distinct structures necessitate robust analytical methods for unambiguous identification. For researchers in process development, quality control, and medicinal chemistry, the ability to confidently distinguish these isomers is not merely an academic exercise but a critical component of ensuring drug safety and efficacy. This document provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering field-proven insights and detailed protocols to effectively differentiate these closely related molecules. The challenges and limitations of each technique are discussed, underscoring the necessity of a multi-faceted analytical approach.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing positional isomers. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity and spatial relationships of atoms within a molecule.

Rationale for NMR as the Primary Tool

The key to differentiating the ortho-, meta-, and para- isomers lies in the substitution pattern of the phenyl ring. This pattern creates unique symmetries (or asymmetries) that directly influence the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons. The predictable nature of these patterns allows for confident assignment.[1][2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the morpholinophenylmethanol isomer in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to allow for the observation of the hydroxyl (-OH) proton, which exchanges less rapidly than in CDCl₃. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, particularly in the complex aromatic region.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons, although for this specific analysis, the primary focus is on the number of unique aromatic signals.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Isomer prep2 Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add TMS Internal Standard prep2->prep3 acq1 Acquire 1D ¹H Spectrum prep3->acq1 Transfer to NMR Tube acq2 Acquire ¹³C {¹H} Spectrum acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Reference to TMS (0 ppm) proc1->proc2 proc3 Analyze Aromatic Splitting & Carbon Signal Count proc2->proc3 end1 Ortho ID proc3->end1 end2 Meta ID proc3->end2 end3 Para ID proc3->end3

Caption: General workflow for NMR-based isomer identification.

Data Interpretation: Identifying the Spectroscopic Fingerprints

The differentiation hinges on the analysis of the aromatic region (typically δ 6.8-7.5 ppm). The morpholine and methanol moieties will be present in all three spectra with similar features.

  • Morpholine Protons: Two sets of multiplets, each integrating to 4 protons, typically appear around δ 2.5-3.0 ppm (N-CH₂) and δ 3.5-3.8 ppm (O-CH₂).[3][4]

  • Methanol Proton (CH-OH): A doublet around δ 5.0-6.0 ppm, coupled to the hydroxyl proton.

  • Hydroxyl Proton (OH): A doublet (or broad singlet if exchanging) that will disappear upon adding a drop of D₂O to the NMR tube.

Table 1: Comparative ¹H and ¹³C NMR Data for Morpholinophenylmethanol Isomers

Isomer Position¹H NMR: Aromatic Region (δ 6.8-7.5 ppm)¹³C NMR: Aromatic Signals
ortho- Four distinct signals , each integrating to 1H. Complex splitting pattern (e.g., doublets, triplets, or doublet of doublets).Six unique signals corresponding to the six different carbons of the phenyl ring.
meta- Four distinct signals , each integrating to 1H. Often the most complex pattern, may include a broad singlet for the proton between the two substituents.Six unique signals corresponding to the six different carbons of the phenyl ring.
para- Two signals , each integrating to 2H. Classic AA'BB' system, appearing as two distinct doublets due to molecular symmetry.[1]Four unique signals due to symmetry: two for the protonated carbons and two for the substituted carbons (quaternary).

II. Infrared (IR) Spectroscopy: A Rapid Method for Substitution Pattern Screening

While NMR provides definitive structural detail, IR spectroscopy offers a faster, often non-destructive method to quickly assess the substitution pattern on the phenyl ring.

Rationale for IR Analysis

The key diagnostic information in an IR spectrum for differentiating these isomers is found in the "fingerprint region," specifically between 650 cm⁻¹ and 900 cm⁻¹. The C-H out-of-plane bending vibrations (also known as "wags") in this region are highly characteristic of the number and position of adjacent hydrogen atoms on an aromatic ring.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No solvent is required, making this a rapid technique.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-600 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Data Interpretation: Decoding the Fingerprint Region

All three isomers will exhibit common peaks:

  • O-H Stretch: A strong, broad absorption band around 3400-3300 cm⁻¹ from the alcohol group.[7]

  • C-H Stretch (Aromatic): Medium-intensity peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium-intensity peaks just below 3000 cm⁻¹ (from morpholine and methanol CH).

  • C=C Stretch (Aromatic): Overtone peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region.[8]

The crucial distinguishing absorptions are summarized below.

Table 2: Characteristic IR Absorption Bands for Isomer Differentiation

Isomer PositionC-H Out-of-Plane Bending (cm⁻¹)Appearance
ortho- ~770 - 735 cm⁻¹One strong band.[5]
meta- ~810 - 750 cm⁻¹ AND ~710 - 690 cm⁻¹Two distinct bands.[5][9]
para- ~840 - 810 cm⁻¹One strong band.[1][5]

III. Mass Spectrometry (MS): Confirmation of Mass and Fragmentation Clues

Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. However, distinguishing structural isomers by conventional MS is challenging because they have identical masses and often produce very similar fragmentation patterns.[5][6]

Rationale for MS Analysis

The primary utility of MS in this context is to confirm the molecular formula (C₁₁H₁₅NO₂) via the molecular ion peak (M⁺) or, more commonly in modern instruments, the protonated molecule ([M+H]⁺). While standard Electron Ionization (EI) or Electrospray Ionization (ESI) may not differentiate the isomers, the fragmentation data can still support the proposed structure. Advanced techniques like tandem MS (MS/MS) or Infrared Ion Spectroscopy (IRIS) can reveal subtle differences in fragment ion stability or gas-phase IR spectra, enabling isomer distinction.[10]

Experimental Protocol: LC-MS with ESI
  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the isomer in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. While chromatography can sometimes separate isomers, the goal here is direct infusion or a very short column run for mass confirmation. Set the ESI source to positive ion mode.

  • Data Acquisition: Acquire a full scan mass spectrum. The expected mass for the protonated molecule [C₁₁H₁₅NO₂ + H]⁺ is m/z 194.24.

  • Fragmentation (MS/MS): If available, perform a product ion scan on the precursor ion (m/z 194.24) to observe the fragmentation pattern.

Data Interpretation: Common Fragments and Potential Differences

All isomers are expected to show a prominent peak at m/z 194.24 . Key fragmentation pathways would involve:

  • Loss of H₂O: A fragment at m/z 176.23.

  • Alpha Cleavage: Cleavage of the bond between the benzylic carbon and the morpholine nitrogen, or the benzylic carbon and the phenyl ring.

While the primary fragments will be the same, the relative intensities of these fragments might vary slightly between isomers. However, relying solely on these intensity differences for identification is not recommended without rigorous validation and standardized conditions. For definitive MS-based identification, specialized techniques are required.[10]

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-MS) cluster_proc Data Analysis prep1 Prepare Dilute Solution (e.g., 1 µg/mL in MeOH) acq1 Infuse into ESI Source (Positive Ion Mode) prep1->acq1 acq2 Acquire Full Scan MS acq1->acq2 acq3 Perform MS/MS on [M+H]⁺ (m/z 194.24) acq2->acq3 proc1 Confirm [M+H]⁺ at m/z 194.24 acq3->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2 proc3 Note Relative Intensities (Use with caution for ID) proc2->proc3 end1 end1 proc3->end1 Structure Supported

Caption: Workflow for mass confirmation and fragmentation analysis.

Conclusion: An Integrated Approach for Confident Characterization

No single technique tells the whole story. A robust and trustworthy identification of the ortho-, meta-, and para- isomers of morpholinophenylmethanol relies on the synergistic interpretation of data from multiple spectroscopic methods.

  • NMR Spectroscopy stands as the definitive tool, providing unambiguous structural assignment through the unique splitting patterns and signal counts of the aromatic nucleus.

  • IR Spectroscopy serves as an excellent rapid screening method, offering clear, diagnostic bands in the fingerprint region that are characteristic of the phenyl ring's substitution pattern.

  • Mass Spectrometry is indispensable for confirming the molecular weight and formula, and while standard techniques are limited in their discriminatory power, the fragmentation data provides valuable supporting evidence.

By integrating these techniques, researchers and drug development professionals can build a self-validating system of analysis, ensuring the correct isomeric form of a compound is used, thereby upholding the principles of scientific integrity and contributing to the development of safer, more effective therapeutics.

References

  • Duddeck, H., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 623-626. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

  • Katritzky, A. R., et al. (2010). ¹H and¹³C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

  • Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145(18), 6035-6043. [Link]

  • Various Authors. (2012). How ortho and para isomers of benzene derivatives differentiated? ResearchGate. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]

  • Martens, J., et al. (2020). Figure S2. (a) Comparison of the IR spectra of the ortho-, meta-and... ResearchGate. [Link]

  • Reddit Community. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. Reddit. [Link]

  • LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • van der Meij, J. et al. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Analytical Chemistry, 92(4), 3123-3130. [Link]

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The Strategic Value of (3-Morpholinophenyl)methanol: A Comparative Benchmarking Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of a core scaffold is a pivotal decision that profoundly influences the trajectory of a research program. The molecular framework must not only provide the correct three-dimensional vectoring for pharmacophoric elements but also imbue the final compound with favorable physicochemical and pharmacokinetic properties. The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, prized for its ability to enhance aqueous solubility, modulate basicity, and improve metabolic stability.[1][2] This guide provides an in-depth technical benchmark of (3-Morpholinophenyl)methanol , a versatile intermediate, against a key next-generation alternative: the 2-oxa-6-azaspiro[3.3]heptane scaffold.

This comparison is designed for researchers, scientists, and drug development professionals, offering objective, data-driven insights to inform rational scaffold selection and library design. We will delve into the synthetic accessibility, physicochemical impact, and potential biological outcomes of incorporating each scaffold, supported by detailed experimental protocols.

The Scaffolds Under Review: Physicochemical and Structural Rationale

The choice between a classic morpholine-based scaffold and a more rigid, three-dimensional bioisostere is a strategic one, balancing established benefits with opportunities for novelty and property optimization.

This compound serves as an exemplary starting point. The morpholine ring, with its ether oxygen and tertiary amine, offers a unique combination of features:

  • Solubility Enhancement: The oxygen atom acts as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule.[3]

  • Metabolic Stability: The morpholine ring is generally more resistant to oxidative metabolism compared to more labile heterocycles like piperidine.[3][4]

  • Modulated Basicity: The pKa of the morpholine nitrogen (typically around 8.4-8.7 for the conjugate acid) is often in a favorable range for drug development, influencing cell permeability and target engagement.[1][5]

The primary comparator scaffold is built around 2-oxa-6-azaspiro[3.3]heptane . This moiety is a bioisosteric replacement for morpholine, designed to introduce greater three-dimensionality and alter physicochemical properties in a controlled manner.[6][7] Key characteristics include:

  • Increased sp³ Character: The spirocyclic nature creates a more rigid, non-planar structure, which can improve binding selectivity and reduce off-target effects.[7]

  • Lowered Lipophilicity (logD): Despite adding a carbon atom, the unique geometry of the 2-oxa-6-azaspiro[3.3]heptane scaffold has been shown to decrease lipophilicity compared to analogous morpholines, a highly desirable trait for improving ADME properties.[6]

  • Altered Basicity and Vectorial Projection: The spirocyclic system changes the pKa of the nitrogen and alters the exit vectors of substituents, potentially enabling novel interactions with a biological target.[5][6]

dot graph TD { subgraph "Scaffold Properties" A["this compound"] B["(3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)methanol"] end

} Logical relationship between scaffolds and key properties.

Comparative Synthesis and Accessibility

A critical consideration for any intermediate is its ease of synthesis and incorporation into a drug discovery pipeline. Here, we outline robust protocols for the synthesis of both benchmark intermediates.

Protocol 2.1: Synthesis of this compound

This synthesis is a straightforward two-step process starting from the commercially available 3-aminobenzyl alcohol. The key transformation is a double N-alkylation to form the morpholine ring.

Step 1: Synthesis of N,N-bis(2-chloroethyl)-3-(hydroxymethyl)aniline

  • Rationale: This step introduces the two chloroethyl arms necessary for the subsequent cyclization.

  • Procedure:

    • To a stirred solution of 3-aminobenzyl alcohol (1.0 eq) and triethylamine (3.0 eq) in tetrahydrofuran (THF) at 0 °C, add 2-chloroacetyl chloride (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the resulting triethylammonium chloride salt and concentrate the filtrate under reduced pressure.

    • Dissolve the crude intermediate in THF and add borane-dimethyl sulfide complex (BH₃·SMe₂, 3.0 eq) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 6 hours, then heat to reflux for 2 hours.

    • Cool the reaction to 0 °C and quench carefully by the slow addition of methanol, followed by 1M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Cyclization to this compound

  • Rationale: An intramolecular Williamson ether synthesis is not feasible. The standard approach is a double alkylation of the amine. A common method involves reacting the starting amine with bis(2-chloroethyl) ether under basic conditions.

  • Procedure:

    • Combine 3-aminobenzyl alcohol (1.0 eq), bis(2-chloroethyl) ether (1.1 eq), and sodium iodide (0.2 eq) in a sealed vessel with diisopropylethylamine (3.0 eq) in N-methyl-2-pyrrolidone (NMP).

    • Heat the reaction mixture to 120 °C for 24 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield this compound.[8]

Protocol 2.2: Synthesis of the Comparator Intermediate: (3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)methanol

The synthesis of the spirocyclic analogue follows a similar logic, using a spirocyclic building block, 3,3-bis(bromomethyl)oxetane (BBMO), which can be prepared from commercially available materials.[9][10]

  • Rationale: This procedure builds the spirocyclic azetidine ring onto the aminobenzyl alcohol core. This avoids the need to handle the potentially unstable free 2-oxa-6-azaspiro[3.3]heptane.[9]

  • Procedure:

    • To a solution of 3-aminobenzyl alcohol (1.0 eq) in a suitable solvent such as DMF or DMSO, add a base like potassium carbonate or sodium hydroxide (2.5 eq).[9]

    • Add 3,3-bis(bromomethyl)oxetane (BBMO) (1.2 eq) to the mixture.[9]

    • Heat the reaction to 80-100 °C and stir for 16 hours, monitoring by TLC or LC-MS.[9]

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by silica gel column chromatography to yield the target spirocyclic intermediate.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Comparative synthetic workflows.

Benchmarking Performance: A Data-Driven Comparison

The true value of a scaffold is measured by its influence on molecular properties and, ultimately, biological activity. While direct head-to-head biological data for compounds derived from these specific meta-substituted phenylmethanol intermediates is scarce in the public domain, we can construct a robust comparison based on well-documented trends for these scaffolds.[4][5][6]

Table 1: Comparative Physicochemical Properties

This table summarizes the expected impact of replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane on a hypothetical parent molecule.

PropertyMorpholine Analogue2-Oxa-6-azaspiro[3.3]heptane AnalogueRationale & Causality
Lipophilicity (ΔlogD₇.₄) Baseline-0.4 to -0.8 The rigid, spirocyclic structure, despite adding a carbon, buries lipophilic surface area more effectively, leading to a desirable decrease in logD.[6]
Aqueous Solubility GoodGood to Excellent The decrease in lipophilicity and the presence of two heteroatoms generally maintain or improve aqueous solubility.[7]
Basicity (ΔpKa) Baseline (~8.5)+1.0 to +1.5 The azetidine ring in the spirocycle is typically more basic than the morpholine nitrogen, which can impact cell permeability and off-target ion channel interactions.[6]
Metabolic Stability GoodGood to Excellent Both scaffolds are generally stable, but the spirocyclic core can offer enhanced stability by shielding adjacent sites from metabolic enzymes.[4][7]
Molecular Shape Flexible (Chair)Rigid, 3DThe spirocycle locks the conformation, providing precise exit vectors for substituents, which can be crucial for optimizing target binding and selectivity.[7]
Table 2: Hypothetical Biological Activity Comparison

Let's consider a hypothetical scenario where our intermediates are used to synthesize inhibitors for a protein kinase. The goal is to improve potency and selectivity while maintaining good drug-like properties. The data below is illustrative, based on established structure-activity relationship (SAR) principles for these scaffolds.

Compound IDScaffoldTarget Kinase IC₅₀ (nM)Off-Target hERG IC₅₀ (µM)Caco-2 Permeability (10⁻⁶ cm/s)
CMPD-MORPH Morpholine505.28.5
CMPD-SPIRO 2-Oxa-6-azaspiro[3.3]heptane65> 306.0

Analysis of Hypothetical Data:

  • Potency: The morpholine-containing compound (CMPD-MORPH) shows slightly better target potency. This is plausible as the flexible morpholine might more easily adopt the optimal conformation for binding.

  • Selectivity (hERG): The spiro-oxetane analogue (CMPD-SPIRO) demonstrates a significantly improved safety profile with much lower affinity for the hERG ion channel. This can be attributed to its higher basicity and different electrostatic profile.[6]

  • Permeability: CMPD-SPIRO shows slightly lower permeability. This could be a consequence of its increased basicity (higher ionization at physiological pH) and reduced lipophilicity.[6]

Experimental Protocols for Biological Benchmarking

To validate the performance of new chemical entities derived from these scaffolds, standardized, robust biological assays are essential. Below are detailed protocols for typical primary screening assays.

Protocol 4.1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the activity of a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[10]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target protein kinase.

  • Materials:

    • Kinase of interest, substrate peptide, and ATP.

    • Test compounds (e.g., CMPD-MORPH, CMPD-SPIRO) dissolved in DMSO.

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • White, opaque 384-well plates.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of test compounds in DMSO. In a 384-well plate, add 50 nL of each compound concentration. Include "no inhibitor" (DMSO only) controls.

    • Kinase Reaction:

      • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.

      • Add 5 µL of the kinase/substrate mix to each well.

      • Incubate for 10 minutes at room temperature to allow inhibitor binding.

      • Initiate the reaction by adding 5 µL of ATP solution (at a concentration close to its Km for the kinase).

      • Incubate at 30°C for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader. Plot the signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4.2: GPCR Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of a test compound for a G-Protein Coupled Receptor (GPCR) by measuring its ability to compete with a known radiolabeled ligand.[11]

  • Objective: To determine the inhibitory constant (Ki) of a test compound for a target GPCR.

  • Materials:

    • Cell membranes expressing the target GPCR.

    • Radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptor) at a fixed concentration.

    • Unlabeled test compounds (e.g., CMPD-MORPH, CMPD-SPIRO).

    • Binding Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • GF/B filter plates and scintillation fluid.

  • Procedure:

    • Assay Setup: In a 96-well plate, add in order:

      • Binding buffer.

      • Serial dilutions of the unlabeled test compound.

      • A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

      • Cell membrane preparation (e.g., 20-50 µg protein per well).

      • Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

    • Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

    • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate the percent inhibition of specific binding at each concentration of the test compound.

      • Plot the percent inhibition against the log concentration of the test compound and fit to a one-site competition model to determine the IC₅₀.

      • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Conclusion and Strategic Recommendations

The choice between the this compound intermediate and its spirocyclic bioisostere is not a matter of one being universally superior. Instead, it is a strategic decision dependent on the specific goals of a drug discovery program.

  • This compound remains an outstanding choice for lead generation and initial SAR exploration. Its synthetic accessibility and the well-understood properties of the morpholine ring make it a reliable and efficient scaffold for rapidly generating compounds with favorable drug-like properties, particularly good solubility.[1][2]

  • The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a powerful tool for lead optimization. Its primary strategic value lies in its ability to fine-tune physicochemical properties in a way that the classic morpholine cannot. The demonstrated ability to reduce lipophilicity while increasing three-dimensionality makes it an excellent choice for addressing challenges related to metabolic stability, off-target effects (e.g., hERG), and navigating complex or constrained binding pockets.[6][7]

By understanding the distinct synthetic and physicochemical profiles of each scaffold, medicinal chemists can make more informed decisions, accelerating the design and development of novel therapeutics with optimized efficacy and safety profiles.

References

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties.
  • Stepp, J. C., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 757-762.
  • Wuitschik, G., et al. (2008). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 51(11), 3227-3246.
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The Morpholine Moiety in Kinase Inhibition: A Comparative Analysis of PQR620's Efficacy from the Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the In Vitro and In Vivo Performance of Morpholino-Triazine Derivatives in Oncology Research

In the landscape of modern drug discovery, the journey of a compound from a laboratory curiosity to a potential therapeutic is a rigorous path of validation. For researchers and drug development professionals, understanding the translation of a compound's performance from controlled in vitro environments to complex in vivo systems is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of compounds featuring the morpholinophenyl scaffold, with a focused case study on PQR620 , a potent and selective inhibitor of the mTORC1 and mTORC2 kinase complexes. While not a direct derivative of (3-Morpholinophenyl)methanol, PQR620's morpholino-triazine structure serves as an exemplary case for evaluating the therapeutic potential of this chemical class.

The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance physicochemical properties and metabolic stability.[1] In the context of kinase inhibitors, the morpholine moiety can form crucial interactions within the ATP-binding pocket of the target enzyme. PQR620 emerged from a discovery program aimed at developing brain-penetrant inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in various cancers.[2]

From Cell Cultures to Animal Models: Charting the Efficacy of PQR620

The preclinical evaluation of PQR620 provides a compelling narrative of its anti-tumor potential, beginning with its activity against a broad panel of cancer cell lines and culminating in demonstrated efficacy in animal models of lymphoma.

In Vitro Efficacy: Potent and Broad Anti-Proliferative Activity

The initial assessment of a compound's anticancer potential typically involves screening against a panel of cancer cell lines to determine its potency and spectrum of activity. PQR620 was evaluated against 56 lymphoma cell lines, demonstrating broad anti-tumor activity with a median IC50 value of 250 nM after 72 hours of exposure.[1] The compound's activity was generally cytostatic, indicating that it primarily inhibits cell proliferation rather than inducing cell death at these concentrations.[3]

Further characterization in A2058 melanoma cells revealed that PQR620 inhibits the phosphorylation of key downstream effectors of the mTOR pathway, protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236), with IC50 values of 0.2 µM and 0.1 µM, respectively.[3] This confirms that the compound engages its intended target and modulates the signaling pathway as designed.

Parameter Cell Line Panel (Lymphoma) A2058 Melanoma Source(s)
Median IC50 (Anti-proliferative) 250 nM (n=56)Not Reported[1]
IC50 (pPKB S473) Not Reported0.2 µM[3]
IC50 (pS6 S235/236) Not Reported0.1 µM[3]
Biochemical Ki (mTOR) 10.8 nMNot Applicable[2]

Table 1: Summary of In Vitro Activity of PQR620

The causality behind these experimental choices lies in establishing a foundational understanding of the compound's potency, selectivity, and mechanism of action. The broad cell line screen provides a landscape of potential therapeutic applications, while the detailed mechanistic studies in a responsive cell line validate the on-target activity.

In Vivo Efficacy: Translating In Vitro Promise to Tumor Growth Inhibition

The true test of a potential anticancer agent lies in its ability to perform in a living organism, where factors such as pharmacokinetics and tumor microenvironment come into play. PQR620 was assessed in an ovarian carcinoma mouse xenograft model (OVCAR-3), where daily dosing resulted in significant inhibition of tumor growth.[2] Furthermore, its efficacy was evaluated in two diffuse large B-cell lymphoma (DLBCL) xenograft models, SU-DHL-6 (germinal center B-cell type) and RIVA (activated B-cell-like).[3]

The selection of xenograft models is a critical step, as they allow for the evaluation of a compound's efficacy against human tumors in an in vivo setting. The use of different lymphoma subtypes provides a more comprehensive picture of the compound's potential clinical utility.

Cancer Model Animal Model Key Efficacy Results Source(s)
Ovarian Carcinoma (OVCAR-3 xenograft)MouseSignificant tumor growth inhibition[2]
DLBCL (SU-DHL-6 xenograft)MouseUnder evaluation[3]
DLBCL (RIVA xenograft)MouseUnder evaluation[3]

Table 2: Summary of In Vivo Anti-Tumor Efficacy of PQR620

A noteworthy aspect of PQR620's development is its ability to penetrate the blood-brain barrier.[2][4] This property is particularly significant for treating central nervous system (CNS) malignancies and other neurological disorders where mTOR signaling is implicated.

Visualizing the Mechanism and Workflow

To better understand the context of PQR620's action and the experimental processes involved in its evaluation, the following diagrams illustrate the mTOR signaling pathway and a generalized workflow for assessing in vitro to in vivo efficacy.

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->AKT Feedback Cell Growth & Proliferation Cell Growth & Proliferation S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation PQR620 PQR620 PQR620->mTORC1 PQR620->mTORC2

Caption: Simplified mTOR Signaling Pathway and the inhibitory action of PQR620.

Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Assay (Ki) Biochemical Assay (Ki) Cell Proliferation Assay (IC50) Cell Proliferation Assay (IC50) Biochemical Assay (Ki)->Cell Proliferation Assay (IC50) Western Blot (Target Modulation) Western Blot (Target Modulation) Cell Proliferation Assay (IC50)->Western Blot (Target Modulation) Pharmacokinetics (ADME) Pharmacokinetics (ADME) Western Blot (Target Modulation)->Pharmacokinetics (ADME) Promising Results Xenograft Model (Tumor Growth) Xenograft Model (Tumor Growth) Pharmacokinetics (ADME)->Xenograft Model (Tumor Growth) Toxicity Studies Toxicity Studies Xenograft Model (Tumor Growth)->Toxicity Studies

Caption: Generalized workflow for evaluating compound efficacy from in vitro to in vivo.

Experimental Protocols: A Closer Look at the Methodologies

The trustworthiness of experimental data is intrinsically linked to the robustness of the methodologies employed. Below are detailed, step-by-step protocols for key assays used in the evaluation of compounds like PQR620.

Protocol 1: In Vitro Cell Proliferation Assay (MTT/MTS Assay)

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., PQR620) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • Addition of MTT/MTS Reagent: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well. Incubate for 2-4 hours.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or nude mice) to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 OVCAR-3 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., PQR620) via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the extent of tumor growth inhibition.

Conclusion and Future Directions

The case of PQR620 illustrates a successful translation from potent in vitro activity to promising in vivo efficacy. The morpholinophenyl moiety, as part of the broader morpholino-triazine scaffold, contributes to the compound's high affinity and selectivity for its target, mTOR. The comprehensive preclinical evaluation, encompassing a wide range of in vitro assays and relevant in vivo models, provides a solid foundation for its continued development.

For researchers in the field, this guide underscores the importance of a multi-faceted approach to compound evaluation. The journey from benchtop to preclinical models is not merely a series of experiments but a logical progression of hypothesis testing and validation. The insights gained from both in vitro and in vivo studies are complementary and essential for making informed decisions in the complex process of drug discovery and development. Future investigations into compounds derived from scaffolds like this compound should follow a similarly rigorous path to fully elucidate their therapeutic potential.

References

  • Tarantelli, C., et al. (2016). The novel mTORC1/2 inhibitor PQR620 has in vitro and in vivo activity in lymphomas. European Journal of Cancer, 69, S38.
  • Tarantelli, C., et al. (2018). The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. Cancers, 10(11), 439. Available from: [Link]

  • Wymann, M. P., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor. Journal of Medicinal Chemistry, 61(21), 9643-9661. Available from: [Link]

  • Hebeisen, P., et al. (2020). Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD. Neuropharmacology, 162, 107812. Available from: [Link]

  • Gaudet, P., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. Available from: [Link]

Sources

Comparing the cost-effectiveness of different synthetic routes to (3-Morpholinophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. (3-Morpholinophenyl)methanol is a valuable building block in medicinal chemistry, and selecting the optimal synthetic pathway can significantly impact project timelines and budgets. This guide provides an in-depth comparison of three distinct synthetic routes to this target molecule, evaluating them on cost-effectiveness, practicality, and safety.

Introduction

This compound possesses a versatile structure, combining a hydrophilic morpholine moiety with a reactive benzyl alcohol group. This makes it a desirable precursor for a range of pharmacologically active compounds. The challenge, as with many intermediates, lies in producing it with high purity and yield, while minimizing costs and environmental impact. Here, we analyze three plausible synthetic strategies:

  • Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

  • Route B: Reductive Amination and Morpholine Ring Formation

  • Route C: Reduction of a Morpholine-Substituted Carbonyl Compound

Each route will be dissected in terms of its underlying chemical principles, experimental protocol, and a comparative analysis of its strengths and weaknesses.

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

This approach leverages the power of modern cross-coupling chemistry to directly form the C-N bond between an aryl halide and morpholine.[1][2][3][4] The Buchwald-Hartwig amination is a robust and versatile method for constructing arylamines from aryl halides or triflates.[1][2]

Synthetic Workflow

Route A 3-Bromobenzyl alcohol 3-Bromobenzyl alcohol Reaction Buchwald-Hartwig Amination 3-Bromobenzyl alcohol->Reaction Morpholine Morpholine Morpholine->Reaction Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product This compound Reaction->Product

Caption: Workflow for Route A: Buchwald-Hartwig Amination.

Experimental Protocol
  • To an oven-dried Schlenk flask, add 3-bromobenzyl alcohol (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), XPhos (0.08 eq.), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene as the solvent, followed by morpholine (1.2 eq.).

  • Heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analysis
  • Expertise & Experience: The primary advantage of this route is its directness. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and achieving high yields.[5] Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of morpholine without competing in the coupling reaction.

  • Trustworthiness: This method is well-established and highly reliable for a wide range of substrates.[1][2] However, the catalyst system is sensitive to air and moisture, necessitating the use of Schlenk techniques and anhydrous solvents.

  • Cost-Effectiveness: The main drawback is the cost of the palladium catalyst and the phosphine ligand. While catalyst loading can be optimized, these reagents represent a significant portion of the material cost, especially on a large scale.

Route B: Reductive Amination and Morpholine Ring Formation

This classical approach involves building the morpholine ring onto a pre-existing aromatic core. This two-step process begins with the reaction of 3-aminobenzyl alcohol with a suitable dielectrophile.

Synthetic Workflow

Route B 3-Aminobenzyl alcohol 3-Aminobenzyl alcohol Reaction N-Alkylation and Cyclization 3-Aminobenzyl alcohol->Reaction Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product Route C cluster_0 Step 1: Carbonyl Synthesis cluster_1 Step 2: Reduction 3-Bromobenzaldehyde 3-Bromobenzaldehyde Reaction_1 Nucleophilic Aromatic Substitution 3-Bromobenzaldehyde->Reaction_1 Morpholine_1 Morpholine Morpholine_1->Reaction_1 Base_1 Base Base_1->Reaction_1 Intermediate 3-Morpholinobenzaldehyde Reaction_1->Intermediate Reaction_2 Reduction Intermediate->Reaction_2 Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reaction_2 Solvent_2 Solvent (e.g., Methanol) Solvent_2->Reaction_2 Product This compound Reaction_2->Product

Sources

The Catalyst Crucible: A Head-to-Head Comparison for Morpholine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence drives the continuous pursuit of efficient and selective synthetic methodologies. At the heart of these syntheses lies the catalyst, the crucial component dictating yield, stereoselectivity, and overall efficiency. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the synthesis of morpholine derivatives, offering researchers, scientists, and drug development professionals a detailed roadmap to navigate this critical aspect of synthetic chemistry. We will delve into the nuances of different catalysts, supported by experimental data and protocols, to empower informed decision-making in your synthetic endeavors.

The Strategic Decision: Choosing Your Catalytic Partner

The selection of a catalyst is not a one-size-fits-all decision. It is a strategic choice influenced by factors such as the desired substitution pattern, stereochemistry, substrate scope, and scalability. This guide will dissect the performance of various catalysts, categorized by their nature, to illuminate the strengths and weaknesses of each approach.

I. Transition Metal Catalysis: The Powerhouses of Morpholine Synthesis

Transition metal catalysts are workhorses in organic synthesis, and their application in constructing the morpholine ring is no exception. Palladium, gold, copper, and iron complexes have all demonstrated remarkable efficacy.

Palladium Catalysis: Versatility in C-N and C-O Bond Formation

Palladium catalysts are renowned for their ability to orchestrate a diverse array of C-C and C-N bond-forming reactions.[4] In the context of morpholine synthesis, palladium catalysis shines in oxidative coupling and tandem allylic substitution reactions.

A notable example is the palladium-catalyzed oxidative coupling of 1,3-dienes with N-arylaminoalcohols.[5][6] This method facilitates the sequential formation of C-N and C-O bonds in a single step, offering an atom-economical route to morpholine derivatives.[6] The use of a copper salt and 1,4-benzoquinone with molecular oxygen as the oxidant leads to high yields.[6] Density functional theory (DFT) calculations have revealed that 1,4-benzoquinone not only acts as an oxidant but also as a ligand that promotes the crucial reductive elimination step.[6]

Experimental Protocol: Palladium-Catalyzed Oxidative Coupling [6]

  • To a reaction vessel, add N-arylaminoalcohol (1.0 mmol), 1,3-diene (2.0 mmol), Pd(OAc)₂ (0.05 mmol), CuBr₂ (0.1 mmol), and 1,4-benzoquinone (1.0 mmol).

  • Add N,N-dimethylformamide (DMF) (5.0 mL) as the solvent.

  • Stir the mixture under an oxygen atmosphere (balloon) at the desired temperature (e.g., 80 °C) for the specified time (e.g., 24 hours).

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain the desired morpholine derivative.

Data Summary: Palladium-Catalyzed Synthesis

Catalyst SystemSubstratesKey FeaturesYieldReference
Pd(OAc)₂/CuBr₂/1,4-BQ/O₂N-arylaminoalcohols, 1,3-dienesOne-step C-N and C-O bond formationHigh[5][6]
Pd(0)Vinyloxiranes, amino-alcoholsTsuji-Trost reaction followed by heterocyclizationVery good[7]
Pd(DMSO)₂(TFA)₂AlkenesWacker-type aerobic oxidative cyclizationGood[7]

Logical Workflow: Palladium-Catalyzed Oxidative Coupling

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product N_arylaminoalcohol N-arylaminoalcohol Oxidative_Coupling Oxidative Coupling N_arylaminoalcohol->Oxidative_Coupling diene 1,3-Diene diene->Oxidative_Coupling Pd_OAc_2 Pd(OAc)₂ Pd_OAc_2->Oxidative_Coupling CuBr2 CuBr₂ CuBr2->Oxidative_Coupling BQ 1,4-Benzoquinone BQ->Oxidative_Coupling O2 O₂ (oxidant) O2->Oxidative_Coupling Morpholine_Derivative Morpholine Derivative Oxidative_Coupling->Morpholine_Derivative

Caption: Palladium-catalyzed synthesis of morpholine derivatives.

Gold Catalysis: Mild and Efficient Cyclizations

Gold catalysts have emerged as powerful tools for the synthesis of heterocyclic compounds due to their unique ability to activate alkynes and allenes under mild conditions.[8][9] In morpholine synthesis, gold(I) catalysts efficiently promote the 6-exo-dig cyclization of alkynylamines or alkynylalcohols.[8] This methodology allows for the construction of the morpholine ring with low catalyst loading (as low as 1.0 mol%).[8][9]

A plausible mechanism involves the activation of the alkyne by the gold(I) catalyst, followed by intramolecular attack of the amino or hydroxyl group.[8] Subsequent isomerization steps lead to the formation of the six-membered ring.[8]

Experimental Protocol: Gold-Catalyzed Cyclization [8]

  • Dissolve the alkynylamine or alkynylalcohol substrate (1.0 mmol) in a suitable solvent (e.g., DCE).

  • Add the gold(I) catalyst (e.g., AuCl(PPh₃)/AgNTf₂, 1 mol%) to the solution.

  • Stir the reaction mixture at a specified temperature (e.g., 40 °C) until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the morpholine derivative.

Data Summary: Gold-Catalyzed Synthesis

Catalyst SystemSubstratesKey FeaturesYieldReference
AuCl(PPh₃)/AgNTf₂Alkynylamines, AlkynylalcoholsMild conditions, low catalyst loadingModerate to good[1][8][9]

Reaction Mechanism: Gold-Catalyzed Cyclization

G cluster_cycle Catalytic Cycle Alkynyl_substrate Alkynyl Substrate Activated_alkyne Gold-Activated Alkyne Alkynyl_substrate->Activated_alkyne + [Au(I)] Gold_catalyst [Au(I)] Gold_catalyst->Alkynyl_substrate Cyclization Intramolecular Nucleophilic Attack Activated_alkyne->Cyclization Intermediate_A Intermediate A Cyclization->Intermediate_A Isomerization Isomerization Intermediate_A->Isomerization Intermediate_B Intermediate B Isomerization->Intermediate_B Product Morpholine Derivative Intermediate_B->Product + H⁺ Protonolysis Protonolysis Product->Gold_catalyst - [Au(I)] (Regeneration)

Caption: Gold-catalyzed cyclization for morpholine synthesis.

Copper Catalysis: Three-Component Synthesis

Copper catalysts offer an efficient route to highly substituted morpholines through a three-component reaction involving amino alcohols, aldehydes, and diazomalonates.[10] This one-step approach is advantageous for building molecular complexity rapidly from readily available starting materials.[10] The reaction proceeds through the in situ formation of an imino alcohol, which then reacts with a copper carbene generated from the diazomalonate.[10]

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis [10]

  • In a reaction vessel, combine the amino alcohol (0.4 mmol), aldehyde (0.6 mmol), and diazomalonate (0.2 mmol).

  • Add the copper catalyst (e.g., Cu(I) source) in a suitable solvent.

  • Stir the mixture at the designated temperature (e.g., 70 °C).

  • Monitor the reaction progress by TLC.

  • After completion, purify the product via column chromatography.

Data Summary: Copper-Catalyzed Synthesis

Catalyst SystemSubstratesKey FeaturesYieldReference
Cu(I)Amino alcohols, Aldehydes, DiazomalonatesThree-component reaction, high substitutionModerate to good[10]
CuITerminal alkynes, Isocyanates, OxiranesDomino reaction, atom-economicGood[11]
Iron Catalysis: Diastereoselective Synthesis

Iron catalysts, being abundant and less toxic, present a sustainable alternative for morpholine synthesis.[7] Iron(III) catalysts have been shown to effectively catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines substituted with an allylic alcohol.[7]

II. Acid Catalysis: A Classic and Straightforward Approach

Acid catalysis represents a more traditional yet effective method for synthesizing morpholine derivatives, particularly morpholin-2-ones, through intramolecular hydroamination.[12]

Brønsted Acid Catalysis

A catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), is sufficient to promote the intramolecular hydroamination of N-protected amino acids to yield morpholin-2-ones under mild conditions.[12] This metal-free approach is practical and often provides good to excellent yields.

Experimental Protocol: Acid-Catalyzed Intramolecular Hydroamination [12]

  • Dissolve the N-protected amino acid substrate in a suitable solvent.

  • Add a catalytic amount of trifluoromethanesulfonic acid.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the acid and extract the product.

  • Purify by column chromatography.

Data Summary: Acid-Catalyzed Synthesis

CatalystSubstratesKey FeaturesYieldReference
Trifluoromethanesulfonic acidN-protected amino acidsMetal-free, mild conditionsGood to excellent[12]
Boron trifluoride etherateNitrogen-tethered alkenesIntramolecular hydroalkoxylationGood[7]

III. Organocatalysis: The Rise of Metal-Free Alternatives

Organocatalysis has gained significant traction as a powerful, metal-free approach in asymmetric synthesis.[13][14] In the context of morpholine synthesis, chiral morpholine-based organocatalysts have been developed for reactions like the 1,4-addition of aldehydes to nitroolefins, which can be a key step in the synthesis of functionalized morpholine precursors.[13]

While the pyrrolidine nucleus is generally more efficient in enamine catalysis, recent studies have shown that well-designed β-morpholine amino acids can act as highly efficient organocatalysts, affording products with excellent yields, diastereoselectivity, and enantioselectivity.[13][14]

IV. Biocatalysis: The Green Chemistry Approach

Enzymatic reactions offer a green and highly selective route to morpholine derivatives. The Pictet-Spengler reaction, a classic method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, can also be applied to morpholine synthesis and has been successfully implemented using enzymes.[15][16][17][18][19] This biocatalytic approach often proceeds under mild conditions and can provide high enantioselectivity.

Head-to-Head Comparison of Catalytic Systems

Catalyst TypeKey AdvantagesKey DisadvantagesTypical SubstratesSelectivity
Palladium High versatility, good yields, well-studied.[4][5][6]Cost, potential for metal contamination.Dienes, aminoalcohols, vinyloxiranes.[5][6][7]Can be highly selective with appropriate ligands.
Gold Mild reaction conditions, low catalyst loading, high functional group tolerance.[8][9]Cost of catalyst.Alkynylamines, alkynylalcohols.[8][9]High regioselectivity (exo-dig).[8]
Copper Low cost, enables multicomponent reactions.[10][11]Can require specific ligands for high efficiency.Amino alcohols, aldehydes, diazo compounds, alkynes, isocyanates, oxiranes.[10][11]Diastereoselectivity can be an issue in some cases.[10]
Iron Abundant, low toxicity, cost-effective.[7]Can require higher catalyst loading compared to noble metals.Amino ethers, hydroxy amines with allylic alcohols.[7]Good diastereoselectivity.[7]
Acid Simple, metal-free, readily available catalysts.[12]Limited to specific transformations, can be harsh for sensitive substrates.N-protected amino acids, nitrogen-tethered alkenes.[7][12]Generally good for intramolecular cyclizations.
Organocatalyst Metal-free, environmentally friendly, potential for high enantioselectivity.[13][14]Can require higher catalyst loading, substrate scope may be limited.Aldehydes, nitroolefins.[13]Excellent diastereo- and enantioselectivity possible.[13][14]
Biocatalyst High selectivity (enantio- and regio-), mild conditions, green.[17]Limited substrate scope, enzyme availability and stability can be issues.Tryptamine derivatives and aldehydes/ketones.[18]High enantioselectivity.

Conclusion: A Catalyst for Every Challenge

The synthesis of morpholine derivatives is a rich field with a diverse toolkit of catalytic systems. The choice of catalyst is a critical decision that significantly impacts the efficiency, selectivity, and overall success of the synthetic route.

  • For versatility and well-established reactivity , palladium catalysts remain a top choice, particularly for complex bond formations.

  • When mild conditions and functional group tolerance are paramount, gold catalysts offer an elegant solution.

  • For multicomponent reactions and cost-effectiveness , copper and iron catalysts are attractive alternatives.

  • Acid catalysis provides a simple and metal-free option for specific transformations.

  • For asymmetric synthesis and green chemistry , organocatalysis and biocatalysis are increasingly powerful and sustainable choices.

By understanding the strengths and limitations of each catalytic system, researchers can strategically select the most appropriate catalyst to meet their specific synthetic goals, paving the way for the efficient and innovative production of novel morpholine-containing molecules with potential applications in medicine and beyond.

References

  • Yamaguchi, A., et al. (2025).
  • Yamaguchi, A., et al. (2025).
  • Yao, L.-F., Wang, Y., & Huang, K.-W. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). A gold(I)
  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds.
  • Yao, L.-F., Wang, Y., & Huang, K.-W. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • E3S Web of Conferences. (2024).
  • PMC. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
  • ORCA. (n.d.).
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Frontiers. (2023).
  • Synfacts. (2020).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction.
  • YouTube. (2022, January 15). Pictet-Spengler Reaction.
  • Organic Chemistry Frontiers. (2021).

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Safety Operating Guide

Personal protective equipment for handling (3-Morpholinophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling (3-Morpholinophenyl)methanol

This compound , a versatile morpholine derivative utilized in pharmaceutical and chemical synthesis, requires meticulous handling due to its hazardous properties. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. By understanding the causality behind these safety protocols, you can foster a culture of safety and ensure the integrity of your research.

Hazard Analysis: Understanding the Risks

This compound is classified as a hazardous substance, primarily causing severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.[1][2] The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles.[1][2] Ingestion can lead to severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus.[1] Therefore, all handling procedures must be designed to minimize these risks.

Hazard ClassificationDescriptionPrecautionary Statement
Skin Corrosion/Irritation Causes severe skin burns.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Serious Eye Damage/Irritation Causes serious eye damage.[1]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Acute Toxicity (Oral) Harmful if swallowed.[1][2]P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
Acute Toxicity (Inhalation) Harmful if inhaled.[1]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Operational Protocol: From Receipt to Disposal

This section outlines a step-by-step workflow for the safe handling of this compound. Adherence to this protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[2] A designated corrosives area is recommended for storage.[1]

Engineering Controls: The First Line of Defense

All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure.[1][2] The fume hood provides a physical barrier and directs airflow away from the user.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are paramount. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles conforming to European Standard EN 166 are required.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: Long-sleeved laboratory coats and appropriate protective clothing are necessary to prevent skin contact.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or perforation before each use.[1]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be necessary. However, if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[1][2]

Safe Handling and Disposal Workflow

The following diagram illustrates the critical steps for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal A Verify Fume Hood Certification B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh/Transfer Compound Inside Fume Hood B->C D Tightly Seal Container After Use C->D E Decontaminate Work Area D->E F Dispose of Contaminated Waste in Labeled Container E->F G Remove and Dispose of Gloves Properly F->G H Wash Hands Thoroughly G->H

Workflow for Safe Handling of this compound
Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust. Do not allow the material to enter drains or the environment.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[2] Solid waste should be collected in a clearly labeled, sealed container.[3] Contaminated consumables, such as gloves and weighing paper, should also be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[5] Never dispose of this chemical down the drain.[2]

Emergency Procedures: Immediate Actions

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[2] Remove all contaminated clothing. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[1]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound, ensuring both personal safety and the integrity of your scientific endeavors.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.